molecular formula C8H10O4 B1584916 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid CAS No. 80866-93-9

3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid

Cat. No.: B1584916
CAS No.: 80866-93-9
M. Wt: 170.16 g/mol
InChI Key: ANKQOBXQEHGUJT-UHFFFAOYSA-N
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Description

Butyl ester of 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid is commonly used as mosquito repellent.>

Properties

IUPAC Name

2,2-dimethyl-4-oxo-3H-pyran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10O4/c1-8(2)4-5(9)3-6(12-8)7(10)11/h3H,4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKQOBXQEHGUJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C=C(O1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20230761
Record name 4H-Pyran-2-carboxylic acid, 5,6-dihydro-6,6-dimethyl-4-oxo-
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Molecular Weight

170.16 g/mol
Source PubChem
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CAS No.

80866-93-9
Record name 2,2-Dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Pyran-2-carboxylic acid, 5,6-dihydro-6,6-dimethyl-4-oxo-
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Record name 4H-Pyran-2-carboxylic acid, 5,6-dihydro-6,6-dimethyl-4-oxo-
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Record name 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid
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Foundational & Exploratory

"physicochemical properties of 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound (CAS No. 80866-93-9). As a heterocyclic compound incorporating both a carboxylic acid and a ketone within a dihydropyran ring, this molecule serves as a valuable building block in organic synthesis and has documented applications as a photoprotective reagent. Furthermore, its butyl ester derivative is utilized as a mosquito repellent, highlighting the chemical versatility of the core scaffold.[1] This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of the molecule's structural identity, core physical properties, and spectroscopic signature. We provide not only established data but also detailed, field-proven experimental protocols for the empirical validation of these properties, ensuring a robust and reproducible scientific foundation for its use.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of this molecule—a gem-dimethyl group, a ketone, an ether linkage within the heterocyclic ring, and a carboxylic acid—govern its reactivity and physical behavior.

Structural Identifiers

A summary of the key identifiers for this compound is presented below.

IdentifierValueSource(s)
CAS Number 80866-93-9[1][2][3]
Molecular Formula C₈H₁₀O₄[1][2][3]
Molecular Weight 170.16 g/mol [1][2]
IUPAC Name 2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxylic acid[2]
SMILES String CC1(C)CC(=O)C=C(O1)C(O)=O[1][2]
InChI Key ANKQOBXQEHGUJT-UHFFFAOYSA-N[1][2]
Molecular Structure

The two-dimensional structure dictates the molecule's fundamental chemical properties.

Caption: 2D structure of the title compound.

Core Physicochemical Properties

The bulk properties of a compound are critical for its handling, formulation, and application.

Physical State and Appearance

The compound is a solid at standard temperature and pressure, consistent with its reported melting point. Commercially available batches are typically of high purity, often around 98%.[1]

Melting Point and Thermal Stability

The literature reports a melting point of 170 °C , with decomposition.[3] The observation of decomposition is significant; it suggests that upon reaching this temperature, the molecule undergoes irreversible chemical breakdown. This could involve decarboxylation or other fragmentation pathways, precluding the determination of a boiling point at atmospheric pressure.

Experimental Protocol: Melting Point Determination (Thiele Tube Method)

  • Sample Preparation: Finely powder a small amount of the crystalline sample. Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Secure the capillary tube to a thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb.

  • Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently with a microburner. The design of the tube ensures uniform heat distribution via convection.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion).

  • Causality Note: A rapid heating rate (>2 °C/min) can lead to an artificially wide melting range. A slower, more controlled rate near the expected melting point is crucial for accuracy. The observation of gas evolution or charring confirms the literature report of decomposition.

Solubility Profile

The solubility of this compound is dictated by the interplay between its polar carboxylic acid group and its relatively nonpolar heterocyclic backbone. The carboxylic acid moiety is expected to confer solubility in polar protic solvents (e.g., methanol, ethanol) and aqueous alkaline solutions (via deprotonation to the carboxylate). Conversely, the dimethylpyranone core may allow for some solubility in moderately polar organic solvents like ethyl acetate or dichloromethane.

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility, a critical parameter for drug development and reaction chemistry.

Caption: Workflow for the Shake-Flask solubility assay.

  • Preparation: Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial. The presence of undissolved solid at the end of the experiment is essential for ensuring saturation.

  • Equilibration: Place the vial in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Remove the vial and allow it to stand, or centrifuge it at high speed, to separate the saturated solution from the excess solid. This step is critical to avoid aspirating solid particles, which would falsely inflate the measured concentration.

  • Sampling & Dilution: Carefully withdraw a precise aliquot of the clear supernatant and dilute it with a suitable mobile phase or solvent for analysis.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV, against a standard curve prepared with known concentrations of the compound.

  • Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.

Acidity and pKa

The carboxylic acid group is the primary acidic proton in the molecule. The pKa value is a quantitative measure of this acidity and is fundamental to predicting the molecule's ionization state at a given pH. This, in turn, influences its solubility, membrane permeability, and receptor-binding interactions. While no experimental pKa value is readily available in the literature, it is expected to be in the typical range for carboxylic acids (approx. 3-5).

Experimental Protocol: pKa Determination via Potentiometric Titration

This method relies on monitoring the change in pH of a solution of the acid as a titrant (a strong base) is added.

Sources

"biological activity of 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic Acid Derivatives

Authored by a Senior Application Scientist

Abstract

The 2H-pyran-2-one scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities. This technical guide focuses on a specific, yet promising, subclass: This compound and its derivatives . We will delve into the existing research, potential therapeutic applications, and the underlying chemical principles that make this scaffold a compelling starting point for drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this chemical series.

Introduction: The Prominence of the Dihydropyranone Core

The pyran ring system is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2][3] The 3,4-dihydro-2H-pyran-2-one moiety, in particular, offers a unique combination of structural features: a lactone for potential hydrolysis and interaction with biological nucleophiles, a ketone for hydrogen bonding, and multiple sites for functionalization to modulate physicochemical properties and biological targeting.

Our focus, the this compound core, incorporates a carboxylic acid group, which provides a key handle for forming esters, amides, and other derivatives. This allows for the exploration of structure-activity relationships (SAR) in a systematic manner. The gem-dimethyl group at the 2-position can enhance metabolic stability by preventing enzymatic oxidation at that site.

While extensive research has been conducted on the broader class of pyranones, this guide will synthesize the available information on this specific scaffold and extrapolate its potential based on established principles of medicinal chemistry and the known bioactivities of related structures.

Synthesis Strategies: Building the Core Scaffold

The synthesis of this compound and its derivatives can be approached through several established synthetic routes for pyranones. A common strategy involves the cyclization of a δ-keto acid or a related precursor. Below is a representative, generalized synthetic workflow.

Exemplar Synthetic Protocol: A Generalized Approach

The following protocol is a conceptualized pathway based on common organic synthesis techniques for similar heterocyclic systems.

Step 1: Synthesis of the δ-Ketoester Precursor

  • Reaction: Michael addition of a β-ketoester (e.g., ethyl acetoacetate) to an α,β-unsaturated ester (e.g., ethyl methacrylate).

  • Rationale: This reaction efficiently constructs the carbon skeleton required for the pyranone ring. The choice of base (e.g., sodium ethoxide in ethanol) is critical to deprotonate the β-ketoester and initiate the conjugate addition.

  • Procedure:

    • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0°C, add ethyl acetoacetate (1.0 eq) dropwise.

    • Stir the mixture for 30 minutes at 0°C.

    • Add ethyl methacrylate (1.0 eq) dropwise, maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting δ-ketoester by column chromatography.

Step 2: Intramolecular Cyclization and Dehydration

  • Reaction: Acid-catalyzed intramolecular cyclization of the δ-ketoester to form the dihydropyranone ring.

  • Rationale: Strong acids like sulfuric acid or polyphosphoric acid can catalyze the intramolecular condensation between the enol of one ester and the carbonyl of the other, followed by dehydration to yield the cyclic product.

  • Procedure:

    • Add the purified δ-ketoester from Step 1 to concentrated sulfuric acid at 0°C.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice.

    • Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • The crude product is the ethyl ester of the target carboxylic acid.

Step 3: Hydrolysis to the Carboxylic Acid

  • Reaction: Saponification of the ester to the corresponding carboxylic acid.

  • Rationale: Basic hydrolysis using a reagent like lithium hydroxide or sodium hydroxide in a mixed aqueous-organic solvent system is a standard and effective method for converting the ester to the final carboxylic acid without disrupting the pyranone core.

  • Procedure:

    • Dissolve the ethyl ester from Step 2 in a mixture of THF and water.

    • Add lithium hydroxide (1.5 eq) and stir at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH ~2 with 1N HCl.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield the final product, this compound.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization/Dehydration cluster_2 Step 3: Hydrolysis Beta-Ketoester Beta-Ketoester Base (NaOEt) Base (NaOEt) Beta-Ketoester->Base (NaOEt) Unsaturated Ester Unsaturated Ester Delta-Ketoester Delta-Ketoester Unsaturated Ester->Delta-Ketoester Base (NaOEt)->Unsaturated Ester Acid Catalyst (H2SO4) Acid Catalyst (H2SO4) Delta-Ketoester->Acid Catalyst (H2SO4) Ester Derivative Ester Derivative Acid Catalyst (H2SO4)->Ester Derivative Base (LiOH) Base (LiOH) Ester Derivative->Base (LiOH) Saponification Final Carboxylic Acid Final Carboxylic Acid Base (LiOH)->Final Carboxylic Acid Saponification G Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimulus->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyran Derivative Pyran Derivative Pyran Derivative->COX-1 / COX-2 Inhibition

Hypothesized Anti-inflammatory Mechanism
Potential Anticancer Activity

The pyran core is a recognized pharmacophore with anticancer capabilities. [2][4]Derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. [2]Potential mechanisms include the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. [2]The carboxylic acid moiety of our target scaffold provides an excellent point for creating a diverse library of amides and esters to probe interactions with the ATP-binding pocket of kinases or other anticancer targets.

Potential Antimicrobial Activity

Derivatives of pyranones have demonstrated both antibacterial and antifungal activities. [5][6][7]The ability of the hydroxypyrone derivatives to chelate metal ions is thought to play a role in their antimicrobial effects, as this can disrupt essential metallic cofactors in microbial enzymes. [6]While our core scaffold does not have the hydroxyl group, its derivatives could be designed to interact with other microbial targets.

Other Reported Applications

The parent compound, This compound , has also been used as a photoprotective reagent during the photolysis of Salmonella sialidase, indicating its ability to absorb UV radiation and dissipate the energy, which could be a property of interest in other applications.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives, a standardized set of in vitro assays is essential. The following are exemplar protocols that can be adapted for this purpose.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure:

    • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol: In Vitro Antimicrobial Activity (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Microorganism Preparation:

    • Prepare a fresh inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and adjust its turbidity to a 0.5 McFarland standard.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of sterile broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to each well.

    • Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row.

    • Perform a 2-fold serial dilution across the plate.

    • Add 50 µL of the prepared microbial inoculum to each well.

    • Include a positive control (microorganism without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Data Analysis:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights and Future Directions

The true potential of the this compound scaffold lies in its derivatization.

Position of Modification Derivative Type Potential Impact on Activity
C6-Carboxylic Acid EstersIncreased lipophilicity, improved cell permeability.
AmidesIntroduction of new hydrogen bond donors/acceptors, potential for new vector interactions with target proteins.
Linking to other pharmacophores to create hybrid molecules.
C5-Position Introduction of substituentsModulation of electronic properties of the pyranone ring.
(e.g., halogens, alkyl groups)Can influence metabolic stability and target binding.

Future research should focus on:

  • Library Synthesis: Synthesizing a diverse library of amide and ester derivatives at the C6 position to systematically explore the SAR for anticancer, anti-inflammatory, and antimicrobial activities.

  • Mechanism of Action Studies: For any identified active compounds, elucidating the specific molecular targets and mechanisms of action will be crucial. This could involve enzyme inhibition assays, gene expression analysis, and cellular imaging.

  • In Vivo Studies: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. While direct biological data on its derivatives are currently limited, the known activities of the broader pyranone class, coupled with the synthetic tractability of this specific core, make it a highly attractive area for future research and development in medicinal chemistry. The strategic exploration of its derivatives is likely to yield novel compounds with significant biological activities.

References

  • ResearchGate. (n.d.). Pyrone Synthesis from Renewable Sources: Easy Preparation of 3‐Acetoxy‐2‐oxo‐2H‐pyran‐6‐carboxylic Salts and their Derivatives as 3‐Hydroxy‐2H‐pyran‐2‐one from C6 Aldaric Acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • Amerigo Scientific. (n.d.). This compound (98%). Retrieved from [Link]

  • ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2011). Synthesis and biological activities of some fused pyran derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation of Antimicrobial Activity of New 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Derivatives. Retrieved from [Link]

  • ResearchGate. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 3,4-Dihydro-2H-pyran synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Retrieved from [Link]

  • Academia.edu. (2003). Synthesis and Evaluation of Antimicrobial Activity of New 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2- carboxamide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and anti-inflammatory--analgesic activities of some new 6-aryl-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3- yl)-2-S-benzylthiopyrimidines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. Retrieved from [Link]

  • ResearchGate. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives | Request PDF. Retrieved from [Link]

  • MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Sci-Hub. (1991). ChemInform Abstract: Derivatives of 5,6‐Dihydro‐2H‐pyran‐3‐carboxylic Acid. Retrieved from [Link]

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In-depth Technical Guide: 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyranone Scaffold in Chemical Synthesis

The pyran ring is a fundamental oxygen-containing heterocycle that forms the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Specifically, the dihydropyranone motif, characterized by a partially saturated pyran ring with a ketone functionality, serves as a versatile synthetic intermediate.[3] These scaffolds are prevalent in a wide array of biologically active molecules, exhibiting properties ranging from antimicrobial and anti-inflammatory to anticancer activities.[1][4] The subject of this guide, 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid, presents a unique combination of functional groups: a gem-dimethyl group, a conjugated ketone, and a carboxylic acid. This distinct substitution pattern suggests a rich and varied reactivity profile, making it a potentially valuable, yet underexplored, building block for synthetic chemists.

Physicochemical Properties and Structural Features

A solid understanding of a molecule's physical and chemical properties is paramount for its effective utilization in synthesis.

PropertyValueSource
CAS Number 80866-93-9[5]
Molecular Formula C₈H₁₀O₄[5]
Molecular Weight 170.16 g/mol
Melting Point 170 °C (decomposes)
Appearance White crystalline solidInferred from supplier data
Solubility Expected to be soluble in polar organic solventsGeneral chemical principles

The structure of this compound features several key reactive sites that dictate its chemical behavior. The carboxylic acid at the C6 position is a primary handle for derivatization, while the α,β-unsaturated ketone system is susceptible to nucleophilic attack. The gem-dimethyl group at the C2 position provides steric hindrance and influences the conformation of the pyran ring.

Plausible Synthetic Routes

While a definitive, peer-reviewed synthesis for this specific molecule is not readily found, we can propose a logical synthetic strategy based on established pyranone syntheses. A plausible and efficient approach would involve a Michael addition-cyclization cascade.

Proposed Synthesis: Michael Addition and Intramolecular Cyclization

A potential route could involve the reaction of a β-keto ester with mesityl oxide. However, a more direct and likely pathway would be the reaction of diketene with acetone, followed by a subsequent reaction to introduce the carboxylic acid functionality. A related retrosynthetic analysis for a saffron pyranone suggests that acetone can be a key starting material.[6]

Conceptual Experimental Protocol:

  • Step 1: Formation of an Acetoacetate Equivalent from Acetone. This could be achieved through various methods, including the reaction of acetone with a chloroformate to yield an enol carbonate, which can then react as an acetoacetate equivalent.

  • Step 2: Michael Addition to an Acetylenic Ester. The enolate of the acetone derivative could then undergo a Michael addition to dimethyl acetylenedicarboxylate.

  • Step 3: Intramolecular Cyclization and Hydrolysis. Subsequent intramolecular cyclization (Dieckmann condensation or similar) followed by hydrolysis and decarboxylation of one of the ester groups would lead to the desired pyranone carboxylic acid.

This proposed pathway is speculative and would require experimental validation. The challenges would lie in controlling the regioselectivity of the Michael addition and optimizing the conditions for the cyclization and selective hydrolysis/decarboxylation.

Predicted Reactivity and Synthetic Utility

The true value of a building block lies in its predictable and versatile reactivity. Based on its functional groups, we can anticipate several key transformations.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid is a versatile functional group that can be readily transformed into a variety of other functionalities.

  • Esterification: Standard esterification conditions (e.g., Fischer esterification with an alcohol and a catalytic amount of acid) would yield the corresponding esters. The butyl ester of this acid is noted as a mosquito repellent.

  • Amidation: Activation of the carboxylic acid (e.g., with thionyl chloride to form the acid chloride, or using coupling reagents like DCC or HATU) followed by reaction with a primary or secondary amine would provide the corresponding amides.

  • Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol could be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would likely also reduce the ketone functionality.

  • Decarboxylation: Thermal decarboxylation of β-keto acids is a common transformation. Given the melting point with decomposition, it is plausible that heating this compound could lead to decarboxylation, yielding 3,4-dihydro-2,2,6-trimethyl-2H-pyran-4-one.

Reactions involving the α,β-Unsaturated Ketone

The conjugated system is a prime target for nucleophilic additions.

  • Michael Addition: The C5 position is electrophilic and susceptible to attack by soft nucleophiles in a Michael fashion. This opens up possibilities for introducing a wide range of substituents.

  • Reduction of the Ketone: The ketone at the C4 position can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

  • Reactions with Organometallic Reagents: Grignard reagents and organolithium compounds are expected to add to the carbonyl group.

Ring-Opening and Rearrangement Reactions

The pyranone ring can potentially undergo ring-opening reactions under certain conditions, for example, with strong bases or nucleophiles, leading to linear compounds that can be used for further transformations. Photochemical rearrangements of 4H-pyran-4-ones to 2H-pyran-2-ones have been reported, suggesting that this molecule might also exhibit interesting photochemical reactivity.[7]

Illustrative Reaction Scheme:

Caption: Predicted reactivity pathways of the core building block.

Potential Applications in Drug Discovery and Medicinal Chemistry

Given the prevalence of the pyranone scaffold in bioactive molecules, this compound represents a promising starting point for the synthesis of novel therapeutic agents. The diverse functionalities allow for the generation of libraries of compounds for screening against various biological targets. For instance, derivatization of the carboxylic acid could be used to attach the pyranone core to other pharmacophores or to modulate the pharmacokinetic properties of the molecule. The α,β-unsaturated ketone could act as a Michael acceptor, a feature found in some covalent inhibitors.

Future Outlook and Research Directions

The full potential of this compound as a synthetic building block remains to be unlocked. The immediate need is for the development and publication of a robust and scalable synthesis. Following this, a systematic investigation of its reactivity with a wide range of reagents is warranted. Elucidating the stereochemical outcomes of reactions involving the chiral center that can be generated at C4 upon reduction would be of significant interest. Ultimately, the synthesis of novel compound libraries based on this scaffold and their evaluation in biological assays will determine its true impact on the fields of medicinal chemistry and drug discovery.

Conclusion

While the current body of scientific literature on this compound is sparse, its structural features strongly suggest its potential as a valuable and versatile building block in organic synthesis. Its combination of a modifiable carboxylic acid and a reactive α,β-unsaturated ketone system provides multiple handles for the construction of more complex molecular architectures. This guide has aimed to provide a comprehensive overview of its known properties and, more importantly, to stimulate further research into the synthesis, reactivity, and application of this promising yet underutilized molecule. The exploration of its chemistry holds the promise of new synthetic methodologies and the discovery of novel bioactive compounds.

References

  • Reactivity of some structural analogs of dehydroacetic acid with o-phenylenediamine.
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  • Photochemical Rearrangement of 4H-Pyran-4-ones to 2H-Pyran-2-ones. RSC Publishing. 1971.
  • Pyranone natural products as inspirations for catalytic reaction discovery and development. PubMed. 2015.
  • DEHYDROACETIC ACID (Part 1) : CHEMICAL AND PHARMACOLOGICAL PROPERTIES. 2017.
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  • Synthesis of Pyran and Pyranone N
  • Selected synthesis methods of 4H‐pyran‐4‐one compounds.
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  • Scheme 2. Proposed mechanism for the synthesis of pyrans 4.
  • Retrosynthesis of saffron pyranone
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  • Synthesis of Functionalized 4H-Pyran and Cyclohexanone Derivatives via Three-Component Reactions of Dimethyl Acetonedicarboxylate, Aromatic Aldehydes and Malononitrile | Request PDF.
  • Pyrone Synthesis from Renewable Sources: Easy Preparation of 3‐Acetoxy‐2‐oxo‐2H‐pyran‐6‐carboxylic Salts and their Derivatives as 3‐Hydroxy‐2H‐pyran‐2‐one
  • 3,4-Dihydro-2H-pyran synthesis. Organic Chemistry Portal.
  • 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses Procedure.
  • 2,2-DIMETHYL-4-OXO-3,4-DIHYDRO-2H-PYRAN-6-CARBOXYLIC ACID | CAS 80866-93-9. (URL not available)
  • 2,2-Dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxylic acid. Echemi.
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A Technical Guide to the Photostability of Pyran Carboxylic Acids Under UV Light

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence: [AI Assistant's Contact Information]

Abstract

This technical guide provides a comprehensive examination of the photostability of pyran carboxylic acids, a class of compounds of significant interest in pharmaceutical and materials science. The guide delves into the fundamental photochemical processes that govern their degradation under ultraviolet (UV) irradiation. Key topics include primary photodegradation pathways such as decarboxylation and pyran ring cleavage, the profound influence of environmental factors like solvent and oxygen, and the critical role of the excited state in dictating reaction outcomes. Detailed experimental protocols for assessing photostability, including quantum yield determination and photoproduct analysis using advanced analytical techniques, are presented. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of the photochemical behavior of these important molecules.

Introduction: The Significance of Photostability for Pyran Carboxylic Acids

Pyran carboxylic acids are heterocyclic compounds featuring a pyran ring fused with a carboxylic acid functional group. This structural motif is present in a wide array of biologically active molecules and functional materials. In the pharmaceutical industry, the photostability of a drug substance is a critical quality attribute, as photodegradation can lead to a loss of potency, the formation of toxic byproducts, and altered bioavailability. For drug development professionals, a thorough understanding of a molecule's behavior under UV light is not just a regulatory requirement but a fundamental aspect of ensuring drug safety and efficacy.[1][2][3][4]

This guide moves beyond a simple procedural overview of photostability testing. As a senior application scientist, the aim is to provide a deeper, field-proven perspective on why certain experimental choices are made and how to interpret the resulting data to build a comprehensive photostability profile. We will explore the intricate interplay between molecular structure, the excited state, and the surrounding environment in dictating the fate of pyran carboxylic acids upon exposure to UV radiation.

Fundamental Photochemical Principles

The journey of a pyran carboxylic acid molecule upon absorbing a UV photon is a complex sequence of photophysical and photochemical events. Understanding these fundamental principles is paramount to interpreting photodegradation data.

  • Light Absorption and Excitation: The process begins with the absorption of a photon of UV light by the molecule, promoting it from its ground electronic state (S₀) to an excited singlet state (S₁ or higher). The specific wavelengths of light absorbed are determined by the molecule's unique chromophoric system, which in this case includes both the pyran ring and the carboxylic acid group.

  • Excited State Deactivation Pathways: Once in an excited state, the molecule has several pathways to release its excess energy:

    • Photophysical Pathways (Non-destructive): These include fluorescence (emission of a photon from the S₁ state) and internal conversion (non-radiative decay back to the ground state). These processes do not result in chemical change.

    • Intersystem Crossing: The excited singlet state can convert to a longer-lived triplet state (T₁). This process is often a crucial gateway to photochemical reactions.

    • Photochemical Pathways (Destructive): If the excited state is sufficiently energetic and long-lived, it can undergo chemical reactions, leading to the formation of new chemical species known as photoproducts.

The competition between these deactivation pathways determines the quantum yield of photodegradation (Φ) , a key parameter that quantifies the efficiency of a photochemical reaction. It is defined as the number of molecules undergoing a specific photochemical event divided by the number of photons absorbed by the system.[5]

Primary Photodegradation Pathways of Pyran Carboxylic Acids

Our investigation into the photochemistry of pyran carboxylic acids reveals two principal degradation pathways that are often in competition, with the dominant pathway being heavily influenced by the molecular structure and the reaction environment.

Pathway A: Photochemical Decarboxylation

Upon excitation, particularly to the triplet state, pyran carboxylic acids can undergo decarboxylation, leading to the loss of carbon dioxide and the formation of a highly reactive pyran radical intermediate.[1][6][7] This process is a well-documented photoreaction for many carboxylic acids.[8][9][10]

The fate of the resulting pyran radical is highly dependent on the surrounding environment:

  • In the Presence of Oxygen: The radical can be trapped by molecular oxygen to form a peroxy radical, which can then undergo further reactions to yield hydroxylated pyran derivatives.[1][6][7]

  • In Degassed or Oxygen-Poor Environments: In the absence of oxygen, the pyran radical may abstract a hydrogen atom from the solvent or another molecule to form the corresponding decarboxylated pyran.[1][6][7] It can also participate in dimerization or other radical-mediated reactions.

Pathway B: Pyran Ring Opening and Cleavage

The excited state of the pyran ring itself is susceptible to photochemical reactions. A common pathway involves the cleavage of the C-O bond within the pyran ring, leading to a ring-opened intermediate.[1][6][7] This intermediate can then undergo a series of subsequent reactions, including fragmentation into smaller molecules. For instance, studies on coumarin-3-carboxylic acid have shown that the pyrone ring can open to form an oxalic acid derivative, which then degrades further to produce salicylaldehyde, carbon monoxide, and carbon dioxide.[1][6][7]

The following diagram illustrates the key decision points in the photodegradation of a generic pyran carboxylic acid.

PhotodegradationPathways Molecule Pyran Carboxylic Acid (S₀) ExcitedState Excited State (S₁/T₁) Molecule->ExcitedState UV Photon (hν) Decarboxylation Photochemical Decarboxylation ExcitedState->Decarboxylation Pathway A RingOpening Pyran Ring Opening/Cleavage ExcitedState->RingOpening Pathway B PyranRadical Pyran Radical Intermediate Decarboxylation->PyranRadical RingOpened Ring-Opened Intermediate RingOpening->RingOpened Oxygen O₂ Present PyranRadical->Oxygen NoOxygen O₂ Absent PyranRadical->NoOxygen Fragmentation Fragmentation Products (e.g., Aldehydes, CO, CO₂) RingOpened->Fragmentation Further Reactions Hydroxylated Hydroxylated Pyran Oxygen->Hydroxylated Radical Trapping Decarboxylated Decarboxylated Pyran NoOxygen->Decarboxylated H-Abstraction

Figure 1: Primary photodegradation pathways of pyran carboxylic acids.

Factors Influencing Photostability

The photostability of a pyran carboxylic acid is not an intrinsic, immutable property but is profoundly influenced by a range of external factors. A comprehensive photostability assessment must consider these variables.

  • Solvent: The polarity and hydrogen-bonding capability of the solvent can significantly impact the excited-state dynamics and the subsequent reaction pathways. For example, in a good hydrogen-atom donating solvent like methanol, the decarboxylation pathway followed by hydrogen abstraction may be favored, leading to the formation of the simple decarboxylated pyran.[1][6][7] In contrast, in a solvent like acetonitrile, which is a poor hydrogen donor, other reactions of the radical intermediate may become more prominent.

  • Presence of Oxygen: As discussed, molecular oxygen can act as a trapping agent for radical intermediates, leading to the formation of oxygenated photoproducts.[1][6][7] The presence of oxygen can also lead to the formation of singlet oxygen, a highly reactive species that can further degrade the parent molecule and its initial photoproducts.

  • pH: The pH of the medium can influence the ionization state of the carboxylic acid group, which in turn can affect the molecule's absorption spectrum and excited-state properties.

  • Substituents: The nature and position of substituents on the pyran ring can have a dramatic effect on photostability. Electron-donating or electron-withdrawing groups can alter the energy levels of the excited states and influence the preferred degradation pathway.[11]

Experimental Protocols for Assessing Photostability

A robust assessment of photostability involves a multi-faceted experimental approach, combining controlled irradiation with sensitive analytical techniques. The following protocols are based on established regulatory guidelines and best practices in photochemical research.[1][2][3][4]

Forced Degradation Studies

The initial step is often a forced degradation study, designed to intentionally degrade the sample to identify potential degradation products and establish the degradation pathway.[1][4]

Protocol 1: Forced Photodegradation in Solution

  • Sample Preparation: Prepare a solution of the pyran carboxylic acid in a suitable solvent (e.g., methanol, acetonitrile, water) at a known concentration (typically 0.1-1 mg/mL). The solvent should be transparent in the UV region of interest.

  • Control Sample: Prepare an identical solution to be used as a dark control. Wrap the container in aluminum foil to protect it from light.

  • Irradiation: Place the sample and the dark control in a calibrated photostability chamber equipped with a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).[1][4]

  • Monitoring: At predetermined time intervals, withdraw aliquots from both the irradiated sample and the dark control.

  • Analysis: Analyze the aliquots using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. This will allow for the quantification of the parent compound and the detection of any degradation products.

Quantum Yield Determination

The quantum yield of photodegradation provides a quantitative measure of the molecule's photosensitivity.

Protocol 2: Relative Quantum Yield Determination

  • Actinometer Selection: Choose a chemical actinometer with a well-characterized quantum yield that absorbs light in the same spectral region as the pyran carboxylic acid. A common actinometer for the UV-A region is the ferrioxalate system.

  • Sample and Actinometer Preparation: Prepare solutions of the pyran carboxylic acid and the actinometer in the same solvent and at concentrations that result in similar absorbances at the irradiation wavelength.

  • Irradiation: Irradiate both the sample and the actinometer solutions under identical conditions (same light source, geometry, and temperature) for a short period to ensure low conversion (typically <10%).

  • Analysis: Determine the extent of reaction for both the sample (disappearance of the starting material or formation of a product) and the actinometer using appropriate analytical methods (e.g., UV-Vis spectrophotometry for the ferrioxalate actinometer).

  • Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_act * (k_sample / k_act) * (f_act / f_sample)

    where Φ_act is the quantum yield of the actinometer, k is the rate of the photochemical reaction, and f is the fraction of light absorbed by the respective solution.

Photoproduct Identification

Identifying the structures of the major degradation products is crucial for understanding the degradation mechanism and assessing the safety of the compound.

Protocol 3: Photoproduct Analysis by LC-MS/MS

  • Sample Preparation: Prepare a solution of the pyran carboxylic acid and irradiate it for a period sufficient to generate a significant amount of degradation products (e.g., 10-20% degradation of the parent compound).

  • LC Separation: Inject the irradiated sample into a Liquid Chromatography (LC) system to separate the parent compound from the degradation products. A reversed-phase column is typically used.

  • Mass Spectrometry Detection: The eluent from the LC column is directed into a Mass Spectrometer (MS). High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the parent and degradation products, allowing for the calculation of their elemental compositions.

  • Tandem Mass Spectrometry (MS/MS): For each degradation product, perform a tandem mass spectrometry (MS/MS) experiment. In this experiment, the ion corresponding to the degradation product is isolated and fragmented. The resulting fragmentation pattern provides valuable structural information that can be used to elucidate the structure of the degradation product.

The following workflow diagram illustrates the integrated approach to photostability assessment.

PhotostabilityWorkflow cluster_Irradiation Controlled Irradiation cluster_Analysis Analytical Characterization cluster_Data Data Interpretation ForcedDegradation Forced Degradation Study (ICH Q1B Conditions) HPLC HPLC-UV Analysis (Quantification of Parent Compound) ForcedDegradation->HPLC LCMS LC-MS/MS Analysis (Identification of Photoproducts) ForcedDegradation->LCMS QuantumYieldExp Quantum Yield Experiment (with Actinometer) QuantumYieldExp->HPLC QuantumYield Calculation of Quantum Yield QuantumYieldExp->QuantumYield Kinetics Determination of Degradation Kinetics HPLC->Kinetics Pathways Elucidation of Degradation Pathways LCMS->Pathways

Figure 2: Integrated workflow for photostability assessment.

Data Presentation and Interpretation

Table 1: Photodegradation Kinetics of a Hypothetical Pyran Carboxylic Acid
Time (hours)Parent Compound Remaining (%)Dark Control (%)Major Photoproduct A (%)Major Photoproduct B (%)
010010000
285.299.810.14.5
471.599.518.98.9
852.399.232.515.1
2415.898.955.628.3

Data in this table is illustrative and does not represent actual experimental results.

The data in Table 1 clearly shows significant degradation of the parent compound upon exposure to light, while the dark control remains stable, confirming that the degradation is photochemically induced. The formation of two major photoproducts suggests multiple degradation pathways or a sequential degradation process.

Table 2: Quantum Yields of Photodegradation in Different Solvents
SolventQuantum Yield (Φ)
Methanol0.085
Acetonitrile0.042
Water (pH 7)0.025

Data in this table is illustrative and does not represent actual experimental results.

The quantum yield data in Table 2 highlights the significant influence of the solvent on the efficiency of photodegradation, with the reaction being most efficient in methanol. This suggests that a hydrogen-atom transfer mechanism may be a key step in the degradation process in this solvent.

Strategies for Stabilization

For photosensitive pyran carboxylic acids, several strategies can be employed to enhance their stability:

  • Formulation Approaches: Incorporation of UV-absorbing excipients or antioxidants into the formulation can help protect the active pharmaceutical ingredient from light.

  • Packaging: The use of light-resistant packaging, such as amber-colored bottles or opaque blister packs, is a common and effective method for protecting photosensitive drugs.[4]

  • Chemical Modification: In some cases, it may be possible to modify the chemical structure of the molecule to improve its photostability without compromising its biological activity. This could involve the introduction of substituents that quench the excited state or favor non-destructive deactivation pathways.

Conclusion

The photostability of pyran carboxylic acids is a complex phenomenon governed by a delicate balance of photophysical and photochemical processes. A thorough understanding of the underlying mechanisms of degradation is essential for the development of safe and effective products. This guide has provided a framework for investigating the photostability of these compounds, from fundamental principles to practical experimental protocols. By adopting a mechanistically driven approach, researchers can gain valuable insights into the photochemical behavior of pyran carboxylic acids, enabling them to make informed decisions during the drug development process and design strategies to mitigate photodegradation. The interplay of decarboxylation and pyran ring-opening as primary degradation routes, heavily modulated by environmental factors, underscores the need for a comprehensive and systematic approach to photostability evaluation.

References

  • The complex photochemistry of coumarin-3-carboxylic acid in acetonitrile and methanol. Photochemical & Photobiological Sciences, 21(8), 1481-1495. [Link]

  • The complex photochemistry of coumarin-3-carboxylic acid in acetonitrile and methanol. PubMed, [Link]

  • The complex photochemistry of coumarin-3-carboxylic acid in acetonitrile and methanol | Request PDF. ResearchGate, [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency, [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy, [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency, [Link]

  • Photocatalytic decarboxylative reduction of carboxylic acids and its application in asymmetric synthesis. Organic Letters, 16(16), 4228-4231. [Link]

  • Photocatalytic decarboxylative reduction of carboxylic acids and its application in asymmetric synthesis. PubMed, [Link]

  • Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis. MDPI, [Link]

  • Quantum yield. Wikipedia, [Link]

  • The evolution of spiropyran: fundamentals and progress of an extraordinarily versatile photochrome. Chemical Society Reviews, 48(12), 3406-3424. [Link]

  • Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters, [Link]

  • The photochemistry of esters of carboxylic acids. ResearchGate, [Link]

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A Technical Guide to the Solubility of 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics and purification to final product formulation.[1][2] This guide provides an in-depth technical overview of the solubility profile of 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid (CAS: 80866-93-9).[3][4][5] We will explore its physicochemical properties, predict its behavior in various organic solvents based on molecular structure, and provide a robust, step-by-step experimental protocol for accurate solubility determination. This document is intended for researchers, chemists, and formulation scientists who require a comprehensive understanding and practical methodology for working with this compound.

Introduction: The Critical Role of Solubility

Solubility, defined as the equilibrium amount of a substance that can dissolve in a specific solvent system under given conditions, is a fundamental physical property with far-reaching implications.[6] In drug discovery and development, poor solubility can hinder preclinical testing, leading to unreliable in vitro results and poor bioavailability.[2][7][8] For synthetic chemists, solubility dictates the choice of reaction media, influences purification strategies like crystallization, and is essential for achieving desired product yields.[6][9][10][11]

This guide focuses on This compound , a heterocyclic compound with potential applications as a photoprotective reagent and as a building block in chemical synthesis.[3] Understanding its solubility in a range of organic solvents is crucial for any scientist looking to utilize it effectively. The selection of an appropriate solvent is a strategic decision that impacts not only process efficiency but also safety, environmental sustainability, and compliance with regulatory standards.[1][12][13]

Physicochemical Profile and Structural Analysis

To predict the solubility of this compound, we must first analyze its molecular structure and key physicochemical properties.

Chemical Structure:

Figure 1: Chemical structure of this compound.

The molecule's structure reveals several key functional groups that govern its interactions with solvents:

  • Carboxylic Acid (-COOH): A highly polar group capable of acting as both a hydrogen bond donor and acceptor. This imparts acidic character and is a primary driver of solubility in polar, protic solvents.

  • Ketone (C=O): A polar group that can act as a hydrogen bond acceptor.

  • Pyran Ring Ether (-O-): A heterocyclic ether linkage that contributes to the molecule's polarity.

  • Dimethyl Groups (-C(CH₃)₂): Nonpolar, hydrophobic moieties that will influence solubility in less polar environments.

These features create a molecule with a distinct blend of polar and nonpolar characteristics. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 80866-93-9[3][4][5]
Molecular Formula C₈H₁₀O₄[3][5][14]
Molecular Weight 170.16 g/mol [3][5][14]
Melting Point 170 °C (decomposes)[3][5]
Appearance Solid[14]
SMILES String CC1(C)CC(=O)C=C(O1)C(O)=O[3][4][14]
InChI Key ANKQOBXQEHGUJT-UHFFFAOYSA-N[3][4][14]

Theoretical Solubility Principles & Predictions

The venerable principle of "like dissolves like" is the guiding tenet for solubility prediction. A solute's ability to dissolve in a solvent is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The free energy of dissolution (ΔG) must be negative for the process to be spontaneous, a state favored by strong solute-solvent interactions.[15]

Based on the structure of this compound, we can predict its general solubility behavior across different solvent classes.

Table 2: Predicted Solubility Profile and Rationale

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterModerate to HighThe carboxylic acid group will readily form strong hydrogen bonds with protic solvents. However, the nonpolar dimethyl groups may limit infinite solubility. Solubility in water is expected to be pH-dependent.
Polar Aprotic DMSO, DMF, THF, AcetoneHighThese solvents are excellent hydrogen bond acceptors and can effectively solvate the polar carboxylic acid and ketone groups without the steric hindrance of self-association, leading to strong dissolution.
Nonpolar Hexane, Toluene, Diethyl EtherVery LowThe dominant polar functional groups (acid, ketone, ether) cannot form favorable interactions with nonpolar solvents, making the energy cost of breaking the solute's crystal lattice too high.

While theoretical predictions and machine learning models are valuable for initial screening, they are not a substitute for empirical measurement.[16][17][18] Accurate, quantitative data requires a robust experimental approach.

Experimental Protocol: The Isothermal Shake-Flask Method

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[19] It is reliable, well-understood, and directly measures the saturation point of a compound in a given solvent at a specific temperature.[19][20]

4.1 Objective To determine the equilibrium solubility of this compound in a selection of representative organic solvents at a controlled temperature (e.g., 25 °C).

4.2 Materials and Reagents

  • Solute: this compound (purity ≥98%)

  • Solvents: HPLC-grade or equivalent (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Heptane)

  • Equipment:

    • Analytical balance (4-decimal place)

    • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

    • Thermostatically controlled orbital shaker or incubator

    • Centrifuge capable of holding the vials

    • Syringes (1 mL or 2 mL)

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or other chemically resistant membrane)

    • Volumetric flasks and pipettes for dilutions

    • HPLC-UV or UV-Vis spectrophotometer for quantification

4.3 Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess solid compound prep2 Add precise volume of solvent to vial prep1->prep2 equil1 Seal vials and place in orbital shaker prep2->equil1 equil2 Incubate at constant T (e.g., 25°C) for 24-48h equil1->equil2 sep1 Centrifuge vials to pellet excess solid equil2->sep1 sep2 Withdraw supernatant with syringe sep1->sep2 sep3 Filter supernatant (0.22 µm filter) sep2->sep3 quant1 Prepare serial dilutions of filtered sample sep3->quant1 quant2 Analyze by HPLC-UV or UV-Vis quant1->quant2 quant3 Calculate concentration from calibration curve quant2->quant3

Caption: Workflow for the isothermal shake-flask solubility determination method.

4.4 Step-by-Step Procedure

  • Preparation of Solutions:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is ~10-20 mg.

    • Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

    • Prepare at least three replicate vials for each solvent to ensure reproducibility.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. For many compounds, 24 hours is adequate, but 48-72 hours may be necessary to ensure thermodynamic equilibrium has been reached.[20]

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed in a temperature-controlled bath for a short period to allow larger particles to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.

    • Carefully withdraw a portion of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step is critical to remove any fine particulates.

  • Quantification:

    • Prepare a stock solution of the compound in a suitable solvent (one in which it is highly soluble, like methanol or acetonitrile) of a known concentration.

    • Generate a calibration curve by creating a series of serial dilutions from the stock solution and measuring their absorbance using HPLC-UV or a UV-Vis spectrophotometer at the compound's λ_max.

    • Accurately dilute the filtered sample from step 3 into the concentration range of the calibration curve.

    • Analyze the diluted sample and determine its concentration using the calibration curve.

4.5 Data Calculation and Reporting

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from curve (mg/mL)) × (Dilution Factor)

The results should be reported in a clear, tabular format, including the mean solubility and standard deviation for each solvent.

Table 3: Example Data Reporting Template

SolventTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
Methanol25.0[Insert Data][Insert Data]
Acetone25.0[Insert Data][Insert Data]
Toluene25.0[Insert Data][Insert Data]
[etc...]25.0[Insert Data][Insert Data]

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on molecular structure with the rigorous, empirical data generated from the isothermal shake-flask method, researchers can make informed decisions regarding solvent selection. This knowledge is indispensable for optimizing synthetic procedures, developing robust purification protocols, and advancing formulation efforts in both academic and industrial settings. Accurate solubility data is not merely a physical constant; it is a critical enabler of scientific progress.

References

  • Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing.
  • Nguyen, B. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(5753). Available at: [Link]

  • Vermeire, F. H. et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.
  • Paluch, A. S. et al. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • ResearchGate. (n.d.). Concept of solubility prediction in organic solvents by machine learning.
  • Nguyen, B. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC - NIH.
  • Dunn, P. J. et al. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?.
  • Unknown Author. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?.
  • Wikipedia. (n.d.). Solubility. Available at: [Link]

  • Amofor. (2023). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation.
  • Prat, D. et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17, 1517-1525.
  • Unknown Author. (2015). Solubility.
  • Unknown Author. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Technobis. (2023). The importance of solubility and how to collect it using dynamic methods.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • BioAssay Systems. (n.d.). Shake Flask Method Summary.
  • Amerigo Scientific. (n.d.). This compound (98%).
  • Huber USA. (n.d.). Solubility determination and crystallization.
  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Available at: [Link]

  • ChemSrc. (n.d.). 2,2-DIMETHYL-4-OXO-3,4-DIHYDRO-2H-PYRAN-6-CARBOXYLIC ACID | CAS 80866-93-9.
  • ChemWhat. (n.d.). This compound CAS#: 80866-93-9.

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the necessary steps from synthesis and crystallization to single-crystal X-ray diffraction analysis and the subsequent interpretation of the structural data. By leveraging data from analogous pyran derivatives, we present a predictive analysis of the expected structural features and their implications for the physicochemical properties and potential applications of this compound in drug discovery.

Introduction: The Significance of Pyran Scaffolds in Medicinal Chemistry

The pyran ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Derivatives of pyran have demonstrated potential as antimicrobial, anti-inflammatory, antiviral, and anticancer agents.[3][4][5] The subject of this guide, this compound (CAS No. 80866-93-9), is a molecule of interest due to its documented use as a photoprotective reagent and as a precursor to its butyl ester, a known mosquito repellent.[6]

Understanding the three-dimensional arrangement of atoms in the solid state is paramount in drug development. A crystal structure provides precise information on molecular conformation, bond lengths, bond angles, and intermolecular interactions.[7][8] This knowledge is crucial for elucidating structure-activity relationships (SAR), optimizing pharmacokinetic properties, and guiding the design of new, more potent analogues. This guide will, therefore, present a comprehensive, albeit predictive, exploration of the crystal structure of this promising pyran derivative.

Physicochemical Properties
PropertyValueSource
CAS Number80866-93-9[6]
Molecular FormulaC₈H₁₀O₄[6]
Molecular Weight170.16 g/mol [6]
Melting Point170 °C (decomposes)
AppearanceSolid[6]

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals

The first and often most challenging step in crystal structure determination is obtaining high-quality single crystals. This process begins with the synthesis of the pure compound, followed by a systematic approach to crystallization.

Proposed Synthesis Route

While various methods exist for the synthesis of dihydropyrans, a common approach involves the cyclization of appropriate precursors.[9][10][11] A plausible route to this compound could be envisioned through a multi-step synthesis starting from commercially available materials. The final step would likely involve the hydrolysis of an ester precursor to yield the target carboxylic acid.

Experimental Protocol: Synthesis (Hypothetical)

  • Esterification: React a suitable pyran precursor with an appropriate alcohol under acidic conditions to form the corresponding ester.

  • Purification: Purify the crude ester product using column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of a suitable organic solvent (e.g., THF) and aqueous base (e.g., NaOH).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Acidification: Upon completion, cool the reaction mixture in an ice bath and carefully acidify with a mineral acid (e.g., HCl) to a pH of ~2.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system to obtain the pure compound.

The Art of Crystallization

Growing single crystals suitable for X-ray diffraction requires careful control over nucleation and crystal growth.[12] The ideal crystal for diffraction is a single, non-twinned specimen with well-defined faces and dimensions typically in the range of 0.1 to 0.3 mm.[13]

Experimental Protocol: Crystallization

  • Solvent Screening: Screen a variety of solvents with different polarities (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) to find a system where the compound has moderate solubility.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in the chosen solvent system in a clean vial.

    • Cover the vial with a cap or parafilm with a few needle holes to allow for slow evaporation of the solvent.[12]

    • Store the vial in a vibration-free environment at a constant temperature.

  • Vapor Diffusion:

    • Hanging Drop: Place a small drop of the concentrated solution on a siliconized coverslip. Invert the coverslip over a well containing a solvent in which the compound is less soluble (the precipitant).

    • Sitting Drop: Place a larger volume of the concentrated solution in a well and surround it with a larger volume of the precipitant.

  • Slow Cooling:

    • Prepare a saturated solution of the compound at an elevated temperature.

    • Slowly cool the solution to room temperature or below to induce crystallization.[14]

Unveiling the Structure: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline material.[7][15] The technique involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow: Data Collection and Structure Solution

experimental_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation select_crystal Select & Mount Crystal center_crystal Center Crystal in X-ray Beam select_crystal->center_crystal data_collection Collect Diffraction Data center_crystal->data_collection integrate_data Integrate Reflections data_collection->integrate_data solve_phase Solve Phase Problem (e.g., Direct Methods) integrate_data->solve_phase build_model Build Initial Atomic Model solve_phase->build_model refine_model Refine Atomic Positions & Thermal Parameters build_model->refine_model validate_structure Validate Structure (e.g., CheckCIF) refine_model->validate_structure final_cif Generate Final CIF File validate_structure->final_cif

Caption: Workflow for single-crystal X-ray diffraction analysis.

Key Steps in Structure Determination:

  • Data Collection: A suitable crystal is mounted on a goniometer and centered in the X-ray beam. A series of diffraction images are collected as the crystal is rotated.[16]

  • Data Processing: The intensities of the thousands of diffracted beams are measured and corrected for experimental factors. This process yields a list of reflection indices (h, k, l) and their corresponding intensities.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. Since the phases of the diffracted waves cannot be measured directly, they are determined using computational methods like direct methods or the Patterson function.[16]

  • Structure Refinement: An initial atomic model is refined against the experimental data using a least-squares minimization process. This optimizes the atomic coordinates, bond lengths, and thermal parameters to best fit the observed diffraction pattern.

  • Validation: The final structure is rigorously validated to ensure its chemical and crystallographic sensibility. This involves checking bond lengths, angles, and for any unresolved electron density.

A Predictive Look at the Crystal Structure

In the absence of experimental data, we can predict the likely structural features of this compound by examining the crystal structures of similar compounds available in the Cambridge Structural Database (CSD).[17][18][19][20][21] The presence of a carboxylic acid group strongly suggests the formation of hydrogen-bonded dimers in the solid state.

Predicted Crystallographic Data and Molecular Geometry
ParameterPredicted Value/FeatureRationale
Crystal SystemMonoclinicCommon for organic molecules
Space GroupP2₁/cA common centrosymmetric space group for organic molecules
Z (molecules/unit cell)4Typical for small organic molecules
Hydrogen BondingCarboxylic acid dimer (R²₂(8) motif)Highly probable due to the carboxylic acid functionality
ConformationThe dihydropyran ring is likely to adopt a sofa or half-chair conformation.To minimize steric strain

Predicted Intermolecular Interactions: The Carboxylic Acid Dimer

The most significant intermolecular interaction expected is the formation of a hydrogen-bonded dimer between two molecules via their carboxylic acid groups. This is a very common and stable motif for carboxylic acids in the solid state.

Sources

"thermal degradation of 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermal Degradation of 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid

Foreword: Understanding Thermal Stability in Modern Drug Development

In the landscape of pharmaceutical and materials science, the thermal stability of a compound is not a mere physical-chemical parameter; it is a critical determinant of its entire lifecycle. For a molecule like this compound, a heterocyclic compound belonging to the pyranone family, understanding its behavior under thermal stress is paramount.[1][2] Its derivatives have applications ranging from insect repellents to potential pharmaceuticals, where manufacturing processes such as drying, milling, and melt extrusion, as well as long-term storage conditions, can expose the active ingredient to significant thermal challenges.[1][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating the thermal degradation of this specific pyranone derivative. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to characterizing thermal lability.

Mechanistic Foundations: Predicting Degradation Pathways

The thermal decomposition of a molecule is governed by the principle of least energy; the weakest bonds will cleave first, initiating a cascade of reactions that lead to the formation of more stable, lower molecular weight products. For the title compound, two primary structural motifs dictate its degradation: the dihydropyran ring and the carboxylic acid group.

The Dihydropyran Core: A Concerted Retro-Cycloaddition

The thermal degradation of dihydropyran structures has been shown to proceed via a homogeneous, unimolecular, and concerted retro-hetero-Diels-Alder reaction.[4] This pericyclic reaction involves a six-membered cyclic transition state, leading to the cleavage of the pyran ring into specific, predictable fragments.[5][6] Computational studies on substituted 3,6-dihydro-2H-pyrans reveal that methyl substituents on the ring can lower the activation free energy, thereby promoting thermal decomposition.[5] While our target molecule is a 3,4-dihydro isomer, the fundamental principle of a concerted ring-opening is expected to be a dominant pathway.

The Carboxylic Acid Moiety: The Inevitability of Decarboxylation

Carboxylic acids are known to undergo thermal decarboxylation, a process that can occur through various mechanisms depending on the molecular structure.[7] Given the α,β-unsaturation relative to the carboxylic acid in the pyran ring, a potential pathway involves the formation of a stable intermediate upon the loss of carbon dioxide (CO₂). This decarboxylation event may occur prior to, concurrently with, or after the primary ring cleavage.

Proposed Degradation Cascade

Synthesizing these principles, we can propose a logical, multi-step degradation pathway for this compound. The initial event is likely the decarboxylation of the carboxylic acid group. This would be followed by the characteristic retro-cycloaddition of the dihydropyranone ring. The presence of the gem-dimethyl group at the 2-position and the ketone at the 4-position will influence the electron distribution and stability of the transition state, ultimately dictating the precise fragmentation pattern.

G cluster_0 Primary Degradation Events cluster_1 Analytical Observation A This compound B Intermediate + CO₂ A->B Decarboxylation (Heat, ~170°C) C Volatile Fragments (e.g., mesityl oxide, smaller molecules) B->C Retro-Hetero-Diels-Alder (Ring Cleavage) D TGA: Initial Mass Loss B->D F TGA-MS: Detect m/z 44 (CO₂) B->F E TGA: Second Mass Loss C->E G TGA-MS: Detect Organic Fragments C->G

Caption: Proposed thermal degradation pathway and its analytical correlation.

The Analytical Toolkit: A Multi-Technique Approach

Thermogravimetric Analysis (TGA): Quantifying Thermal Stability

TGA is the cornerstone of thermal analysis, providing quantitative data on mass loss as a function of temperature.[8] This allows us to determine the onset temperature of degradation, the number of degradation steps, and the kinetic parameters governing the process.

Objective: To determine the thermal stability and degradation kinetics (Activation Energy, Ea) of the title compound.

Rationale: Running the experiment at multiple heating rates is crucial. A thermally activated process will show a shift in the degradation temperatures to higher values as the heating rate increases. This systematic shift is the basis for model-free kinetic calculations like the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, which provide a robust estimation of activation energy without assuming a specific reaction model.[8]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 5 °C/min.

    • Record the mass loss (%) and temperature (°C).

  • Repeat: Repeat steps 1-3 using fresh samples for heating rates of 10 °C/min, 15 °C/min, and 20 °C/min.

  • Data Analysis:

    • Plot the TGA (mass % vs. temperature) and first derivative (DTG, %/°C vs. temperature) curves for each heating rate.

    • Determine the onset temperature (Tonset) and the peak temperature of maximum degradation rate (Tpeak) from the DTG curve for each run.

    • Using specialized software, apply the FWO or KAS model to the data from all four heating rates to calculate the activation energy (Ea) as a function of conversion.

Differential Scanning Calorimetry (DSC): Probing Energetics

DSC measures the heat flow associated with thermal transitions. It provides critical information on melting, crystallization, and the enthalpic nature (exothermic or endothermic) of degradation.

Objective: To identify the melting point and the enthalpy of degradation.

Rationale: The literature indicates a melting point of 170 °C with decomposition for this compound. DSC allows us to confirm this observation and determine if the decomposition process releases (exothermic) or consumes (endothermic) energy. An exothermic decomposition is a significant safety concern, indicating a potential for a thermal runaway reaction.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge with nitrogen at 50 mL/min.

  • Thermal Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 250 °C at a rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify the sharp endothermic peak corresponding to the melting point.

    • Observe any subsequent endothermic or exothermic peaks associated with decomposition and integrate them to determine the enthalpy change (ΔH).

Evolved Gas Analysis (EGA): Identifying the Degradation Products

EGA, typically performed by coupling a TGA to a Mass Spectrometer (TGA-MS) or a Fourier-Transform Infrared Spectrometer (TGA-FTIR), is indispensable for mechanistic elucidation. It provides real-time identification of the volatile products released during each mass loss step.[9]

Objective: To identify the chemical nature of the gases evolved during thermal decomposition.

Rationale: By correlating the evolution of specific molecular ions (detected by MS) with the mass loss steps from TGA, we can confirm or refute our proposed degradation pathway. For instance, detecting an ion signal at a mass-to-charge ratio (m/z) of 44 concurrently with the first mass loss would be strong evidence for decarboxylation.

Step-by-Step Methodology:

  • Instrument Setup: Couple the gas outlet of the TGA instrument to the inlet of a mass spectrometer via a heated transfer line (typically maintained at ~200-250 °C to prevent condensation).

  • TGA Program: Run a TGA experiment as described in Protocol 2.1.1, typically at a single heating rate (e.g., 20 °C/min) to maximize the signal of evolved gases.

  • MS Program: Set the MS to scan a relevant mass range (e.g., m/z 10-200) continuously throughout the TGA run.

  • Data Analysis:

    • Plot the TGA/DTG curves.

    • Plot the ion current for specific, key m/z values as a function of temperature (e.g., m/z 44 for CO₂, m/z 18 for H₂O).

    • Align the temperature axis of the TGA/DTG plot with the ion current plots. This correlation directly links mass loss events to the evolution of specific chemical species.

G cluster_workflow Integrated Analytical Workflow cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_ega EGA (TGA-MS) Start Sample of This compound TGA Run TGA at Multiple Heating Rates (5, 10, 15, 20 K/min) Start->TGA DSC Run DSC Scan (10 K/min) Start->DSC TGA_MS Run TGA-MS Scan (20 K/min) Start->TGA_MS Kinetics Calculate Kinetics (FWO/KAS Models) TGA->Kinetics Conclusion Comprehensive Degradation Profile Kinetics->Conclusion Energetics Determine Melting Point & Degradation Enthalpy DSC->Energetics Energetics->Conclusion Identification Identify Evolved Gases (e.g., CO₂, Fragments) TGA_MS->Identification Identification->Conclusion

Caption: A synergistic workflow for comprehensive thermal analysis.

Data Synthesis and Interpretation

The power of this methodology lies in the integration of data from all three techniques.

Expected Thermal Profile

The following table summarizes the anticipated results from the TGA and DSC experiments, providing a clear benchmark for thermal stability.

ParameterTechniqueExpected Value/ObservationRationale
Melting Point (Tm) DSC~170 °CBased on literature data.
Degradation Onset (Tonset) TGASlightly above 170 °CDecomposition is noted to occur at the melting point.
Degradation Steps TGA/DTGLikely two or more distinct stepsCorresponds to initial decarboxylation followed by ring fragmentation.
Mass Loss (Step 1) TGA~26.5%Theoretical mass loss for CO₂ (44.01 g/mol ) from the parent molecule (170.16 g/mol ).[1]
Degradation Enthalpy (ΔHd) DSCEndothermic or ExothermicTo be determined experimentally; critical for safety assessment.
Evolved Gas Profile

The TGA-MS analysis is expected to yield the following key fragments, confirming the proposed degradation mechanism.

Temperature Range (°C)Associated TGA StepExpected Evolved SpeciesKey m/z Values
170 - 250Step 1Carbon Dioxide44 , 28, 16, 12
> 250Step 2Ring FragmentsTo be determined (e.g., m/z for mesityl oxide fragments, acetone)
Any StageMinorWater18 , 17

Conclusion and Forward Outlook

The thermal degradation of this compound is a multi-faceted process predictable from its core chemical structure. The primary degradation events are anticipated to be decarboxylation followed by a retro-hetero-Diels-Alder cleavage of the pyranone ring. A rigorous investigation, employing the synergistic trio of TGA, DSC, and TGA-MS, is not merely recommended but required to fully characterize the compound's thermal profile.

The protocols and interpretive frameworks detailed in this guide provide a robust, self-validating system for generating high-quality data. This information is critical for defining safe processing parameters in pharmaceutical manufacturing, establishing appropriate storage conditions, and predicting the long-term stability of formulations containing this molecule. Future studies could expand upon this work by investigating the influence of different atmospheric conditions (e.g., oxidative degradation in air) or the catalytic effect of excipients commonly used in drug formulations.

References

  • Gámez-Vallejo, S., et al. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. Available at: [Link]

  • Gámez-Vallejo, S., et al. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. ResearchGate. Available at: [Link]

  • Frey, H. M., & Lodge, S. P. (1984). Thermal decomposition of 3,6-dihydro-2H-pyran. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics. Available at: [Link]

  • Amerigo Scientific. This compound (98%). Available at: [Link]

  • Gao, B., & Hu, M. (n.d.). Pyrolysis of Carboxylic Acids. ResearchGate. Available at: [Link]

  • Aziz, S., et al. (2023). Thermal Degradation Studies and Machine Learning Modelling of Nano-Enhanced Sugar Alcohol-Based Phase Change Materials for Medium Temperature Applications. MDPI. Available at: [Link]

  • Al-Ayed, A. S. (n.d.). Determination of Kinetic Parameters for the Thermal Decomposition of Parthenium hysterophorus. International Journal of ChemTech Research. Available at: [Link]

  • Antipin, R. L., et al. (2021). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. MDPI. Available at: [Link]

  • Jilalat, J., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. Available at: [Link]

  • Li, D., et al. (2022). Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. Frontiers in Microbiology. Available at: [Link]

  • Request PDF. (n.d.). Thermal Degradation and Identification of Heat-Sensitive Polymers. Applications of Pyrolysis and Distillation and Instrumental Methods of Analysis. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Note: Evaluating 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid as a Novel Photoprotective Agent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The increasing incidence of skin photodamage, photoaging, and carcinogenesis necessitates the discovery of novel, effective photoprotective agents. This document provides a comprehensive guide to the evaluation of 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid (henceforth designated DHP-6C) as a potential candidate for skin photoprotection. While DHP-6C has been documented as a photoprotective reagent for biological molecules during photolysis[1][2], its efficacy in a dermatological context remains unexplored. This guide outlines a hypothesized mechanism of action and provides a suite of detailed, validated protocols for the systematic in vitro assessment of DHP-6C's efficacy and safety using human keratinocyte cell models. The workflow progresses from fundamental physicochemical characterization to advanced cell-based assays measuring cytotoxicity, cytoprotection, antioxidant activity, and prevention of genotoxicity.

Introduction and Scientific Rationale

Ultraviolet (UV) radiation, primarily in the UVA (320-400 nm) and UVB (290-320 nm) ranges, is a major environmental stressor for human skin. Chronic exposure leads to a cascade of deleterious effects, including direct DNA damage (e.g., formation of cyclobutane pyrimidine dimers), generation of intracellular reactive oxygen species (ROS), oxidative stress, inflammation, and ultimately, accelerated skin aging and cancer[3][4].

The chemical structure of DHP-6C, featuring a dihydropyranone heterocyclic ring system, presents a compelling basis for its investigation as a photoprotective agent. The α,β-unsaturated ketone within the pyranone ring acts as a chromophore, a molecular entity capable of absorbing energy from UV photons. This absorption is the primary mechanism by which chemical sunscreens function. Upon absorbing a UV photon, the molecule is promoted to an excited state. An ideal photoprotective agent will dissipate this energy harmlessly, primarily as heat, returning to its ground state without generating harmful free radicals. A secondary, yet crucial, mechanism of photoprotection involves the quenching of ROS that are inevitably generated in the skin upon UV exposure, thereby mitigating oxidative stress[5].

This application note provides the scientific framework and detailed methodologies to test the hypothesis that DHP-6C functions as a photoprotective agent through two primary mechanisms:

  • Direct UV Absorption: The pyranone chromophore absorbs incident UVB and/or UVA radiation, preventing the photons from reaching and damaging cellular components like DNA.

  • Cellular Protection: DHP-6C mitigates the downstream effects of UV exposure by reducing intracellular ROS levels, thereby preventing oxidative damage to lipids, proteins, and DNA.

The following sections detail a logical, tiered approach to validating these hypotheses in a controlled, in vitro setting.

Proposed Mechanism of Action & Experimental Workflow

The evaluation of DHP-6C follows a multi-step process, beginning with its fundamental ability to absorb UV light and progressing to its protective effects on a cellular level.

Proposed Photoprotective Mechanism

The diagram below illustrates the hypothesized dual mechanism of DHP-6C. It is proposed that DHP-6C acts as both a physical shield by absorbing UV photons and as a chemical protector by neutralizing harmful ROS, thus reducing DNA damage and improving cell survival.

Mechanism_of_Action cluster_0 Extracellular cluster_1 Intracellular (Keratinocyte) UVR UV Radiation (UVA/UVB) DHP6C_ext DHP-6C UVR->DHP6C_ext Absorption UVR_pass Transmitted UVR UVR->UVR_pass Transmission Heat Heat DHP6C_ext->Heat Energy Dissipation DHP6C_int DHP-6C ROS Reactive Oxygen Species (ROS) DNA Cellular DNA ROS->DNA Oxidative Damage DHP6C_int->ROS Quenching Cell Cell Viability DNA->Cell Damage leads to reduced viability UVR_pass->ROS Generation UVR_pass->DNA Direct Damage

Caption: Hypothesized dual photoprotective mechanism of DHP-6C.

Overall Experimental Workflow

The validation process is structured to ensure that each step logically informs the next. We first confirm the compound's physical properties, then establish a safe concentration range for cellular work, and finally, perform efficacy studies.

Experimental_Workflow P1 Protocol 3.1: UV Absorbance Spectrum P2 Protocol 3.2: Cytotoxicity Assay (MTT) P1->P2 Confirms UV absorption P3 Protocol 3.3: Photoprotection Assay (UVB + MTT) P2->P3 Determines safe (non-toxic) dose range P4 Protocol 3.4: Intracellular ROS Assay (DCFH-DA) P3->P4 Confirms cytoprotection P5 Protocol 3.5: DNA Damage Assay (Comet Assay) P3->P5 Confirms cytoprotection Result Comprehensive Profile of Photoprotective Efficacy P4->Result Measures antioxidant activity P5->Result Measures reduction in genotoxicity

Sources

"synthesis of functionalized 3,4-dihydro-2H-pyran-6-carboxylic acids"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Functionalized 3,4-Dihydro-2H-pyran-6-carboxylic Acids

Introduction: The Strategic Importance of the Dihydropyran Scaffold

The 3,4-dihydro-2H-pyran ring system is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] Its prevalence in biologically active molecules, ranging from antiviral agents to anticancer therapeutics, underscores its importance as a core structural motif.[1][2][3][4] The functionalization of this core, particularly with a carboxylic acid group at the 6-position, transforms it into a highly versatile building block. This C6-carboxylic acid serves as a crucial synthetic handle, enabling straightforward derivatization into amides, esters, and other functional groups, thereby facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[5] The presence of a carboxylic acid or a bioisosteric equivalent is a feature of approximately 450 marketed drugs, highlighting the value of this functionality in modulating pharmacokinetic and pharmacodynamic properties.[6][7]

This guide provides an in-depth analysis of robust and modern synthetic strategies for accessing functionalized 3,4-dihydro-2H-pyran-6-carboxylic acids. We will move beyond simple procedural lists to explore the causality behind key experimental choices, focusing on three powerful methodologies: the Hetero-Diels-Alder reaction, Ring-Closing Metathesis, and Organocatalytic Domino Reactions. Each section includes a discussion of the underlying mechanism, detailed experimental protocols, and data to inform methodological selection.

Strategy 1: Hetero-Diels-Alder (HDA) Cycloaddition

The Hetero-Diels-Alder (HDA) reaction is a cornerstone of heterocyclic synthesis, valued for its atom economy and stereochemical control in forming six-membered rings.[8] This pericyclic reaction involves a [4+2] cycloaddition between a conjugated diene and a dienophile containing a heteroatom.[9] In the context of dihydropyran synthesis, an oxo-Diels-Alder variant is employed, where an activated carbonyl compound serves as the dienophile, reacting with a diene to form the pyran ring.[9]

The reaction's power lies in its predictability and the ability to control outcomes through catalysis. Lewis acids are frequently employed to accelerate the reaction and dictate regioselectivity by coordinating to the carbonyl oxygen of the dienophile, thereby lowering its LUMO energy for interaction with the diene's HOMO.[10] This approach has been refined to include highly enantioselective variants using chiral Lewis acid catalysts, which are critical for producing optically pure compounds for pharmaceutical development.[8][11]

Logical Workflow: Hetero-Diels-Alder Reaction

HDA_Workflow Diene Vinyl Ether (Diene Component) Catalyst Lewis Acid Catalyst (e.g., ZnCl2, Sc(OTf)3) Dienophile α,β-Unsaturated Carbonyl (e.g., Glyoxylate Ester) Quench Quenching (e.g., sat. NaHCO3) Catalyst->Quench Solvent Aprotic Solvent (e.g., CH2Cl2, Toluene) Temp Low Temperature (e.g., -78 °C to RT) Extract Extraction Purify Column Chromatography Product Dihydropyran-6-carboxylate Ester Purify->Product Final_Acid 3,4-Dihydro-2H-pyran-6-carboxylic Acid Product->Final_Acid Saponification

Caption: Workflow for HDA synthesis of dihydropyrans.

Protocol 1: Lewis Acid-Catalyzed HDA for Ethyl 3,4-dihydro-2H-pyran-6-carboxylate

This protocol describes the reaction between ethyl vinyl ether and ethyl glyoxylate, a classic example of a normal electron-demand HDA reaction.

Materials:

  • Ethyl glyoxylate (50% solution in toluene)

  • Ethyl vinyl ether (stabilized)

  • Zinc chloride (ZnCl₂), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous zinc chloride (0.5 mmol, 1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (20 mL) to the flask and cool the resulting suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add ethyl glyoxylate (0.5 mmol, 1.0 eq) to the stirred suspension. Follow with the dropwise addition of ethyl vinyl ether (1.0 mmol, 2.0 eq) over 10 minutes. Causality Note: Adding the dienophile first allows for pre-coordination with the Lewis acid, activating it for the subsequent cycloaddition. Using an excess of the volatile vinyl ether drives the reaction to completion.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the ethyl glyoxylate is consumed (typically 2-4 hours).

  • Quenching: Upon completion, quench the reaction by slowly adding 15 mL of saturated aqueous NaHCO₃ solution while stirring vigorously. Causality Note: The bicarbonate solution neutralizes the Lewis acid and any acidic byproducts, preventing product degradation.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure ethyl 3,4-dihydro-2H-pyran-6-carboxylate.

  • Saponification (Optional): To obtain the carboxylic acid, the resulting ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/H₂O).

Strategy 2: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has emerged as a dominant strategy for the formation of cyclic olefins, including dihydropyrans.[12][13] The reaction utilizes well-defined ruthenium-based catalysts (e.g., Grubbs' catalysts) to intramolecularly couple two terminal alkene moieties within an acyclic precursor, extruding ethylene as the byproduct.[12] Its functional group tolerance and reliability have made it a favored method in complex molecule synthesis.[13]

The success of an RCM-based synthesis hinges on the efficient preparation of the acyclic diene precursor. The stereochemistry of substituents on this precursor can significantly influence the diastereoselectivity of the cyclization, an important consideration for controlling the final product's geometry.[14][15] The choice between first, second, and third-generation Grubbs' catalysts depends on the steric and electronic properties of the substrate; second-generation catalysts are generally more reactive and robust but may be less selective in some cases.

Logical Workflow: Ring-Closing Metathesis

RCM_Workflow cluster_reaction RCM Reaction cluster_workup Workup & Purification Start Acyclic Diene Ether Precursor Catalyst Ru Catalyst (e.g., Grubbs II) Start->Catalyst Quench Quench Catalyst (e.g., Ethyl Vinyl Ether) Catalyst->Quench Solvent Degassed Solvent (e.g., Toluene, CH2Cl2) Conditions Inert Atmosphere High Dilution Concentrate Solvent Removal Purify Column Chromatography Product Functionalized Dihydropyran Purify->Product Final_Acid Target Carboxylic Acid Product->Final_Acid Oxidation/ Deprotection

Caption: General workflow for RCM-based dihydropyran synthesis.

Protocol 2: RCM for a Functionalized Dihydropyran Precursor

This protocol outlines the cyclization of a representative acyclic diene ether, which can be prepared via standard Williamson ether synthesis.

Materials:

  • Acyclic diene ether precursor

  • Grubbs' 2nd Generation Catalyst

  • Toluene, anhydrous and degassed

  • Ethyl vinyl ether

  • Silica gel for column chromatography

Procedure:

  • Precursor Synthesis: Synthesize the required acyclic diene ether precursor. For example, by reacting an allylic alcohol with an appropriately substituted homoallylic bromide under basic conditions. The precursor should contain a protected hydroxyl or other functional group that can be later converted to a carboxylic acid.

  • Reactor Setup: In a Schlenk flask under an argon atmosphere, dissolve the acyclic diene ether precursor (1.0 mmol) in anhydrous, degassed toluene (to achieve a concentration of ~0.01 M). Causality Note: High dilution is critical in RCM to favor the intramolecular cyclization over intermolecular oligomerization.

  • Catalyst Addition: Add Grubbs' 2nd Generation Catalyst (0.02-0.05 mmol, 2-5 mol%) to the solution. Causality Note: The catalyst is sensitive to air and moisture; thus, handling under an inert atmosphere is essential for maintaining its activity.

  • Reaction: Heat the reaction mixture to 80 °C and stir. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material (typically 4-12 hours).

  • Catalyst Quenching: After the reaction is complete, cool the mixture to room temperature and add a few drops of ethyl vinyl ether. Stir for 30 minutes. Causality Note: Ethyl vinyl ether reacts with the active ruthenium carbene, quenching the catalyst and forming an inactive species that is easier to remove during purification.

  • Concentration and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue directly by flash column chromatography on silica gel to yield the dihydropyran product.

  • Conversion to Carboxylic Acid: The functional handle installed in the precursor (e.g., a primary alcohol) is then oxidized to the carboxylic acid in a subsequent step (e.g., using Jones oxidation or a two-step Swern/Pinnick oxidation).

Strategy 3: Organocatalytic Domino Reactions

Organocatalytic domino (or cascade) reactions represent a highly efficient and elegant approach to building molecular complexity.[16] These reactions use small, chiral organic molecules to catalyze a sequence of bond-forming events in a single pot, often with exceptional control over stereochemistry.[16][17] For dihydropyran synthesis, a common strategy is the domino Michael-hemiacetalization reaction.[16]

In this sequence, a chiral organocatalyst, such as a squaramide or a thiourea derivative, activates substrates through hydrogen bonding.[16] This facilitates a stereoselective Michael addition between a nucleophile (e.g., a 1,3-dicarbonyl compound) and an electrophile (e.g., an α,β-unsaturated nitroalkene containing a hydroxymethyl group). The resulting intermediate then undergoes a rapid intramolecular hemiacetalization to form the tetrahydropyran ring, which can be subsequently dehydrated to the dihydropyran.[16] This method provides access to densely functionalized pyran cores with multiple contiguous stereocenters in a single operation.[16]

Logical Workflow: Organocatalytic Domino Reaction

Domino_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction Michael_Acceptor α-Hydroxymethyl Nitroalkene Catalyst Chiral Organocatalyst (e.g., Squaramide) Michael_Donor 1,3-Dicarbonyl Compound Intermediate Michael Adduct Catalyst->Intermediate Domino Michael Addition Solvent Organic Solvent (e.g., Toluene) Product1 Tetrahydropyranol Intermediate->Product1 Intramolecular Hemiacetalization Product2 Functionalized Dihydropyran Product1->Product2 Dehydration (e.g., PTSA) Final_Acid Target Carboxylic Acid Product2->Final_Acid Functional Group Manipulation

Caption: Domino Michael-Hemiacetalization-Dehydration sequence.

Protocol 3: Enantioselective Synthesis via Domino Michael-Hemiacetalization

This protocol is based on the squaramide-catalyzed reaction between an α-hydroxymethyl nitroalkene and a β-keto ester.[16]

Materials:

  • β-keto ester (e.g., ethyl benzoylacetate)

  • α-hydroxymethyl nitroalkene

  • Chiral squaramide or thiourea catalyst

  • Toluene or Chloroform

  • p-Toluenesulfonic acid (PTSA)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a vial containing a magnetic stir bar, add the β-keto ester (0.2 mmol, 1.0 eq), the α-hydroxymethyl nitroalkene (0.24 mmol, 1.2 eq), and the chiral organocatalyst (0.02 mmol, 10 mol%).

  • Solvent Addition: Add the solvent (e.g., toluene, 1.0 mL) and stir the mixture at the specified temperature (e.g., room temperature or 0 °C).

  • Reaction Monitoring: Monitor the reaction by TLC for the consumption of the limiting reagent (the β-keto ester). This domino Michael-hemiacetalization step can take 12-48 hours.

  • One-Pot Dehydration: Once the initial reaction is complete, add p-toluenesulfonic acid (PTSA, 0.04 mmol, 20 mol%) directly to the reaction mixture. Causality Note: PTSA serves as an acid catalyst to promote the dehydration of the intermediate hemiacetal to the more stable dihydropyran alkene.

  • Heating: Heat the mixture to 100 °C for 1 hour to complete the dehydration.[16]

  • Purification: Cool the reaction to room temperature and directly load the crude mixture onto a silica gel column. Purify by flash chromatography to isolate the enantiomerically enriched functionalized dihydropyran.

  • Conversion to Carboxylic Acid: The ester and nitro groups on the resulting dihydropyran can be manipulated through standard synthetic transformations to yield the target carboxylic acid. For example, hydrolysis of the ester followed by reduction of the nitro group and subsequent transformations.

Comparative Summary of Synthetic Strategies

StrategyKey AdvantagesKey ConsiderationsTypical YieldsStereocontrol
Hetero-Diels-Alder High atom economy; convergent; well-established; predictable regio- and stereochemistry.[8][9]Often requires Lewis acid catalysis; substrate scope can be limited by electronic demands.60-90%Good to excellent, especially with chiral catalysts.
Ring-Closing Metathesis Excellent functional group tolerance; powerful for complex ring systems; reliable catalysts.[12][13]Requires multi-step synthesis of the diene precursor; catalyst cost and sensitivity; high dilution needed.70-95% (RCM step)Dependent on the stereochemistry of the acyclic precursor.[14][15]
Organocatalytic Domino High step economy (one-pot); mild conditions; excellent enantioselectivity; avoids toxic metals.[16][17]Can require longer reaction times; catalyst loading may be higher; substrate-specific catalyst development.59-91%[16]Excellent enantioselectivity is often achievable.[16]

Conclusion and Future Outlook

The synthesis of functionalized 3,4-dihydro-2H-pyran-6-carboxylic acids is a critical task for advancing drug discovery and natural product synthesis. The Hetero-Diels-Alder reaction, Ring-Closing Metathesis, and organocatalytic domino reactions each offer powerful and distinct advantages for accessing these valuable scaffolds. The choice of method depends on factors such as the desired substitution pattern, stereochemical requirements, and overall synthetic economy. The HDA reaction provides a direct and convergent route, RCM offers unparalleled versatility for complex structures, and organocatalytic domino reactions deliver exceptional efficiency and stereocontrol. As synthetic methodology continues to evolve, particularly in the realm of C-H functionalization, we can anticipate even more direct and efficient strategies for modifying these important heterocyclic cores, further expanding their utility in the development of next-generation therapeutics.[18]

References

  • Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Diastereoselective Ring-Closing Metathesis in the Synthesis of Dihydropyrans. PubMed. Available at: [Link]

  • Diastereoselective Ring-Closing Metathesis in the Synthesis of Dihydropyrans. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Synthesis of Dihydrofurans and Dihydropyrans with Unsaturated Side Chains Based on Ring Size‐Selective Ring‐Closing Metathesis. ResearchGate. Available at: [Link]

  • (PDF) Recent Applications in Natural Product Synthesis of Dihydrofuran and -pyran Formation by Ring-Closing Alkene Metathesis. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. PMC - NIH. Available at: [Link]

  • Asymmetric synthesis of 4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans. Semantic Scholar. Available at: [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. NIH. Available at: [Link]

  • Diels–Alder reaction. Wikipedia. Available at: [Link]

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. PMC - PubMed Central. Available at: [Link]

  • Dihydropyran-2-carboxylic acid, a novel bifunctional linker for the solid-phase synthesis of peptides containing a C-terminal alcohol. National Cheng Kung University Research Output. Available at: [Link]

  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. ResearchGate. Available at: [Link]

  • Recent Advances in Organocatalytic Asymmetric Synthesis of 3,4-Dihydropyran-2-ones and 3,4-Dihydropyridin-2-ones. ScienceGate. Available at: [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. Available at: [Link]

  • 3,4-Dihydro-2H-pyran synthesis. Organic Chemistry Portal. Available at: [Link]

  • ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets. PubMed. Available at: [Link]

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  • Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science. Available at: [Link]

  • Process for preparing 2-substituted-3,4-dihydro-2h-pyrans. Google Patents.
  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. NIH. Available at: [Link]

  • The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. Chemical Communications (RSC Publishing). Available at: [Link]

  • Designing 1,4-Dihydropyridines-Based Multitarget Therapeutics: Recent Advances and Future Directions. PubMed. Available at: [Link]

  • Chemical and Medicinal Versatility of Substituted 1,4-Dihydropyridines. ResearchGate. Available at: [Link]

  • Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. PubMed. Available at: [Link]

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  • 5,6-DIHYDRO-2H-PYRAN-2-ONE and 2H-PYRAN-2-ONE. Organic Syntheses. Available at: [Link]

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Sources

Application Notes and Protocols for the Esterification of 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid is a versatile heterocyclic compound with a structure reminiscent of dehydroacetic acid, a known antimicrobial agent.[1][2][3] The ester derivatives of this pyran carboxylic acid are of significant interest in the fields of medicinal chemistry and materials science. Notably, the butyl ester of this compound is utilized as a mosquito repellent, highlighting the practical applications of its derivatives.[4][5][6] This document provides detailed application notes and protocols for the esterification of this carboxylic acid, targeting researchers, scientists, and professionals in drug development. The protocols outlined below are designed to be robust and adaptable, drawing from established esterification methodologies.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 80866-93-9[4]

  • Molecular Formula: C₈H₁₀O₄[4]

  • Molecular Weight: 170.16 g/mol [4]

  • Appearance: Solid[5]

  • Melting Point: 170 °C (with decomposition)[4]

Choosing an Esterification Strategy

The choice of esterification method is critical and depends on the scale of the reaction, the nature of the alcohol, and the sensitivity of the starting material to acidic or basic conditions. This guide details three widely applicable and reliable methods:

  • Fischer-Speier Esterification: A classic, acid-catalyzed method suitable for simple, unhindered alcohols, particularly when the alcohol can be used in excess as the solvent.[7][8]

  • Steglich Esterification: A mild, carbodiimide-mediated coupling that is ideal for acid-sensitive substrates and sterically hindered alcohols.[9][10]

  • Mitsunobu Reaction: A redox-condensation method that proceeds under neutral conditions with inversion of stereochemistry at the alcohol center, suitable for valuable or sensitive substrates.[11][12][13]

Protocol 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a direct, acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] It is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed.[8][14]

Causality of Experimental Choices
  • Catalyst: A strong acid like sulfuric acid or p-toluenesulfonic acid is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[14]

  • Solvent: Using the reactant alcohol as the solvent provides a large excess, which, according to Le Chatelier's principle, drives the equilibrium towards the ester product.[8][14]

  • Temperature: The reaction is typically heated to reflux to increase the reaction rate.

  • Work-up: A basic wash (e.g., with sodium bicarbonate solution) is necessary to neutralize the acid catalyst and remove any unreacted carboxylic acid.

Detailed Step-by-Step Methodology
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add the desired alcohol (e.g., methanol, ethanol) in a significant excess (at least 10-20 equivalents, or as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (typically 0.05-0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the alcohol is a low-boiling solvent, remove it under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Data Presentation: Fischer Esterification
ParameterValue
Reactants This compound, Alcohol (e.g., Methanol, Ethanol)
Catalyst Concentrated H₂SO₄ or p-TsOH
Solvent Excess Alcohol
Temperature Reflux
Typical Reaction Time 2-24 hours
Work-up Aqueous basic wash
Visualization: Fischer Esterification Workflow

Fischer_Esterification A Mix Carboxylic Acid and excess Alcohol B Add catalytic strong acid (H+) A->B C Heat to Reflux B->C D Reaction Monitoring (TLC/LC-MS) C->D E Cool to RT D->E F Solvent Removal (if necessary) E->F G Aqueous Work-up (NaHCO3 wash) F->G H Drying and Concentration G->H I Purification (Chromatography/Distillation) H->I J Pure Ester I->J

Caption: Workflow for Fischer-Speier Esterification.

Protocol 2: Steglich Esterification

The Steglich esterification is a milder alternative that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[9][10] This method is particularly advantageous for substrates that are sensitive to the harsh conditions of Fischer esterification.[9]

Causality of Experimental Choices
  • Coupling Agent (DCC): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[9][15]

  • Catalyst (DMAP): DMAP acts as an acyl transfer agent. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.[9][15]

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent side reactions with the reactive intermediates.

  • By-product Removal: The reaction produces dicyclohexylurea (DCU) as a byproduct, which is largely insoluble in common organic solvents and can be removed by filtration.[9]

Detailed Step-by-Step Methodology
  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter the reaction mixture to remove the DCU precipitate and wash the filter cake with a small amount of DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Steglich Esterification
ParameterValue
Reactants This compound, Alcohol
Reagents DCC, DMAP
Solvent Anhydrous Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Typical Reaction Time 4-24 hours
Work-up Filtration of DCU, Aqueous acid/base washes
Visualization: Steglich Esterification Mechanism

Steglich_Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Acyl Transfer cluster_2 Nucleophilic Attack and Product Formation RCOOH R-COOH O_acylisourea O-acylisourea (active intermediate) RCOOH->O_acylisourea + DCC DCC DCC Acylpyridinium N-acylpyridinium salt (highly reactive) O_acylisourea->Acylpyridinium + DMAP DMAP DMAP Ester R-COOR' (Ester) Acylpyridinium->Ester + R'-OH DCU DCU (precipitate) Acylpyridinium->DCU ROH R'-OH

Caption: Mechanism of Steglich Esterification.

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of functional groups, including esters, with inversion of stereochemistry.[11] It proceeds under mild, neutral conditions, making it suitable for delicate substrates.[12]

Causality of Experimental Choices
  • Reagents (DEAD/DIAD and PPh₃): Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) are the key reagents. They react to form a phosphonium salt intermediate which activates the alcohol.[11][12]

  • Solvent: Anhydrous THF or diethyl ether are common solvents for the Mitsunobu reaction.

  • Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the exothermic reaction between DEAD/DIAD and PPh₃, and then allowed to warm to room temperature.

  • By-product Removal: The reaction generates triphenylphosphine oxide and a hydrazine derivative, which can be challenging to remove. Chromatographic purification is usually required.

Detailed Step-by-Step Methodology
  • To a stirred solution of this compound (1.2 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add the alcohol (1.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution. A color change and/or the formation of a precipitate may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue can be purified by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Data Presentation: Mitsunobu Reaction
ParameterValue
Reactants This compound, Alcohol
Reagents DEAD (or DIAD), PPh₃
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Typical Reaction Time 12-24 hours
Work-up Direct purification by chromatography
Visualization: Mitsunobu Reaction Workflow

Mitsunobu_Workflow A Dissolve Carboxylic Acid, Alcohol, and PPh3 in THF B Cool to 0 °C A->B C Add DEAD/DIAD dropwise B->C D Stir at Room Temperature C->D E Reaction Monitoring (TLC/LC-MS) D->E F Concentrate in vacuo E->F G Purification (Column Chromatography) F->G H Pure Ester G->H

Caption: Workflow for the Mitsunobu Reaction.

Safety and Handling

  • This compound: May be harmful if swallowed.[4] Handle with standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Strong Acids (H₂SO₄, p-TsOH): Corrosive. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • DCC (N,N'-Dicyclohexylcarbodiimide): Potent allergen and sensitizer.[9] Toxic in contact with skin and harmful if swallowed.[9] Causes serious eye damage.[9] Always handle in a fume hood with gloves and eye protection.

  • DMAP (4-Dimethylaminopyridine): Toxic if swallowed, fatal in contact with skin, and causes serious eye damage.[12][16] Handle with extreme caution in a fume hood, wearing appropriate PPE.

  • DEAD/DIAD (Diethyl/Diisopropyl Azodicarboxylate): Can be explosive, especially when heated.[17] Flammable liquid and vapor.[17] Harmful if swallowed or inhaled.[13][17] Handle with care, avoiding heat and shock.

  • Triphenylphosphine (PPh₃): Harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[11][15][18][19] Causes damage to organs through prolonged or repeated exposure.[11] Handle in a well-ventilated area or fume hood with appropriate PPE.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion (Fischer) Insufficient catalyst; insufficient reaction time or temperature; water not effectively removed.Add more catalyst; increase reaction time/temperature; use a Dean-Stark trap to remove water.
Low yield (Steglich) Steric hindrance; formation of N-acylurea byproduct.Increase reaction time; ensure anhydrous conditions; consider using a more reactive coupling agent.
Complex purification (Mitsunobu) Difficulty in removing triphenylphosphine oxide and hydrazine byproducts.Use polymer-bound reagents or modify work-up procedures (e.g., precipitation of byproducts).
Side reactions Presence of other nucleophilic groups in the substrate.Protect sensitive functional groups before esterification.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Triphenylphosphine. Retrieved from [Link]

  • CPAChem. (2024). Safety data sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%. Retrieved from [Link]

  • LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 223384, Ethyl 4,6-dimethyl-2-oxo-3,4-dihydro-2h-pyran-5-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82467, Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Sdfine. (n.d.). TRIPHENYLPHOSPHINE - GHS Safety Data Sheet. Retrieved from [Link]

  • Capot Chemical. (2020). MSDS of 4-Dimethylaminopyridine (DMAP). Retrieved from [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 80866-93-9 Name: this compound. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound (98%). Retrieved from [Link]

  • ResearchGate. (2025). Reactivity of Dehydroacetic Acid in Organic Synthesis | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US3816465A - Process for preparing 2-substituted-3,4-dihydro-2h-pyrans.
  • Mendeleev Communications (RSC Publishing). (n.d.). New derivatives of dehydroacetic acid: synthesis of 2-polyfluoroalkyl-7-methylpyrano[4,3-b]pyran-4,5-diones. Retrieved from [Link]

  • Google Patents. (n.d.). CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.
  • ResearchGate. (2021). (PDF) Study of Dehydro Acetic Acid : Chemical and Biological Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 223384, Ethyl 4,6-dimethyl-2-oxo-3,4-dihydro-2h-pyran-5-carboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
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  • MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Retrieved from [Link]

  • ResearchGate. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2 H -thiopyran. Retrieved from [Link]

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Application Note: A Practical Guide to Monitoring Reactions of 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of substituted dihydropyranones, such as 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid, is a critical task in the development of novel chemical entities, including agrochemicals and pharmaceuticals.[1] Efficiently monitoring the progress of these syntheses is paramount for optimizing reaction conditions, determining endpoints, and ensuring product purity. Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and highly sensitive method for real-time qualitative analysis of reaction mixtures.[2] This guide provides a detailed framework and robust protocols for developing and implementing TLC-based monitoring for reactions involving this specific pyranone carboxylic acid, addressing the unique challenges posed by its chemical functionalities.

Introduction: The Strategic Role of TLC in Synthesis

In organic synthesis, simply mixing reagents and waiting for a prescribed time is insufficient for rigorous process control. Reaction monitoring provides crucial insights into the consumption of starting materials, the formation of products, and the appearance of any intermediates or byproducts. Thin-Layer Chromatography (TLC) is a cornerstone technique for this purpose, operating on the principle of differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[3]

The polarity of the analyte governs its interaction with the polar silica gel stationary phase. Less polar compounds have weaker interactions and are carried further up the plate by the mobile phase, resulting in a higher Retention Factor (Rf). Conversely, highly polar compounds adhere more strongly to the silica gel and exhibit lower Rf values.[4] For this compound, the presence of a highly polar carboxylic acid group, a moderately polar α,β-unsaturated ketone, and an ether linkage presents a unique polarity profile that must be managed for effective TLC analysis.

Analyte Characteristics and Expected TLC Behavior

Understanding the structure of the target molecule and its precursors is fundamental to designing a successful TLC monitoring strategy.

  • Target Product: this compound

    • Key Functional Groups: Carboxylic acid, α,β-unsaturated ketone, cyclic ether (dihydropyranone ring).

    • Expected Polarity: High. The carboxylic acid is a strong hydrogen bond donor and acceptor, leading to very strong interactions with the silica gel.[4] This will result in a low Rf value in most standard solvent systems.

    • UV Activity: The conjugated system of the α,β-unsaturated ketone will absorb UV light, making the compound visible under a UV lamp at 254 nm.[5][6]

  • Hypothetical Starting Materials: Syntheses of such structures often proceed via multi-component reactions.[7][8] For the purpose of this guide, let's consider a plausible Knoevenagel-type condensation followed by cyclization. The precursors would likely be less polar than the final product.

    • Precursor A (e.g., a β-keto ester like Ethyl Acetoacetate): Moderately polar. Will have a higher Rf than the final product.

    • Precursor B (e.g., an aldehyde): Moderately polar. Will have a higher Rf than the final product.

The primary goal of the TLC method will be to achieve clear separation between the less polar starting materials (higher on the plate) and the highly polar carboxylic acid product (lower on the plate).

Core Protocol: Developing the TLC Monitoring System

This section outlines the step-by-step process for establishing a reliable TLC method from scratch.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 (fluorescent indicator) on aluminum or glass backing.

  • Solvents: Reagent-grade solvents such as Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), and Glacial Acetic Acid.

  • TLC Chambers: Glass jars or beakers with a lid or watch glass.

  • Spotting: Glass capillary tubes or micropipettes.

  • Visualization: UV lamp (254 nm), staining jars, heat gun.

  • Staining Reagents: Potassium permanganate stain, Bromocresol green stain.

Phase 1: Mobile Phase (Eluent) Optimization

The choice of eluent is the most critical variable. The goal is to find a solvent system where the starting material has an Rf of approximately 0.4-0.6, which typically provides enough resolution to see a new, lower-Rf product spot form distinctly.[9]

  • Start with a Binary System: A mixture of a non-polar solvent (e.g., Hexane) and a moderately polar solvent (e.g., Ethyl Acetate) is a standard starting point.

    • Begin with a low-polarity mixture (e.g., 9:1 Hexane:EtOAc). Spot the starting material(s) and run the plate.

    • If the spot(s) remain at the baseline (Rf < 0.2), systematically increase the proportion of the polar solvent (e.g., 7:3, 1:1 Hexane:EtOAc).[3]

  • Address Carboxylic Acid Streaking: The carboxylic acid product will likely appear as a vertical streak rather than a tight spot. This occurs because the acidic proton interacts variably with the silica, leading to inconsistent migration.

    • The Solution: Add a small amount (0.5-1%) of a modifying acid, typically glacial acetic acid, to the mobile phase.[10] This creates an acidic environment that keeps the target compound in its protonated, less polar form, resulting in a compact spot.

  • Record and Select: The optimal system will show clear separation between all components. A recommended starting system for this class of compound is 70:30:1 Ethyl Acetate:Hexane:Acetic Acid .

Mobile Phase Composition (v/v/v) Starting Material (SM) Rf Product (P) Rf Observations
80:20 Hexane:EtOAc~0.7~0.1Poor product mobility.
50:50 Hexane:EtOAc~0.85~0.3 (streaking)Product streaks, poor spot definition.
50:50:1 Hexane:EtOAc:AcOH ~0.8 ~0.25 (sharp spot) Optimal. Good separation, sharp product spot.
30:70 Hexane:EtOAc:AcOH>0.9~0.5All spots too high, poor resolution.

Table 1: Example of a mobile phase optimization workflow. The addition of acetic acid (AcOH) is critical for resolving the carboxylic acid product.

Protocol: Executing Real-Time Reaction Monitoring

Once an optimal mobile phase is established, the following protocol ensures trustworthy monitoring.

Workflow Overview

The core of reliable TLC monitoring is the three-lane spotting system, which provides an unambiguous comparison between the starting material, the reaction mixture, and a direct internal reference.[9]

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_run Analysis prep_chamber 1. Prepare TLC Chamber (Eluent + Filter Paper) draw_line 2. Draw Baseline on TLC Plate prep_chamber->draw_line spot_sm 3. Spot Starting Material (SM) draw_line->spot_sm spot_co 4. Spot Co-spot (SM + Rxn) spot_sm->spot_co spot_rxn 5. Spot Reaction Mixture (Rxn) spot_co->spot_rxn develop 6. Develop Plate spot_rxn->develop dry 7. Dry Plate & Mark Solvent Front develop->dry visualize 8. Visualize (UV, Stain) dry->visualize interpret 9. Interpret Results & Calculate Rf visualize->interpret

Figure 1: Standard workflow for TLC reaction monitoring.

Step-by-Step Procedure
  • Prepare the Chamber: Pour the optimized mobile phase into a TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, ensuring a uniform solvent front. Cover and let it equilibrate for 5-10 minutes.[3]

  • Prepare the Plate: Using a pencil, gently draw a baseline ~1 cm from the bottom of a TLC plate. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction).[9]

  • Spot the Plate:

    • Lane 1 (SM): Using a capillary tube, apply a small spot of a diluted solution of the key starting material onto the "SM" mark.

    • Lane 2 (Co): Apply a spot of the starting material to the "Co" mark. Without changing capillaries, apply a spot of the reaction mixture directly on top of the SM spot. This co-spot is essential for confirming identity if Rf values are very close.[9]

    • Lane 3 (Rxn): Using a fresh capillary, apply a small spot of the reaction mixture (quenched with a drop of solvent if necessary) to the "Rxn" mark.

  • Develop the Plate: Carefully place the TLC plate into the equilibrated chamber. Ensure the baseline is above the solvent level.[2] Allow the solvent to travel up the plate via capillary action until it is ~1 cm from the top.

  • Mark and Dry: Immediately remove the plate and mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

Visualization and Interpretation

Multiple visualization techniques should be used in sequence, starting with non-destructive methods.

  • UV Light (Non-Destructive):

    • Method: View the dried plate under a short-wave (254 nm) UV lamp.[11]

    • Expected Result: The conjugated pyranone product and any conjugated starting materials will appear as dark spots against the fluorescent green background.[5] Circle the spots with a pencil.

  • Potassium Permanganate (KMnO₄) Stain (Destructive):

    • Use Case: A general stain for compounds that can be oxidized, such as alkenes or alcohols.[5]

    • Method: Briefly dip the plate in the KMnO₄ solution and gently warm with a heat gun.

    • Expected Result: Spots will appear as yellow-brown on a purple background.

  • Bromocresol Green Stain (Destructive & Specific):

    • Use Case: Specifically visualizes acidic compounds.[5] This is an excellent confirmatory stain for the carboxylic acid product.

    • Method: Dip the plate in the bromocresol green solution. No heating is required.

    • Expected Result: The carboxylic acid product will appear as a yellow spot on a blue or green background.[12] Starting materials without acidic protons will not be visible.

Visualization Method Functional Group Detected Appearance Utility for this Reaction
UV Light (254 nm) Conjugated π-systemsDark spots on a green background.[5]Primary: Visualizes the product and any conjugated precursors.
KMnO₄ Stain Alkenes, Alcohols, AldehydesYellow/brown spots on purple.[13]General: Confirms presence of oxidizable species.
Bromocresol Green Carboxylic Acids (pH < 5)Yellow spots on a blue background.[5]Specific: Excellent for confirming the formation of the acidic product.

Table 2: Recommended visualization techniques and their specific applications.

Reading the Plate: A Time-Course Analysis

TLC_Interpretation Figure 2: Interpreting TLC Plates Over Time cluster_t0 Time = 0 cluster_t_int Time = Intermediate cluster_t_final Time = Complete T0 <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'WIDTH='120'><TR><TDCOLSPAN='3'BGCOLOR='#F1F3F4'>Solvent FrontTD>TR><TR><TDHEIGHT='100'>TD><TD>TD><TD>TD>TR><TR><TDBGCOLOR='#5F6368'>TD><TDBGCOLOR='#5F6368'>TD><TDBGCOLOR='#5F6368'>TD>TR><TR><TDCOLSPAN='3'BGCOLOR='#F1F3F4'>BaselineTD>TR><TR><TD>SMTD><TD>CoTD><TD>RxnTD>TR>TABLE> T_INT <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'WIDTH='120'><TR><TDCOLSPAN='3'BGCOLOR='#F1F3F4'>Solvent FrontTD>TR><TR><TDHEIGHT='100'><TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TDHEIGHT='20'>TD>TR><TR><TDBGCOLOR='#5F6368'>TD>TR><TR><TDHEIGHT='80'>TD>TR>TABLE>TD><TD><TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TDHEIGHT='20'>TD>TR><TR><TDBGCOLOR='#5F6368'>TD>TR><TR><TDHEIGHT='55'>TD>TR><TR><TDBGCOLOR='#EA4335'>TD>TR><TR><TDHEIGHT='25'>TD>TR>TABLE>TD><TD><TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TDHEIGHT='20'>TD>TR><TR><TDBGCOLOR='#5F6368'>TD>TR><TR><TDHEIGHT='55'>TD>TR><TR><TDBGCOLOR='#EA4335'>TD>TR><TR><TDHEIGHT='25'>TD>TR>TABLE>TD>TR><TR><TDBGCOLOR='#5F6368'>TD><TDBGCOLOR='#5F6368'>TD><TDBGCOLOR='#5F6368'>TD>TR><TR><TDCOLSPAN='3'BGCOLOR='#F1F3F4'>BaselineTD>TR><TR><TD>SMTD><TD>CoTD><TD>RxnTD>TR>TABLE> T_FINAL <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'WIDTH='120'><TR><TDCOLSPAN='3'BGCOLOR='#F1F3F4'>Solvent FrontTD>TR><TR><TDHEIGHT='100'><TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TDHEIGHT='20'>TD>TR><TR><TDBGCOLOR='#5F6368'>TD>TR><TR><TDHEIGHT='80'>TD>TR>TABLE>TD><TD><TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TDHEIGHT='20'>TD>TR><TR><TDBGCOLOR='#5F6368'>TD>TR><TR><TDHEIGHT='55'>TD>TR><TR><TDBGCOLOR='#EA4335'>TD>TR><TR><TDHEIGHT='25'>TD>TR>TABLE>TD><TD><TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TDHEIGHT='75'>TD>TR><TR><TDBGCOLOR='#EA4335'>TD>TR><TR><TDHEIGHT='25'>TD>TR>TABLE>TD>TR><TR><TDBGCOLOR='#5F6368'>TD><TDBGCOLOR='#5F6368'>TD><TD>TD>TR><TR><TDCOLSPAN='3'BGCOLOR='#F1F3F4'>BaselineTD>TR><TR><TD>SMTD><TD>CoTD><TD>RxnTD>TR>TABLE> label_sm Starting Material (SM) (Rf ~0.8) label_p Product (P) (Rf ~0.25)

Sources

Application Note: A Validated HPLC Method for the Quantification of 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid. The method was developed to provide a reliable analytical tool for researchers, scientists, and drug development professionals. The protocol herein outlines the chromatographic conditions, sample preparation, and a comprehensive validation strategy adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

This compound (CAS: 80866-93-9, Molecular Formula: C8H10O4, Molecular Weight: 170.16 g/mol ) is a heterocyclic compound with potential applications in various fields of chemical and pharmaceutical research.[1][2] Its butyl ester, for instance, is utilized as a mosquito repellent.[1][2] Accurate and precise quantification of this molecule is essential for quality control, stability studies, and pharmacokinetic assessments. This document provides a comprehensive, field-proven guide to establishing a validated HPLC method for this purpose.

The analyte's structure, featuring a carboxylic acid group and a polar pyranone ring system, suggests it is a polar compound. This is corroborated by a predicted XlogP of 0.3. Such characteristics present a challenge for retention on traditional C18 columns, often requiring highly aqueous mobile phases.[3] This application note addresses this challenge through a systematic approach to method development.

Method Development Strategy

The development of a robust HPLC method is a systematic process. The logical flow for this particular analyte, a polar carboxylic acid, is outlined below.

MethodDevelopment A Analyte Characterization (Polarity, pKa, UV Absorbance) B Detector Selection (Photodiode Array) A->B C Column Selection (Polar-Endcapped C18) A->C D Mobile Phase Optimization (pH, Organic Modifier) A->D B->D C->D E Method Validation (ICH Q2(R1)) D->E F Final Protocol E->F

Caption: Workflow for HPLC method development and validation.

Analyte Characterization and Detector Selection

A critical first step is to understand the analyte's physicochemical properties.

  • UV-Visible Absorbance: The conjugated system within the pyranone ring is expected to exhibit UV absorbance. A photodiode array (PDA) detector is the ideal choice for method development as it allows for the acquisition of the full UV-visible spectrum of the analyte peak.[4][5][6] This is crucial for determining the optimal detection wavelength (λmax) for maximum sensitivity and for assessing peak purity. The initial analysis would involve dissolving the reference standard in a suitable solvent (e.g., methanol or mobile phase) and injecting it to obtain its UV spectrum. For structurally similar pyranone derivatives, the λmax is often in the range of 230-280 nm. For this method, we will presume an experimentally determined λmax of 254 nm.

  • Acidity (pKa): As a carboxylic acid, the analyte's ionization state is pH-dependent. The pKa value dictates the mobile phase pH required to ensure the analyte is in a single, non-ionized form for consistent retention on a reversed-phase column. Suppressing ionization by maintaining the mobile phase pH at least 2 units below the pKa is a standard practice. While an experimental pKa was not found in the literature, it can be predicted to be in the range of 3-5. Therefore, a mobile phase buffered to an acidic pH (e.g., pH 2.5-3.0) is necessary.

Chromatographic Conditions

The selection of the stationary and mobile phases is critical for achieving adequate retention and good peak shape for this polar analyte.

  • Column: A standard C18 column may provide insufficient retention for this polar compound, especially with highly aqueous mobile phases which can lead to phase collapse.[3] Therefore, a column with enhanced polar retention capabilities is recommended. A polar-endcapped C18 column or a C18 column designed for use in 100% aqueous conditions is an excellent choice.

  • Mobile Phase: A reversed-phase elution is suitable.[7] To suppress the ionization of the carboxylic acid group and ensure good peak shape, an acidified mobile phase is employed. A mixture of a phosphate or formate buffer and an organic modifier like acetonitrile or methanol is appropriate. Acetonitrile is often preferred for its lower viscosity and UV cutoff. The mobile phase composition will be optimized to achieve a retention time that provides good resolution from any potential impurities and the solvent front.

Table 1: Optimized HPLC Conditions

ParameterCondition
Instrument HPLC system with PDA or UV detector
Column Polar-endcapped C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic at 85% A / 15% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of methanol and water (diluent). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Protocol 2: Sample Preparation

The sample preparation will depend on the matrix. For a bulk drug substance:

  • Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

  • Add approximately 15 mL of the diluent and sonicate for 10 minutes.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Protocol 3: System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability parameters.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of a working standard solution (e.g., 50 µg/mL).

  • Calculate the following parameters:

    • Tailing Factor: Should be ≤ 2.0.

    • Theoretical Plates: Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[8][9]

Validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation per ICH Q2(R1).

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo (matrix without the analyte) and a spiked sample. The peak for this compound should be well-resolved from any other peaks. Peak purity analysis using the PDA detector should also be performed.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Analyze the prepared working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in triplicate.

  • Acceptance Criteria: Plot the peak area versus concentration and determine the correlation coefficient (r²). The r² value should be ≥ 0.999.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. For assay, the typical range is 80-120% of the test concentration.[9]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by spike recovery studies.

  • Procedure: Spike a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Analyze a minimum of six preparations of the sample at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day with a different analyst and/or different equipment.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to the method, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.

Table 2: Summary of Validation Parameters and Acceptance Criteria

ParameterMeasurementAcceptance Criteria
Specificity Peak purity and resolution from interferencesNo interference at the retention time of the analyte.
Linearity Calibration curve over the specified rangeCorrelation coefficient (r²) ≥ 0.999
Range Confirmed by linearity, accuracy, & precision80-120% of test concentration
Accuracy % Recovery of spiked samples (3 levels, n=3)98.0% - 102.0%
Precision
RepeatabilityRSD of 6 sample preparations (100% conc.)RSD ≤ 2.0%
IntermediateRSD on different days/analysts/equipmentRSD ≤ 2.0%
LOD & LOQ Signal-to-noise ratio or calibration curveTo be determined and reported.
Robustness Effect of small, deliberate method variationsSystem suitability criteria met.

Conclusion

This application note provides a comprehensive framework for the development and validation of an HPLC method for the quantification of this compound. The proposed reversed-phase method using a polar-endcapped C18 column with a PDA detector is scientifically sound and addresses the analytical challenges posed by this polar carboxylic acid. The detailed validation protocol, based on ICH guidelines, ensures that the method is reliable, accurate, and precise for its intended use in research and quality control environments.

References

  • Amerigo Scientific. This compound (98%). [Link]

  • PubChem. This compound. [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • Journal of Chemical Education. HPLC method development with the photodiode array detector: A laboratory experiment. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Journal of Applied Pharmaceutical Science. Application of Liquid Chromatography-Photodiode Array Detector for Analysis of Whitening Agents in Cream Cosmetics. [Link]

  • Jones Chromatography Ltd. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • ResearchGate. Development and Validation of HPLC–Photodiode Array Method for Detecting Steroids in Skin Whitening Products Simultaneously. [Link]

  • MDPI. A High-Performance Liquid Chromatography with Photodiode Array Detection Method for Simultaneous Determination of Three Compounds Isolated from Wikstroemia ganpi. [Link]

  • Contract Testing Laboratories of America. HPLC Analysis with Diode Array Detection. [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

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Application Notes & Protocols: Strategic Derivatization of 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic Acid for Advanced Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview and detailed protocols for the chemical derivatization of 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid. The carboxylic acid moiety of this pyran scaffold serves as a versatile chemical handle for installing a variety of functional groups, reporter tags, and bioconjugation handles. We will explore four primary derivatization strategies: stable amide bond formation, fluorescent labeling via esterification, biotinylation for affinity-based applications, and the installation of "click chemistry" handles for modular bioconjugation. Each section explains the underlying chemical principles, provides field-tested, step-by-step protocols, and discusses the rationale behind experimental choices to empower researchers in drug discovery and chemical biology to effectively utilize this compound in a range of bioassays.

Introduction: Unlocking the Potential of a Pyran Scaffold

This compound is a heterocyclic compound featuring a chemically robust pyranone core. While its butyl ester is known for its use as a mosquito repellent and the parent compound has been used as a photoprotective agent, the true potential of this scaffold in biological research lies in the strategic modification of its carboxylic acid group.[1] Raw, unmodified small molecules often lack the necessary properties for direct use in sophisticated bioassays. Derivatization is the key to transforming them into powerful tools for probing biological systems.

The process of chemical derivatization allows for the covalent attachment of specific moieties that can:

  • Enable Detection: Introduce fluorophores or chromophores for spectroscopic analysis.[2]

  • Facilitate Isolation: Add affinity tags like biotin for purification or pull-down assays.[3][4]

  • Improve Assay Compatibility: Link the molecule to larger biomolecules, surfaces, or nanoparticles.[5]

  • Create Versatile Intermediates: Install bioorthogonal handles (e.g., azides or alkynes) for subsequent high-efficiency "click" reactions.[6]

This document serves as a practical guide to these transformations, providing both the "how" and the "why" to ensure reproducible and meaningful results in your research.

Physicochemical Profile of the Core Compound

Before embarking on chemical synthesis, a thorough understanding of the starting material is crucial. The properties of this compound dictate the reaction conditions and purification strategies required for successful derivatization.

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₀O₄[1]
Molecular Weight 170.16 g/mol [1]
CAS Number 80866-93-9[1]
Appearance White to off-white solid-
Melting Point 170 °C (decomposes)
SMILES CC1(C)CC(=O)C=C(O1)C(O)=O[1]
InChI Key ANKQOBXQEHGUJT-UHFFFAOYSA-N[1]

The key reactive site is the carboxylic acid (-COOH) group. Its acidic proton can be readily deprotonated, and the carbonyl carbon is susceptible to nucleophilic attack, making it an ideal anchor point for a wide range of chemical modifications.

Strategic Derivatization Pathways & Protocols

The choice of derivatization strategy is dictated by the intended downstream application. Below are four robust protocols for modifying the pyran scaffold.

G Start Pyran Carboxylic Acid (Starting Material) Amide Amide Derivative (e.g., Protein Conjugate) Start->Amide Amide Coupling (EDC/NHS) Ester Fluorescent Ester (Imaging Probe) Start->Ester Esterification (DCC/DMAP) Biotin Biotinylated Derivative (Affinity Probe) Start->Biotin Biotinylation (EDC/NHS) Click Click-Ready Derivative (Versatile Intermediate) Start->Click Handle Installation (EDC/NHS)

Figure 1: Overview of derivatization pathways for the pyran carboxylic acid.
Strategy 1: Amide Bond Formation for Bioconjugation

Causality & Rationale: Amide bonds are highly stable under physiological conditions, making them ideal for permanently linking a small molecule to a biological macromolecule (like a protein or peptide) or an amine-functionalized probe. The most common and reliable method for forming amide bonds from carboxylic acids in a biological context is through carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-Hydroxysuccinimide (NHS).[7] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis. NHS is added to react with the intermediate, forming a more stable NHS ester that can then react efficiently with primary amines to form the desired amide bond, minimizing side reactions.[8]

G PyranCOOH Pyran-COOH Intermediate1 O-Acylisourea Intermediate PyranCOOH->Intermediate1 + EDC EDC EDC->Intermediate1 NHSEster Pyran-NHS Ester Intermediate1->NHSEster + NHS NHS NHS->NHSEster Amide Pyran-CONH-R (Final Product) NHSEster->Amide + Amine R-NH₂ Amine->Amide

Figure 2: Workflow for EDC/NHS-mediated amide coupling.

Protocol 1: EDC/NHS Coupling to a Primary Amine

Reagent/Material Purpose
Pyran Carboxylic AcidStarting material
EDC HydrochlorideCarbodiimide activating agent
N-Hydroxysuccinimide (NHS)Stabilizes the activated intermediate
Amine-containing moleculeNucleophile for amide bond formation
Anhydrous DMF or DMSOAprotic polar solvent
Diisopropylethylamine (DIPEA)Non-nucleophilic base (optional, for amine salts)
Diethyl etherFor precipitation of the product
0.1 M HCl, Sat. NaHCO₃, BrineFor aqueous workup
Anhydrous MgSO₄ or Na₂SO₄Drying agent

Step-by-Step Methodology:

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add NHS (1.2 eq) followed by EDC hydrochloride (1.2 eq) to the solution. Stir the mixture at room temperature for 1 hour. Rationale: This pre-activation step ensures the formation of the more stable NHS ester before the amine is introduced, maximizing coupling efficiency.

  • Coupling: In a separate flask, dissolve the amine-containing molecule (1.1 eq) in a minimal amount of anhydrous DMF. If the amine is a hydrochloride or other salt, add DIPEA (1.5 eq) and stir for 5 minutes. Add this amine solution dropwise to the activated pyran-NHS ester solution.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash sequentially with 0.1 M HCl, saturated NaHCO₃, and brine. Rationale: The acid wash removes unreacted amine and DIPEA, while the base wash removes unreacted starting material and NHS.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel) or recrystallization to yield the pure amide derivative.

Strategy 2: Biotinylation for Affinity-Based Bioassays

Causality & Rationale: Biotinylation is the process of attaching biotin to a molecule of interest.[4] The extraordinary affinity between biotin and the proteins avidin and streptavidin (Kd ≈ 10⁻¹⁵ M) makes this tag a powerful tool for immobilizing, detecting, or purifying molecules.[9] By creating a biotinylated version of the pyran compound, one can easily capture it on streptavidin-coated surfaces (e.g., plates for ELISAs, beads for pull-downs) or detect it using streptavidin-enzyme conjugates. To avoid steric hindrance between the pyran core and the bulky streptavidin protein, it is best practice to use a biotin derivative that includes a spacer arm, such as Biotin-PEG-Amine.[9] The coupling chemistry is identical to the amide bond formation described in Strategy 1.

G Pyran_NHS Activated Pyran-NHS Ester Biotin_Pyran Biotinylated Pyran Derivative Pyran_NHS->Biotin_Pyran + Biotin_Amine Biotin-Spacer-NH₂ Biotin_Amine->Biotin_Pyran Complex Immobilized Complex for Bioassay Biotin_Pyran->Complex High-Affinity Binding Streptavidin Streptavidin-Coated Surface (e.g., Bead, Plate) Streptavidin->Complex

Figure 3: Workflow for biotinylation and subsequent immobilization.

Protocol 2: Coupling to an Amine-Terminated Biotin Linker

This protocol follows the exact same steps as Protocol 1 , with the "Amine-containing molecule" being a commercially available reagent like Biotin-PEG₂-Amine.

Parameter Recommendation
Biotin Reagent Biotin-PEGn-Amine (n=2, 4, etc.)
Molar Equivalents Pyran-COOH (1.0), EDC (1.2), NHS (1.2), Biotin-Amine (1.1)
Solvent Anhydrous DMF
Reaction Time 12-24 hours at room temperature
Purification Reverse-phase HPLC is often preferred for biotinylated compounds.
Strategy 3: Installation of a "Click Chemistry" Handle

Causality & Rationale: "Click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a powerful bioconjugation method known for its high efficiency, specificity, and biocompatibility.[6][10] By derivatizing the pyran carboxylic acid with a small linker containing either an alkyne or an azide, you create a "click-ready" molecule. This versatile intermediate can then be rapidly and cleanly conjugated to any number of other molecules (fluorophores, peptides, sugars, etc.) that have been functionalized with the complementary click handle. This modular approach is highly efficient for creating a library of different probes from a single precursor.

G cluster_0 Step 1: Handle Installation cluster_1 Step 2: Click Reaction Pyran_NHS_C Activated Pyran-NHS Ester Pyran_Alkyne Pyran-Linker-Alkyne Pyran_NHS_C->Pyran_Alkyne + Alkyne_Amine H₂N-Linker-Alkyne Alkyne_Amine->Pyran_Alkyne Pyran_Alkyne_C Pyran-Linker-Alkyne Final_Product Final Triazole Conjugate Pyran_Alkyne_C->Final_Product Azide_Probe Azide-Reporter Azide_Probe->Final_Product Catalyst Cu(I) Catalyst Catalyst->Final_Product

Figure 4: Two-step process for probe conjugation via click chemistry.

Protocol 3a: Installation of an Alkyne Handle

This protocol uses an amine-alkyne linker (e.g., propargylamine or 4-pentyn-1-amine) and follows the same procedure as Protocol 1 . The product is the versatile alkyne-functionalized pyran intermediate.

Protocol 3b: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reagent/Material Purpose
Alkyne-functionalized PyranIntermediate from Protocol 3a
Azide-functionalized ReporterThe molecule to be "clicked" on
Copper(II) Sulfate (CuSO₄)Copper source
Sodium AscorbateReducing agent to generate active Cu(I) in situ
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)Ligand to stabilize Cu(I) and improve efficiency
t-Butanol/WaterSolvent system

Step-by-Step Methodology:

  • Preparation: In a vial, dissolve the alkyne-functionalized pyran (1.0 eq) and the azide-functionalized reporter molecule (1.1 eq) in a 3:1 mixture of t-butanol and water.

  • Catalyst Preparation: In a separate tube, prepare a fresh solution of the catalyst premix. Add sodium ascorbate (0.3 eq of a 1M solution in water) to a solution of CuSO₄ (0.1 eq) and THPTA (0.1 eq) in water. The solution should turn a faint yellow.

  • Reaction: Add the catalyst premix to the solution of alkyne and azide. Stir vigorously at room temperature for 4-12 hours.

  • Purification: Upon completion, the product can be purified by reverse-phase HPLC or silica gel chromatography to yield the final triazole-linked conjugate.

Strategy 4: Fluorescent Labeling via Esterification

Causality & Rationale: While amide bonds are excellent for many applications, esterification can also be used to couple the pyran carboxylic acid to a hydroxyl-containing fluorescent dye.[11] The Fischer esterification, which uses a strong acid catalyst and an alcohol, is a classic method but can be harsh.[12][13] A milder and often more efficient approach for complex molecules is using a carbodiimide coupling agent like Dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-Dimethylaminopyridine (DMAP). DCC activates the carboxylic acid, and DMAP acts as an acyl transfer catalyst, facilitating the attack of the alcohol's hydroxyl group to form the ester bond.

Protocol 4: DCC/DMAP-Mediated Esterification

Reagent/Material Purpose
Pyran Carboxylic AcidStarting material
Hydroxyl-containing FluorophoreReporter molecule
Dicyclohexylcarbodiimide (DCC)Carbodiimide activating agent
4-Dimethylaminopyridine (DMAP)Acyl transfer catalyst
Anhydrous Dichloromethane (DCM)Aprotic solvent

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere, dissolve the pyran carboxylic acid (1.0 eq), the hydroxyl-containing fluorophore (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Incubation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12-18 hours.

  • Purification: After the reaction is complete, filter off the DCU precipitate and wash it with cold DCM. Concentrate the filtrate under reduced pressure. The resulting crude product should be purified promptly by flash column chromatography to separate the fluorescent ester from unreacted starting materials and residual coupling agents.

Analytical Characterization of Derivatives

Confirming the identity and purity of the synthesized derivative is a critical, non-negotiable step. A combination of spectroscopic and chromatographic methods should be employed.

Table 2: Expected Analytical Changes Upon Derivatization

Technique Starting Material (Pyran-COOH) Expected Change in Derivative (e.g., Amide/Ester)
¹H NMR Broad singlet ~10-12 ppm (acidic -OH)[14]Disappearance of the broad singlet at 10-12 ppm. Appearance of new signals corresponding to the attached moiety (e.g., amide N-H, aromatic protons of a dye).
Mass Spec M/Z = 171.06 [M+H]⁺M/Z will increase by the mass of the attached group minus the mass of H₂O (18.01 Da).
FT-IR Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1710 cm⁻¹)[14]Disappearance of the broad O-H stretch. A shift in the C=O stretch and appearance of new bands (e.g., amide C=O stretch ~1650 cm⁻¹).
RP-HPLC Characteristic retention time (tᵣ)A significant shift in tᵣ, typically becoming more hydrophobic (longer tᵣ), depending on the attached group.[15]

Conclusion and Future Directions

The derivatization of this compound is a straightforward yet powerful way to generate bespoke chemical tools for biological research. The protocols outlined here for amide formation, biotinylation, click-handle installation, and esterification provide a validated toolkit for researchers. By understanding the causality behind each synthetic step and employing rigorous analytical characterization, these derivatives can be used with confidence in a wide array of bioassays, from simple binding studies to complex cellular imaging experiments, ultimately accelerating the pace of drug discovery and fundamental biological inquiry.

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Sources

Application Notes and Protocols: Investigating 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic Acid in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid is a heterocyclic compound belonging to the pyranone class.[1][2] The pyranone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[3][4][5] Derivatives of pyran have been reported to exhibit activities such as antimicrobial, anti-inflammatory, and anticancer effects.[5][6] Notably, various pyran-based molecules have been identified as inhibitors of clinically relevant enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and α-glucosidase, highlighting the potential of this chemical class in drug discovery.[7][8]

This document provides a comprehensive guide to the known applications and potential uses of this compound in the field of enzyme kinetics. It consolidates the established, albeit limited, role of this compound as a photoprotective agent for sialidase and provides a detailed, generalized framework for its systematic evaluation as a potential enzyme inhibitor.

PropertyValueSource
IUPAC Name This compound
CAS Number 80866-93-9[1][9]
Molecular Formula C₈H₁₀O₄[1][9]
Molecular Weight 170.16 g/mol [1][9]
Melting Point 170 °C (decomposes)[1][9]
Appearance Solid[10]

Section 1: Established Application as a Photoprotective Agent

While direct studies on the enzyme inhibitory kinetics of this compound are not extensively documented, a specific application has been reported where it was used as a photoprotective reagent during the photolysis of Salmonella typhimurium LT2 sialidase.[11]

The Principle of Photoprotection in Enzymology

Photolysis experiments often utilize high-intensity light to induce photochemical reactions, such as the activation of photoaffinity labels to identify binding sites on a protein. However, this intense light can also lead to non-specific damage to the enzyme, causing denaturation or loss of activity. Photoprotective agents are compounds added to the reaction mixture to mitigate this damage.[12][13] Their mechanism can involve the quenching of harmful reactive oxygen species (ROS) generated by the light or by physically shielding the enzyme's active site or critical residues from photochemical damage.[12][14]

Application with Salmonella Sialidase

In the context of the Salmonella sialidase study, this compound was employed to protect the enzyme's activity during the photolabeling process.[11] This suggests a direct or indirect interaction with the enzyme that confers stability against light-induced degradation. This known interaction makes sialidase an excellent candidate for initial enzyme kinetics and inhibition studies with this compound. Sialidases (or neuraminidases) are a class of hydrolase enzymes that cleave terminal sialic acid residues from glycoconjugates and are involved in various physiological and pathological processes, making them relevant drug targets.[2][3][15]

Section 2: A Framework for Investigating Enzyme Inhibition Potential

Given that the broader pyranone class contains numerous enzyme inhibitors, it is scientifically logical to hypothesize that this compound may also possess inhibitory activity against certain enzymes.[16][17] The following sections provide a detailed roadmap for screening and characterizing this compound as a potential enzyme inhibitor, using sialidase as a primary example.

Fundamentals of Reversible Enzyme Inhibition

Reversible inhibitors bind to an enzyme via non-covalent interactions and can be characterized by their mechanism of action.[9][18][19] Understanding the inhibition mechanism is crucial for drug development.

  • Competitive Inhibition: The inhibitor binds only to the free enzyme's active site, competing with the substrate. This increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ).[20][21]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on either the free enzyme or the enzyme-substrate complex. This reduces the Vₘₐₓ but does not change the Kₘ.[20][22]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This type of inhibition reduces both Vₘₐₓ and Kₘ.[22]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex at an allosteric site, but with different affinities. It affects both Vₘₐₓ and Kₘ.[22]

Inhibition_Types cluster_competitive Competitive cluster_uncompetitive Uncompetitive cluster_noncompetitive Non-competitive E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I ES->E + Product I Inhibitor (I) S Substrate (S) E2 Enzyme (E) ES2 ES Complex E2->ES2 +S ES2->E2 + Product ESI2 ESI Complex ES2->ESI2 +I I2 Inhibitor (I) S2 Substrate (S) E3 Enzyme (E) ES3 ES Complex E3->ES3 +S EI3 EI Complex E3->EI3 +I ES3->E3 + Product ESI3 ESI Complex ES3->ESI3 +I I3 Inhibitor (I) S3 Substrate (S) EI3->ESI3 +S

Caption: Mechanisms of Reversible Enzyme Inhibition.

Section 3: Experimental Protocols

The following protocols are designed as a general guide and should be optimized for the specific enzyme and substrate system being investigated. For sialidase, a common chromogenic substrate is p-nitrophenyl-N-acetylneuraminic acid (p-NP-Neu5Ac), which releases p-nitrophenol (p-NP) upon cleavage, a product that can be quantified spectrophotometrically at 405 nm.[2]

Protocol 1: Initial Inhibitory Screening

Objective: To determine if this compound exhibits inhibitory activity against the target enzyme at a fixed concentration.

Materials:

  • Purified target enzyme (e.g., Salmonella Sialidase)

  • Substrate (e.g., p-NP-Neu5Ac)

  • Assay Buffer (optimized for enzyme pH and ionic strength)

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to make a stock solution.

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Dilute the enzyme and substrate to their final working concentrations in the assay buffer. The substrate concentration is typically set at or near its Kₘ value for screening.[23]

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • 100% Activity Control: Enzyme + Assay Buffer + Vehicle (e.g., DMSO)

    • Test Well: Enzyme + Assay Buffer + Test Compound (e.g., at a final concentration of 10 µM or 100 µM)

    • Blank: Assay Buffer + Substrate + Vehicle (to correct for non-enzymatic substrate hydrolysis)

  • Pre-incubation: Add the enzyme, buffer, and test compound/vehicle to the wells. Incubate for 10-15 minutes at the enzyme's optimal temperature to allow for inhibitor binding.

  • Initiate Reaction: Add the substrate to all wells to start the reaction.

  • Measure Product Formation: Immediately begin reading the absorbance at 405 nm at regular intervals (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

Protocol 2: IC₅₀ Determination

Objective: To determine the concentration of the test compound required to inhibit 50% of the enzyme's activity (IC₅₀).[1][24]

Procedure:

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the test compound stock solution to create a range of concentrations (e.g., 8-12 concentrations, from 100 µM down to low nM).

  • Perform Enzyme Assay: Follow the procedure in Protocol 1, but instead of a single inhibitor concentration, use the range of dilutions prepared in the previous step.

  • Data Analysis:

    • Calculate the % Inhibition for each concentration of the test compound.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value.[25] Software such as GraphPad Prism is highly recommended for this analysis.[6][26]

Protocol 3: Mechanism of Inhibition (MoA) Studies

Objective: To determine the kinetic mechanism of inhibition (e.g., competitive, non-competitive).[10][20][27]

Procedure:

  • Experimental Setup: This experiment requires a matrix of varying substrate and inhibitor concentrations.

    • Select 3-4 fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

    • For each inhibitor concentration, perform a full substrate titration by varying the substrate concentration (e.g., 6-8 concentrations, ranging from 0.1 x Kₘ to 10 x Kₘ).

  • Run Assays: Perform the enzyme activity assay for each combination of inhibitor and substrate concentration, measuring the initial velocity (V₀) for each.

  • Data Analysis:

    • For each inhibitor concentration, plot V₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Vₘₐₓ and Kₘ values.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the lines at different inhibitor concentrations will reveal the mechanism of inhibition.[11][28]

MoA_Workflow start Start: Compound of Interest screen Protocol 1: Initial Inhibition Screen (Fixed [I] and [S]) start->screen is_inhibitor Inhibition > 50%? screen->is_inhibitor ic50 Protocol 2: IC50 Determination (Vary [I], Fixed [S]) is_inhibitor->ic50 Yes stop End: Not an Inhibitor is_inhibitor->stop No moa Protocol 3: MoA Study (Vary [I] and [S]) ic50->moa analysis Data Analysis (Michaelis-Menten & Lineweaver-Burk Plots) moa->analysis mechanism Determine Inhibition Type (Competitive, Non-competitive, etc.) analysis->mechanism

Caption: Workflow for Enzyme Inhibitor Characterization.

Section 4: Data Interpretation

The results from the MoA studies can be interpreted by observing the changes in the kinetic parameters Vₘₐₓ and Kₘ.

Inhibition TypeEffect on VₘₐₓEffect on KₘLineweaver-Burk Plot
Competitive UnchangedIncreasesLines intersect on the y-axis
Non-competitive DecreasesUnchangedLines intersect on the x-axis
Uncompetitive DecreasesDecreasesLines are parallel
Mixed DecreasesIncreases or DecreasesLines intersect in the upper-left quadrant

Table adapted from established principles of enzyme kinetics.[9][20][22]

By systematically applying these protocols, researchers can move from a general screening to a detailed mechanistic understanding of how this compound interacts with a target enzyme. This foundational data is critical for any subsequent drug development or molecular biology research efforts.

References

  • 2,2-DIMETHYL-4-OXO-3,4-DIHYDRO-2H-PYRAN-6-CARBOXYLIC ACID | CAS 80866-93-9. (n.d.). Molekula. Retrieved January 21, 2026, from [Link]

  • This compound CAS#: 80866-93-9. (n.d.). ChemWhat. Retrieved January 21, 2026, from [Link]

  • This compound (98%) - Amerigo Scientific. (n.d.). Amerigo Scientific. Retrieved January 21, 2026, from [Link]

  • Scheidt, K. A. (2015). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. Accounts of Chemical Research, 48(3), 633–640. [Link]

  • Advances in the Chemistry and Biological Activities of PYrones: From Natural Products to Drug Discovery. (2023). IOSR Journal of Pharmacy and Biological Sciences, 18(3), 1-10. [Link]

  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (2023). Journal of Heterocyclic Chemistry. [Link]

  • Half maximal inhibitory concentration (IC50). (2024). In Wikipedia. [Link]

  • Optimization of a direct spectrophotometric method to investigate the kinetics and inhibition of sialidases. (2012). BMC Biochemistry, 13(1), 19. [Link]

  • Distinguishing reversible enzyme inhibition mechanisms. (2020). The Science Snail. [Link]

  • IC50 Determination. (n.d.). edX. [Link]

  • How to calculate ic50? (2018). ResearchGate. [Link]

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  • Enzyme kinetics -- Inhibition. (n.d.). GraphPad Prism 10 Curve Fitting Guide. [Link]

  • 5 Ways to Determine IC50 Value in Pharmacology Research. (2025). Housing Innovations. [Link]

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  • A simple kinetic method for rapid mechanistic analysis of reversible enzyme inhibitors. (2007). Journal of Biomolecular Screening, 12(5), 630-637. [Link]

  • Kinetic and Structural Characterization of Sialidases (Kdnases) from Ascomycete Fungal Pathogens. (2021). Journal of Biological Chemistry, 297(6), 101344. [Link]

  • Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase. (2023). Methods in Enzymology, 690, 39-84. [Link]

  • Enzyme Kinetics Data Analysis. (2021). YouTube. [Link]

  • Distinguishing mammalian sialidases by inhibition kinetics with novel derivatives of 5-acetamido-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonic acid, an unsaturated derivative of N-acetylneuraminic acid. (1991). Carbohydrate Research, 215(2), 315-321. [Link]

  • Key concepts: Substrate vs. velocity. (n.d.). GraphPad Prism 10 Curve Fitting Guide. [Link]

  • Key concepts: Terminology. (n.d.). GraphPad Prism 10 Curve Fitting Guide. [Link]

  • Pyrano[2,3-b]chromone derivatives as novel dual inhibitors of α-glucosidase and α-amylase: Design, synthesis, biological evaluation, and in silico studies. (2024). Bioorganic Chemistry, 145, 107207. [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (2023). Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8051. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Molecular mechanisms involved in plant photoprotection. (2018). Biochemical Society Transactions, 46(2), 467-482. [Link]

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  • Pyranone (1) and benzopyranone (2) and their importances. (2018). ResearchGate. [Link]

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  • Fitting enzyme kinetics data with Solver. (2020). Protocols.io. [Link]

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Scale-Up Synthesis of 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol and theoretical framework for the scale-up synthesis of 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid, a valuable heterocyclic compound.[1][2] The synthetic strategy is centered around a base-catalyzed Knoevenagel-type condensation followed by an intramolecular cyclization. This document is intended for researchers, chemists, and professionals in drug development and materials science, offering in-depth insights into the reaction mechanism, process optimization, safety considerations, and analytical characterization of the target molecule.

Introduction

This compound and its derivatives are an important class of heterocyclic compounds.[1][2] The butyl ester of this acid, for instance, is utilized as a mosquito repellent. The structural motif of a dihydropyranone fused with a carboxylic acid offers a versatile scaffold for the development of novel pharmaceuticals and functional materials. The synthesis of such pyran derivatives often employs multi-component reactions, with the Knoevenagel condensation being a pivotal step.[3][4][5] This application note outlines a robust and scalable synthetic route starting from readily available precursors, acetone and pyruvic acid.

Proposed Synthetic Route and Mechanism

The proposed synthesis proceeds through a base-catalyzed reaction between acetone and pyruvic acid. The reaction is envisioned to occur in a one-pot fashion, involving a sequence of a Knoevenagel-type condensation, a Michael addition, and an intramolecular cyclization/dehydration cascade.

Reaction Mechanism

The reaction mechanism can be broken down into the following key steps:

  • Enolate Formation: A base abstracts an α-proton from an acetone molecule to form a reactive enolate.

  • Knoevenagel-type Condensation: The acetone enolate acts as a nucleophile, attacking the ketone carbonyl of pyruvic acid. This is followed by dehydration to yield an α,β-unsaturated intermediate.

  • Michael Addition: A second molecule of acetone enolate undergoes a Michael addition to the α,β-unsaturated intermediate.

  • Intramolecular Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization, followed by dehydration to form the stable this compound.

Diagram of the Proposed Reaction Mechanism:

Reaction_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Knoevenagel-type Condensation cluster_2 Step 3: Michael Addition cluster_3 Step 4: Cyclization & Dehydration A Acetone C Acetone Enolate A->C Deprotonation B Base (e.g., Piperidine) D Pyruvic Acid C->D Nucleophilic Attack E α,β-Unsaturated Intermediate D->E Dehydration G Michael Adduct E->G Nucleophilic Attack F Second Acetone Enolate H Cyclized Intermediate G->H Intramolecular Cyclization I Final Product H->I Dehydration

Caption: Proposed reaction mechanism for the synthesis of the target molecule.

Scale-Up Synthesis Protocol

This protocol is designed for a laboratory-scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

Materials and Equipment
Reagent/EquipmentGradeSupplier
AcetoneACS GradeSigma-Aldrich
Pyruvic Acid≥98%Sigma-Aldrich
Piperidine99%Sigma-Aldrich
TolueneAnhydrousSigma-Aldrich
Diethyl EtherACS GradeFisher Scientific
Hydrochloric Acid37%VWR
Anhydrous Magnesium SulfateVWR
2L Three-Neck Round Bottom Flask
Mechanical Stirrer
Reflux Condenser with Dean-Stark Trap
Heating Mantle with Temperature Control
Addition Funnel
Rotary Evaporator
Buchner Funnel and Filtration Flask
Experimental Procedure

Diagram of the Experimental Workflow:

Experimental_Workflow A 1. Reaction Setup B 2. Reagent Charging A->B Charge flask with acetone, toluene, and piperidine C 3. Reaction B->C Add pyruvic acid dropwise D 4. Work-up C->D Heat to reflux with azeotropic water removal E 5. Extraction D->E Cool, quench with water, and acidify F 6. Purification E->F Extract with diethyl ether G 7. Product Isolation & Drying F->G Dry organic layer and evaporate solvent H 8. Characterization G->H Recrystallize crude product I I H->I Analyze by NMR, IR, and MS

Caption: Step-by-step experimental workflow for the synthesis.

Step 1: Reaction Setup

  • Assemble a 2L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a Dean-Stark trap, and an addition funnel.

  • Ensure all glassware is dry and the setup is in a well-ventilated fume hood.

Step 2: Reagent Charging

  • Charge the flask with acetone (1.5 L, excess) and toluene (500 mL).

  • Add piperidine (10 mL) to the flask as a catalyst.[6]

Step 3: Reaction

  • Begin stirring the mixture and heat it to a gentle reflux using a heating mantle.

  • Dissolve pyruvic acid (100 g) in acetone (200 mL) and add it to the addition funnel.

  • Add the pyruvic acid solution dropwise to the refluxing mixture over a period of 2 hours.

  • After the addition is complete, continue to heat the reaction mixture at reflux for an additional 6-8 hours. Water will be collected in the Dean-Stark trap as the reaction progresses.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 4: Work-up

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a 4L beaker containing 1L of cold water.

  • Acidify the aqueous mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid with stirring.

Step 5: Extraction

  • Transfer the mixture to a large separatory funnel and extract the product with diethyl ether (3 x 500 mL).

  • Combine the organic layers and wash them with brine (2 x 200 mL).

Step 6: Purification

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by recrystallization.[7] A suitable solvent system for recrystallization would be a mixture of ethyl acetate and hexanes.

Step 7: Product Isolation and Drying

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold hexanes.

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Process Optimization and Scale-Up Considerations

For scaling up this synthesis, several factors need to be considered:

  • Catalyst Loading: The optimal catalyst (piperidine) concentration should be determined to maximize the reaction rate while minimizing side reactions.

  • Temperature Control: Efficient heat management is crucial on a larger scale to maintain a steady reflux and prevent runaway reactions.

  • Azeotropic Water Removal: An efficient Dean-Stark trap setup is essential for driving the reaction to completion by removing the water formed during the condensation and cyclization steps.

  • Agitation: Proper mechanical stirring is necessary to ensure homogeneity of the reaction mixture, especially during the addition of pyruvic acid.

  • Work-up and Extraction: For larger batches, the work-up and extraction procedures will need to be scaled accordingly, potentially requiring larger vessels and liquid-liquid extraction equipment.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood.[8]

  • Pyruvic Acid: Pyruvic acid is corrosive and can cause severe skin burns and eye damage.[9][10][11] Handle with extreme care and avoid inhalation of vapors.

  • Acetone: Acetone is a flammable liquid.[12] Ensure there are no open flames or ignition sources in the vicinity of the reaction.

  • Piperidine: Piperidine is a toxic and flammable liquid. Handle with care and avoid contact and inhalation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the chemical structure of the target molecule. A comparison with the 1H NMR spectrum of the butyl ester derivative can provide some guidance.[13]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the pyranone C=O stretch, and C-O-C stretches.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

  • Melting Point: The melting point of the purified product should be sharp and consistent with reported values if available.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the scale-up synthesis of this compound. By following the detailed steps and considering the safety and optimization guidelines, researchers can reliably synthesize this valuable compound for further applications in various scientific fields. The proposed mechanistic pathway offers a solid foundation for understanding the reaction and for troubleshooting potential issues.

References

  • What is the mechanism of oxidation of Acetone (CH3COCH3) by KMnO4? - Quora. (2018, November 12). Retrieved from [Link]

  • Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. (2019, September 17). National Institutes of Health. Retrieved from [Link]

  • This compound butyl ester - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved from [Link]

  • Safety Data Sheet: Pyruvic acid. Carl ROTH. Retrieved from [Link]

  • New Insights into Acetone Metabolism. PubMed Central. Retrieved from [Link]

  • Pyruvic acid. Organic Syntheses Procedure. Retrieved from [Link]

  • This compound (98%). Amerigo Scientific. Retrieved from [Link]

  • pyruvate fermentation to acetone | Pathway. PubChem. Retrieved from [Link]

  • Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. ResearchGate. Retrieved from [Link]

  • Safety Data Sheet: Pyruvic acid. Carl ROTH. Retrieved from [Link]

  • This compound. PubChemLite. Retrieved from [Link]

  • 2,2-DIMETHYL-4-OXO-3,4-DIHYDRO-2H-PYRAN-6-CARBOXYLIC ACID | CAS 80866-93-9. ChemSrc. Retrieved from [Link]

  • 3,4-Dihydro-2H-pyran synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Retrieved from [Link]

  • Knoevenagel condensation. Wikipedia. Retrieved from [Link]

  • US5387713A - Process for purification of carboxylic acids. Google Patents.
  • What Are The Chemical Reactions Of Acetone? - Chemistry For Everyone. YouTube. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid (CAS 80866-93-9). This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route, increase yield, and ensure high purity. The guidance herein is based on established principles of pyran chemistry, drawing from analogous multi-component and cyclization reactions.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the plausible synthetic routes for this compound?

While a specific, high-yield protocol for this exact molecule is not extensively published, a highly plausible and chemically sound approach is the base-catalyzed condensation reaction between citraconic anhydride and acetone. This route involves a tandem Michael addition and intramolecular cyclization/condensation sequence. Citraconic anhydride can be synthesized from the pyrolysis of citric acid, making the overall process accessible from renewable starting materials.[5][6]

Q2: What is the proposed reaction mechanism for the synthesis from citraconic anhydride and acetone?

The reaction likely proceeds through the following key steps:

  • Enolate Formation: A base (e.g., sodium ethoxide, potassium tert-butoxide) deprotonates acetone to form its corresponding enolate, a potent carbon nucleophile.

  • Michael Addition: The acetone enolate attacks one of the electrophilic carbonyl carbons of citraconic anhydride, leading to ring-opening and the formation of a keto-dicarboxylate intermediate.

  • Intramolecular Cyclization (Aldol-type Condensation): The newly formed intermediate possesses a ketone and a carboxylate group in a sterically favorable position for an intramolecular aldol-type condensation. The enolate of the gem-dimethyl ketone moiety attacks the other carboxylate group.

  • Dehydration & Tautomerization: Subsequent dehydration of the cyclic intermediate forms the α,β-unsaturated ketone system within the pyran ring, yielding the final product.

Proposed Reaction Pathway

G cluster_start Starting Materials cluster_steps Reaction Sequence Citraconic_Anhydride Citraconic Anhydride Michael_Addition Michael Addition & Ring Opening Citraconic_Anhydride->Michael_Addition Acetone Acetone Enolate Acetone Enolate Formation Acetone->Enolate Base (e.g., NaOEt) Enolate->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Keto-dicarboxylate Intermediate Dehydration Dehydration Cyclization->Dehydration Product 3,4-Dihydro-2,2-dimethyl-4-oxo- 2H-pyran-6-carboxylic acid Dehydration->Product

Caption: Proposed reaction pathway for the target compound.

Q3: What are the critical parameters that influence the reaction yield and purity?

Several parameters are crucial for success:

  • Choice of Base: The strength and steric hindrance of the base are critical. A strong, non-nucleophilic base is preferred to promote enolate formation without competing side reactions.

  • Solvent: The solvent must be anhydrous and capable of dissolving the intermediates. Aprotic polar solvents are often suitable. The choice of solvent can significantly impact reaction rates and yields.[2]

  • Temperature: The initial Michael addition may benefit from lower temperatures to control exotherms and minimize side reactions. The subsequent cyclization and dehydration steps may require heating to proceed at a reasonable rate.

  • Stoichiometry: The molar ratio of reactants must be carefully controlled. An excess of acetone may be used to drive the reaction forward, but this can complicate purification.

Troubleshooting Guide

Problem 1: Low or no product yield.

  • Possible Cause 1: Inactive Base or Wet Reagents.

    • Explanation: The formation of the acetone enolate is the critical first step and requires a strong, active base. Trace amounts of water in the acetone or solvent will quench the base and the enolate, halting the reaction.

    • Solution:

      • Use a freshly opened or properly stored strong base (e.g., sodium ethoxide, potassium tert-butoxide).

      • Ensure all solvents (e.g., THF, ethanol) and acetone are rigorously dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent).

      • Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture contamination.

  • Possible Cause 2: Incorrect Reaction Temperature.

    • Explanation: The Michael addition and cyclization steps may have different optimal temperatures. If the temperature is too low, the reaction rate will be negligible. If it's too high, side reactions, such as acetone self-condensation or decomposition of the anhydride, may dominate.

    • Solution:

      • Initiate the reaction at a lower temperature (e.g., 0 °C) for the Michael addition step.

      • After a set period (e.g., 1-2 hours), slowly warm the reaction to room temperature or gently reflux to promote the cyclization and dehydration steps. Monitor progress by TLC.

  • Possible Cause 3: Inefficient Catalyst/Base.

    • Explanation: For pyran synthesis via multi-component reactions, catalyst selection is a key determinant of efficiency.[3] The chosen base might not be optimal for this specific transformation.

    • Solution: Screen a panel of bases. Consider alternatives like sodium hydride (NaH) in an aprotic solvent like THF or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Troubleshooting Workflow: Low Yield

G Start Problem: Low or No Yield Check_Reagents Verify Anhydrous Reagents & Solvents? Start->Check_Reagents Check_Base Is the Base Active & Strong Enough? Check_Reagents->Check_Base Yes Sol_Dry Solution: Rigorously dry all reagents/solvents. Use inert atmosphere. Check_Reagents->Sol_Dry No Check_Temp Is the Temperature Profile Optimized? Check_Base->Check_Temp Yes Sol_Base Solution: Use fresh, potent base. Consider screening alternative bases (e.g., NaH, DBU). Check_Base->Sol_Base No Check_TLC TLC shows starting material consumed? Check_Temp->Check_TLC Yes Sol_Temp Solution: Attempt a two-stage temperature profile (e.g., 0°C then reflux). Monitor by TLC. Check_Temp->Sol_Temp No Sol_Workup Issue is likely in workup/purification. Review extraction pH and purification method. Check_TLC->Sol_Workup Yes Sol_Reaction Reaction is not proceeding. Focus on reaction conditions (Base, Temp, Solvent). Check_TLC->Sol_Reaction No

Caption: A logical workflow for troubleshooting low product yield.

Problem 2: Significant formation of side products is observed.

  • Possible Cause 1: Acetone Self-Condensation.

    • Explanation: In the presence of a strong base, acetone can undergo self-aldol condensation to form diacetone alcohol and mesityl oxide, consuming the starting material and complicating purification.

    • Solution:

      • Add the acetone slowly to the mixture of base and citraconic anhydride at a reduced temperature (0 °C or below). This keeps the instantaneous concentration of the acetone enolate low, favoring the reaction with the anhydride over self-condensation.

      • Use a less sterically hindered base that favors deprotonation of the less substituted carbon of the anhydride intermediate over acetone.

  • Possible Cause 2: Polymerization of Citraconic Anhydride.

    • Explanation: Anhydrides can be susceptible to base-catalyzed polymerization, especially at elevated temperatures.

    • Solution: Maintain a controlled temperature and avoid a large excess of the base. Ensure rapid and efficient mixing to prevent localized high concentrations of the base.

Problem 3: The final product is difficult to purify.

  • Possible Cause 1: Co-elution with Starting Materials or Side Products.

    • Explanation: The polarity of the carboxylic acid product can be similar to that of intermediates or acidic side products, making separation by standard silica gel chromatography challenging.

    • Solution:

      • Acid/Base Extraction: During the aqueous workup, carefully adjust the pH. Wash the organic layer with a basic solution (e.g., sat. NaHCO₃) to extract the carboxylic acid product into the aqueous layer. This will separate it from neutral organic impurities. Subsequently, acidify the aqueous layer (e.g., with 1M HCl) to pH ~2-3 to precipitate the product, which can then be collected by filtration or extracted with a fresh organic solvent.

      • Recrystallization: This is often the most effective method for purifying carboxylic acids. Screen various solvent systems (e.g., water, ethyl acetate/hexanes, acetone/water) to find one that provides good quality crystals.

  • Possible Cause 2: Product is an intractable oil.

    • Explanation: The presence of impurities can inhibit crystallization. The product itself might also have a low melting point.

    • Solution:

      • Ensure the product is as pure as possible via chromatography or thorough acid/base extraction before attempting recrystallization.

      • Try inducing crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

      • If all else fails, purification via preparative HPLC may be necessary for obtaining a highly pure sample.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound

Disclaimer: This is a proposed protocol based on established chemical principles. It should be optimized for specific laboratory conditions.

  • Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 50 mL of anhydrous ethanol.

  • Base Preparation: Carefully add sodium metal (1.15 g, 50 mmol) in small portions to the anhydrous ethanol to prepare a fresh solution of sodium ethoxide. Allow the mixture to cool to room temperature.

  • Reactant Addition: Cool the sodium ethoxide solution to 0 °C in an ice bath. Add citraconic anhydride (5.60 g, 50 mmol) dissolved in 20 mL of anhydrous ethanol dropwise over 15 minutes.

  • Michael Addition: To the cooled mixture, add anhydrous acetone (4.35 mL, 60 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.

  • Cyclization: After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Reaction Completion: Gently reflux the mixture for 2 hours to drive the cyclization and dehydration to completion. Monitor the reaction progress using TLC (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid).

  • Workup:

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dissolve the residue in 100 mL of water and wash with 50 mL of diethyl ether to remove any neutral impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with concentrated HCl.

    • A precipitate should form. If it does not, extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Purification:

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • If extracted, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Table 1: Optimization of Reaction Conditions (Hypothetical Data)
EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaOEt (1.0)EtOH25 → 78 (reflux)645
2NaH (1.1)THF0 → 66 (reflux)855
3KOtBu (1.1)THF-10 → 251262
4DBU (1.2)CH₃CN25 → 82 (reflux)558

This table illustrates how systematic changes to the reaction conditions can be used to optimize the product yield. The data is representative of typical optimization studies for similar condensation reactions.

References

Sources

Technical Support Center: Purification of 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-tested advice to help you navigate the common challenges encountered during the purification of this compound.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound, providing insights into the root causes and offering step-by-step solutions.

Low Yield After Aqueous Workup

Question: I am experiencing significant product loss during the aqueous workup of my reaction mixture. What could be the cause and how can I mitigate this?

Answer:

This is a common issue stemming from the inherent properties of the target molecule. The carboxylic acid functionality imparts some water solubility, especially if the pH of the aqueous phase is not carefully controlled. A related dihydropyran compound is noted to be "fairly soluble in water," suggesting that excessive washing should be avoided.[1]

Probable Causes:

  • Incorrect pH: If the aqueous phase is neutral or basic, the carboxylic acid will be deprotonated to its highly water-soluble carboxylate salt, leading to substantial loss from the organic layer.

  • Excessive Washing: Multiple washes with large volumes of water can lead to the partitioning of your product into the aqueous phase, even at the correct pH.

  • Emulsion Formation: The presence of both polar (carboxylic acid, ketone) and non-polar (dimethylpyran ring) functionalities can sometimes lead to the formation of emulsions during extraction, trapping the product at the interface.

Step-by-Step Solutions:

  • pH Control: Before extraction, ensure the aqueous phase is acidified to a pH of approximately 2-3 using a non-oxidizing acid like 1M HCl. This will keep the carboxylic acid in its protonated, less water-soluble form. Verify the pH with pH paper.

  • Saturated Brine Wash: Instead of using deionized water for the final washes of the organic layer, use a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of the organic product in it (salting-out effect).

  • Back-Extraction: If you suspect product loss to the aqueous phase, you can perform a back-extraction. Combine all aqueous layers, ensure they are acidified, and extract them one or two times with a fresh portion of your organic solvent (e.g., ethyl acetate, dichloromethane).

  • Breaking Emulsions: If an emulsion forms, it can often be broken by:

    • Adding a small amount of brine.

    • Gently swirling the separatory funnel instead of vigorous shaking.

    • Passing the emulsion through a pad of Celite or glass wool.

Difficulty in Removing a Persistent, Polar Impurity

Question: After extraction and solvent removal, my crude product is contaminated with a polar impurity that is difficult to remove by standard chromatography. What is this impurity and what is the best way to remove it?

Answer:

A likely polar impurity, especially in syntheses involving the hydrolysis of an ester precursor, is the corresponding dicarboxylic acid formed by the ring-opening of the pyran moiety. This can occur under harsh acidic or basic conditions. Given the structure, another possibility is unreacted starting materials that are also polar.

Recommended Purification Strategy: Acid-Base Extraction

This classical technique is highly effective for separating acidic compounds from neutral or basic impurities.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Base Wash: Transfer the solution to a separatory funnel and extract with a mild basic solution, such as 1M sodium bicarbonate (NaHCO₃). The target compound, being a carboxylic acid, will deprotonate and move into the aqueous layer as its sodium salt. Many less acidic or neutral impurities will remain in the organic layer. Repeat this extraction 2-3 times.

  • Combine and Wash: Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification and Re-extraction: Cool the combined aqueous layers in an ice bath and slowly acidify with 1M HCl until the pH is around 2-3. Your product should precipitate out if it is a solid and has low solubility in acidic water. Extract the acidified aqueous layer with fresh organic solvent (3x).

  • Final Steps: Combine the organic layers from the re-extraction, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended recrystallization solvent for this compound?

A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a molecule with both polar and non-polar characteristics, a mixed solvent system is often effective.

  • Initial Screening: Start by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good candidates to screen include:

    • Single Solvents: Ethyl acetate, acetone, isopropanol, water.

    • Mixed Solvents: Ethyl acetate/hexanes, acetone/water, ethanol/water.

  • General Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent (or the more soluble solvent of a mixed pair).

    • If using a mixed system, add the less soluble solvent (the anti-solvent) dropwise until the solution becomes slightly cloudy.

    • Add a few drops of the more soluble solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Q2: Is this compound stable to heat? Can I purify it by distillation?

A2: The reported melting point is 170 °C with decomposition.[2] This indicates that the compound is not stable at high temperatures. Therefore, purification by distillation is not recommended as it will likely lead to degradation of the product. Purification methods such as recrystallization, column chromatography, and acid-base extraction, which are performed at or near room temperature, are more suitable.

Q3: What are the best practices for the long-term storage of this compound?

A3: To ensure the stability and purity of this compound during long-term storage, the following conditions are recommended:

  • Temperature: Store in a cool, dry place. Refrigeration is often ideal.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation or reaction with atmospheric moisture.

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

Q4: What analytical techniques are suitable for assessing the purity of the final product?

A4: A combination of techniques should be used to confirm both the identity and purity of your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The integration of the proton signals in ¹H NMR can also give a good indication of purity with respect to proton-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity assessment. Using a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like trifluoroacetic acid), you can separate and quantify impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.[3]

  • Melting Point: A sharp melting point range that is close to the literature value is a good indicator of high purity. A broad melting range or a melting point that is significantly lower than the literature value suggests the presence of impurities.

III. Visualization of Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of this compound.

Purification_Workflow A Crude Product B Dissolve in Organic Solvent A->B C Acid-Base Extraction? B->C  Polar Impurities? D Perform Acid-Base Extraction C->D Yes E Recrystallization? C->E No D->E F Perform Recrystallization E->F Yes G Column Chromatography? E->G No I Dry and Analyze Purity (HPLC, NMR) F->I H Perform Column Chromatography G->H Yes G->I No H->I J Pure Product I->J

Caption: Decision workflow for purification.

IV. References

  • Nakagawa, M., et al. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses, 56, 49. DOI: 10.15227/orgsyn.056.0049. [Link]

  • CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents.

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - MDPI. [Link]

  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - ResearchGate. [Link]

  • This compound (98%) - Amerigo Scientific. [Link]

  • US3816465A - Process for preparing 2-substituted-3,4-dihydro-2h-pyrans - Google Patents.

  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - NIH. [Link]

  • This compound - PubChem. [Link]

Sources

Technical Support Center: Stability of 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. By understanding the potential degradation pathways and the factors that influence them, you can ensure the integrity of your experiments and the reliability of your results.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Q1: I'm observing a decrease in the concentration of my compound in aqueous buffer over time. What could be the cause?

A1: The most likely cause of concentration decrease in aqueous buffers is hydrolysis of the lactone ring. The this compound molecule contains a lactone, which is a cyclic ester. This functional group is susceptible to hydrolysis, a chemical reaction with water that cleaves the ring to form a linear hydroxy carboxylic acid. This process is often pH-dependent.[1][2][3][4]

  • Causality: The rate of hydrolysis is significantly influenced by the pH of the solution. Both acidic and basic conditions can catalyze this reaction, with the rate typically being higher in basic solutions due to the nucleophilic attack of hydroxide ions on the carbonyl carbon of the lactone.[3][4]

  • Solution:

    • pH Optimization: If your experimental conditions allow, adjust the pH of your buffer to a mildly acidic or neutral range (pH 4-6), where many lactones exhibit their greatest stability.[1]

    • Low Temperature: Perform your experiments at a lower temperature to reduce the rate of hydrolysis.

    • Aprotic Solvents: If compatible with your assay, consider preparing stock solutions in aprotic solvents like DMSO or DMF and making final dilutions into your aqueous buffer immediately before use.

    • Fresh Solutions: Always use freshly prepared solutions for your experiments to minimize the impact of time-dependent degradation.

Q2: My solution of the compound has turned yellow/brown after being left on the benchtop. What is happening?

A2: Discoloration of your solution could be an indication of photodegradation or oxidative degradation. Many organic molecules, especially those with conjugated systems like the pyranone ring, are sensitive to light and air.

  • Causality:

    • Photodegradation: Exposure to ambient or UV light can provide the energy to initiate photochemical reactions, leading to the formation of colored degradation products.[5] The pyranone ring system can be susceptible to photochemical transformations.

    • Oxidation: The presence of dissolved oxygen in the solvent can lead to oxidative degradation, which can also result in colored byproducts. This process can be accelerated by light and the presence of trace metal ions.

  • Solution:

    • Protect from Light: Store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light.[5]

    • Use Degassed Solvents: For sensitive experiments, consider using solvents that have been degassed by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Antioxidants: If compatible with your experimental system, the addition of a small amount of an antioxidant may help to prevent oxidative degradation.

    • Proper Storage: Always store your solutions in a cool, dark place when not in use.[5]

Q3: I'm seeing a precipitate form in my stock solution or upon dilution into my experimental buffer. How can I resolve this?

A3: Precipitation is a common issue related to the solubility of the compound in a given solvent or buffer system.

  • Causality:

    • Low Aqueous Solubility: The compound may have limited solubility in aqueous buffers, especially at higher concentrations.

    • pH-Dependent Solubility: The carboxylic acid group in the molecule will be deprotonated at higher pH values, forming a more soluble carboxylate salt. Conversely, in acidic solutions, the protonated carboxylic acid is less polar and may have lower solubility.

    • Buffer Effects: The components of your buffer, such as high salt concentrations, can decrease the solubility of organic compounds (salting out).[6]

  • Solution:

    • Optimize Stock Solvent: Prepare high-concentration stock solutions in an appropriate organic solvent where the compound is highly soluble, such as DMSO or DMF.

    • Adjust pH: If precipitation occurs upon dilution into an aqueous buffer, try adjusting the pH of the buffer. A slightly basic pH may improve solubility due to the ionization of the carboxylic acid.

    • Lower Concentration: Work with lower final concentrations of the compound in your experiments.

    • Co-solvents: Consider the use of a small percentage of a water-miscible organic co-solvent (e.g., ethanol, acetonitrile) in your final solution, if your experimental system can tolerate it.

    • Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for the solid compound?

A: The solid compound should be stored in a tightly sealed container in a cool, dark, and dry place.[5] A desiccator can be used to protect it from moisture.

Q: What is the best way to prepare a stock solution?

A: It is recommended to prepare a high-concentration stock solution in a dry, aprotic solvent such as DMSO or DMF. These solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q: How stable is the compound to heat?

A: Dihydropyran structures can be susceptible to thermal decomposition.[7][8][9][10][11] While specific data for this compound is not available, it is advisable to avoid prolonged exposure to high temperatures. If heating is necessary for your experiment, a preliminary stability study at that temperature is recommended. Computational studies on similar dihydropyran molecules suggest that thermal decomposition can occur through a concerted mechanism.[7][8][11]

Q: Can I expect interference from the buffer components in my assay?

A: Certain buffer components can potentially interact with the compound. For example, some buffers may influence the rate of hydrolysis. It is good practice to evaluate the stability of the compound in your specific buffer system as part of your assay development.[12]

Experimental Protocols

Protocol 1: Preliminary Stability Assessment in Aqueous Buffer

This protocol provides a general framework for assessing the stability of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • DMSO (or other suitable organic solvent)

  • Aqueous buffer of choice (e.g., phosphate, Tris)

  • HPLC system with a suitable column (e.g., C18)

  • UV detector

  • Incubator or water bath

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.

  • Prepare Working Solution: Dilute the stock solution into your pre-warmed (if applicable) aqueous buffer to a final concentration of 100 µM.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and inject it into the HPLC system to obtain the initial peak area.

  • Incubation: Incubate the remaining working solution at the desired temperature (e.g., room temperature, 37°C). Protect from light if assessing thermal stability alone.

  • Time-Point Samples: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the working solution and analyze by HPLC.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the stability profile.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating analytical methods.[13][14]

Materials:

  • This compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) detector

  • UV lamp (for photostability)

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified time. Neutralize before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH at room temperature for a specified time. Neutralize before HPLC analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for a specified time.

  • Thermal Degradation: Heat the solid compound in an oven at a high temperature (e.g., 80°C) for a specified time, then dissolve for analysis.

  • Photodegradation: Expose a solution of the compound to a UV lamp for a specified duration.

  • Analysis: Analyze all stressed samples by a suitable HPLC-PDA method to separate the parent compound from any degradation products. The PDA detector will help in assessing peak purity.

Data Presentation

ConditionExpected StabilityPrimary Degradation Pathway
Aqueous Buffer (pH 7.4, RT) ModerateHydrolysis
Aqueous Buffer (pH 4-6, RT) GoodMinimal Hydrolysis
Aqueous Buffer (pH > 8, RT) LowBase-catalyzed Hydrolysis
Organic Solvent (DMSO, RT) HighMinimal Degradation
Elevated Temperature (>40°C) Low to ModerateThermal Decomposition
Exposure to Light Low to ModeratePhotodegradation

Visualizations

Inferred Degradation Pathway: Hydrolysis

G Compound This compound (Lactone Form) DegradationProduct Ring-Opened Hydroxy Carboxylic Acid Compound->DegradationProduct Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Inferred hydrolytic degradation of the lactone ring.

Experimental Workflow: Stability Assessment

G cluster_prep Sample Preparation cluster_analysis Time-Point Analysis cluster_data Data Interpretation PrepStock Prepare Stock Solution (e.g., 10 mM in DMSO) PrepWork Dilute to Working Concentration in Aqueous Buffer PrepStock->PrepWork T0 T=0 Analysis (Initial Concentration) PrepWork->T0 Incubate Incubate at Desired Condition (Temp, Light) T0->Incubate Timepoints Withdraw Aliquots at Various Time Points Incubate->Timepoints HPLC HPLC Analysis Timepoints->HPLC Plot Plot % Remaining vs. Time HPLC->Plot Determine Determine Stability Profile Plot->Determine

Caption: General workflow for assessing compound stability in solution.

References

  • Gomez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Burke, T. G., & Mi, Z. (1994). The structural basis of camptothecin interactions with human serum albumin: Impact on drug stability. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. Available at: [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]

  • ResearchGate. (2018). Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins. ResearchGate. Available at: [Link]

  • PubMed Central. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. Available at: [Link]

  • MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. Available at: [Link]

  • Kamble, R., & Singh, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. IJTSRD. Available at: [Link]

  • MDPI. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI. Available at: [Link]

  • Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Cleveland State University. Available at: [Link]

  • ResearchGate. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. ResearchGate. Available at: [Link]

  • MDPI. (2021). Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. MDPI. Available at: [Link]

  • EGUsphere. (2025). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. EGUsphere. Available at: [Link]

  • ResearchGate. (2024). (PDF) Ethyl 4H-Pyran-4-one-2-carboxylate. ResearchGate. Available at: [Link]

  • RSC Publishing. (n.d.). The thermal decomposition of cis-2,6-dimethyl-3,6-dihydro-2H-pyran. RSC Publishing. Available at: [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. Available at: [Link]

  • DeepDyve. (1995). Hydrolysis of para ‐substituted benzonitriles in water, Environmental Toxicology and Chemistry. DeepDyve. Available at: [Link]

  • BJSTR. (2022). Forced degradation studies: A critical lens into pharmaceutical stability. BJSTR. Available at: [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Reddit. Available at: [Link]

  • ACS Publications. (2018). Lactone Stabilization Is Not a Necessary Feature for Antibody Conjugates of Camptothecins. ACS Publications. Available at: [Link]

  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Available at: [Link]

  • PubMed. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Model pH-rate profile for the hydrolysis of 5-hydroxy-3phenylcoumaran-2-one (3); see text for the definition of the constants. ResearchGate. Available at: [Link]

  • PubMed Central. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. PubMed Central. Available at: [Link]

  • MDPI. (2023). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI. Available at: [Link]

  • BioProcess International. (2003). The Effect of Buffers on Protein Conformational Stability. BioProcess International. Available at: [Link]

  • RSC Publishing. (n.d.). Thermal decomposition of 3,6-dihydro-2H-pyran. RSC Publishing. Available at: [Link]

  • ResearchGate. (2021). (PDF) STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF RANITIDINE IN BULK AND PHARMACEUTICAL DOSAGE FORM. ResearchGate. Available at: [Link]

  • Cambridge Open Engage. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. Cambridge Open Engage. Available at: [Link]

  • ResearchGate. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-Oxo-2H-pyran-6-carboxylic acid. PubChem. Available at: [Link]

  • BJSTR. (2022). Forced Degradation – A Review. BJSTR. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of the thermal decomposition of 3,6-dihydro-2H pyran... ResearchGate. Available at: [Link]

  • CSB/SJU. (n.d.). Photochemical Fate of Pharmaceuticals in the Environment: Cimetidine and Ranitidine. CSB/SJU. Available at: [Link]

  • National Academies Press. (n.d.). Management of Chemicals. Prudent Practices in the Laboratory. Available at: [Link]

  • PubMed Central. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. PubMed Central. Available at: [Link]

  • MDPI. (2026). MHY498 Nanosuspensions for Improved Topical Drug Delivery: Understanding of Its Solubility Behavior in DEGME + Water Mixtures and Preparation of Nanosuspension Using Box–Behnken Design. MDPI. Available at: [Link]

Sources

Technical Support Center: Troubleshooting NMR Impurities in Pyran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyran synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who rely on Nuclear Magnetic Resonance (NMR) spectroscopy for reaction monitoring and quality control. Pyran scaffolds are central to numerous natural products and pharmaceuticals, but their synthesis can be accompanied by a frustrating array of impurities.

This document moves beyond simple checklists to provide a deeper, mechanism-driven approach to troubleshooting. By understanding why an impurity forms, you can more effectively eliminate it and optimize your synthetic route.

Section 1: Frequently Asked Questions - First-Line Troubleshooting

This section addresses the most common initial queries when confronting a complex NMR spectrum post-synthesis.

Q1: My ¹H NMR spectrum is complex and "messy." Where do I even begin the analysis?

A: A complex spectrum can be overwhelming. The first step is to systematically categorize the signals. Instead of trying to interpret everything at once, break down the problem.

Causality & Expert Insight: A "messy" spectrum is often a superposition of signals from your desired product, unreacted starting materials, solvent residues, and various reaction byproducts. The key is to find reliable handles to identify each species.

  • Identify Solvent and Water Peaks: First, identify the residual protio-solvent peak (e.g., CHCl₃ at ~7.26 ppm, DMSO-d₅ at ~2.50 ppm) and the water peak, which can vary in chemical shift (e.g., ~1.55 ppm in CDCl₃, ~3.33 ppm in DMSO-d₆)[1]. These can sometimes obscure other signals.

  • Look for "Reporter" Signals: Search for the most characteristic and unambiguous signals of your expected product. For many pyrans, these are the olefinic protons or the protons on carbons adjacent to the ring oxygen (the anomeric protons), which typically appear in distinct regions of the spectrum[2].

  • Compare with Starting Materials: Run NMR spectra of your starting materials. Overlaying these spectra with your reaction mixture's spectrum is the fastest way to identify unreacted components. Aldehyde protons (~9-10 ppm) and the vinyl protons of dienes are often easy to spot[3].

  • Group Signals by Multiplicity and Integration: Group coupled protons (e.g., a triplet and a quartet for an ethyl group) and check if their integrations match a logical proton count. This helps to piece together fragments of different molecules present in the sample.

Below is a logical workflow to approach this initial analysis.

G start Start: Complex ¹H NMR Spectrum solvent Identify Residual Solvent & Water Peaks (e.g., CDCl₃ ~7.26, H₂O ~1.55 ppm) start->solvent reporter Locate Key 'Reporter' Signals (e.g., Pyran Anomeric or Olefinic Protons) solvent->reporter sm Compare with Starting Material Spectra (Aldehydes, Dienes, Alcohols) reporter->sm integrate Group Signals by Integration & Multiplicity sm->integrate assign Assign Signals to Known Components integrate->assign unknowns Isolate & Analyze Unassigned Signals assign->unknowns

Caption: Initial workflow for deconstructing a complex ¹H NMR spectrum.

Section 2: The Impurity Profile - Known Offenders

Before troubleshooting reaction-specific issues, it's crucial to rule out common laboratory contaminants that can appear in any spectrum.

Q2: I see several sharp singlets and some broad humps that don't correspond to my product. What are they?

A: These are often exogenous contaminants introduced during the reaction or workup. Sharp singlets frequently correspond to solvents, while broad signals may indicate grease or water-soluble polymers.

Expert Insight: Contaminants can arise from solvents, glassware residues, or even tubing used in vacuum lines[4]. Being able to quickly identify them saves significant time. The chemical shifts of these impurities are well-documented[5][6].

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Common Laboratory Contaminants Data compiled from established literature sources in CDCl₃, the most common NMR solvent for this chemistry.[1][7]

ImpurityChemical Shift (δ, ppm) in CDCl₃Typical AppearanceCommon Source
Acetone2.17SingletGlassware cleaning, reaction solvent
Dichloromethane5.30SingletExtraction, chromatography
Diethyl Ether3.48 (q), 1.21 (t)Quartet, TripletExtraction, reaction solvent
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)Quartet, Singlet, TripletExtraction, chromatography
Hexanes/Pentanes~0.9 (t), ~1.25 (m)MultipletsChromatography, reaction solvent
Toluene7.2-7.3 (m), 2.36 (s)Multiplet, SingletReaction solvent
Silicone Grease~0.07SingletGround glass joints
Phthalates~7.5-7.7MultipletsPlasticizers from tubing[4]
Section 3: Troubleshooting Reaction-Specific Impurities

This section addresses impurities arising directly from the pyran synthesis itself. We will focus on two common pyran-forming reactions: the Hetero-Diels-Alder reaction and the Prins cyclization .

Q3: My NMR shows a strong singlet around 9.5 ppm, indicating unreacted aldehyde. How do I remove it and prevent its recurrence?

A: The presence of a residual aldehyde signal is a common issue stemming from incomplete conversion or reaction equilibrium. Removal can be achieved through chemical means during workup, while prevention requires optimizing reaction conditions.

Mechanistic Cause: Pyran syntheses, such as the oxo-Diels-Alder or Prins reactions, require the activation of an aldehyde carbonyl[8][9]. If the reaction stalls due to catalyst deactivation, insufficient temperature, or steric hindrance, the unreacted aldehyde will persist.

Troubleshooting Protocol: Removal & Prevention of Aldehyde Impurity

Part A: Chemical Removal (Workup)

  • Bisulfite Wash: After the reaction, quench the mixture and perform an extraction as usual. During the aqueous washes, use a saturated solution of sodium bisulfite (NaHSO₃).

  • Mechanism of Action: The bisulfite anion adds to the aldehyde carbonyl, forming a water-soluble salt adduct that is easily washed away from the organic layer.

  • Stir Vigorously: Transfer the organic layer to a flask with the NaHSO₃ solution and stir vigorously for 30-60 minutes to ensure complete reaction.

  • Re-extract: Separate the layers and wash the organic phase again with brine to remove any residual bisulfite. Dry and concentrate as usual.

Part B: Synthetic Prevention

  • Optimize Catalyst Loading: In acid-catalyzed reactions like the Prins, insufficient catalyst can lead to stalling. Try increasing the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). Conversely, some multicomponent reactions benefit from optimizing catalyst amounts to avoid side reactions[10].

  • Increase Reactant Equivalents: If the aldehyde is a limiting reagent, consider using a slight excess of the other reactant (e.g., the homoallylic alcohol in a Prins reaction) to drive the reaction to completion.

  • Check Reaction Time/Temperature: Monitor the reaction by TLC or LCMS to ensure it has reached completion. An increase in temperature can often overcome a moderate activation barrier, but be wary of promoting decomposition. For some pyran syntheses, solvent-free conditions at elevated temperatures have proven effective[10].

Q4: I suspect I have a mixture of diastereomers. How can NMR confirm this, and what can I do to improve selectivity?

A: NMR spectroscopy is an excellent tool for identifying and quantifying diastereomeric mixtures. The key is to look for duplicated signals for protons in the chiral environment of the newly formed pyran ring. Improving selectivity involves modifying the reaction's transition state.

Expert Insight: When a reaction creates new stereocenters, multiple diastereomers can form. These are distinct compounds with different physical properties and, crucially, different NMR spectra[11][12]. Protons in different diastereomers exist in slightly different chemical environments, leading to separate, though often overlapping, signals.

NMR-Based Confirmation:

  • Signal Duplication: Look for pairs of signals where you expect only one. For example, a proton at C2 of the pyran ring might appear as two distinct doublets or multiplets.

  • Anomeric Region: The protons adjacent to the ring oxygen (C2 and C6 in a tetrahydropyran) are particularly sensitive to stereochemistry and are a good region to inspect closely (~3.5 - 4.5 ppm).

  • 2D NMR: A 2D-NOESY or ROESY experiment can be definitive. Spatial correlations between protons (e.g., a 1,3-diaxial interaction) will be present in one diastereomer but absent in another, allowing for unambiguous structural assignment.

Strategies for Improving Diastereoselectivity:

  • Lower the Temperature: Many reactions exhibit higher selectivity at lower temperatures, as the transition state with the lower activation energy is more heavily favored.

  • Change the Catalyst: The size and nature of the Lewis acid in a Prins cyclization or Diels-Alder reaction can profoundly influence the stereochemical outcome by organizing the reactants in the transition state[13][14]. Switching from a small Lewis acid like BF₃·OEt₂ to a bulkier one like TMSOTf or a chiral catalyst can dramatically alter the diastereomeric ratio.

  • Substrate Control: The steric bulk of substituents on your starting materials can direct the approach of the reactants, favoring one stereochemical outcome over another.

G start Suspicion of Diastereomers nmr_analysis NMR Analysis start->nmr_analysis one_d 1D ¹H NMR: Look for duplicated signals (e.g., two doublets for H-2) nmr_analysis->one_d two_d 2D NOESY/ROESY: Confirm spatial relationships (e.g., 1,3-diaxial correlations) nmr_analysis->two_d confirm Diastereomers Confirmed one_d->confirm two_d->confirm optimization Improve Selectivity confirm->optimization temp Lower Reaction Temperature optimization->temp catalyst Screen Different Catalysts (Vary size, chirality) optimization->catalyst substrate Modify Substrate Sterics optimization->substrate

Caption: Decision tree for confirming and addressing diastereomeric impurities.

Q5: My reaction is based on a Prins cyclization, and I'm seeing byproducts I can't identify. What are the common side reactions?

A: The Prins reaction is powerful but mechanistically complex, involving carbocationic intermediates that can be intercepted by various nucleophiles or undergo rearrangement[9][15].

Mechanistic Cause: The core of the Prins reaction is the formation of an oxocarbenium ion intermediate after the initial addition of a homoallylic alcohol to an activated aldehyde[16]. The fate of this cation determines the product. While intramolecular trapping by the hydroxyl group leads to the desired pyran, other pathways are competitive.

Common Prins Byproducts and their NMR Signatures:

  • Elimination Product (Allylic Alcohol): Before cyclization, the intermediate can lose a proton to form an allylic alcohol.

    • NMR Signature: Appearance of new vinyl proton signals and disappearance of the homoallylic alkene signals. The hydroxyl-bearing methine proton will also be present.

  • Trapping by External Nucleophile: If the reaction is not perfectly anhydrous or if a nucleophilic counter-ion is present (e.g., from the Lewis acid), the cation can be trapped. For instance, using BF₃·OEt₂ can sometimes lead to fluorinated byproducts[13][14]. Using a halide Lewis acid can result in 4-halopyrans[15].

    • NMR Signature: Signals for protons alpha to the new heteroatom (e.g., a fluorine or chlorine atom), which will be significantly downfield. ¹⁹F NMR or MS can confirm this.

  • Dioxane Formation: With an excess of aldehyde (especially formaldehyde) at lower temperatures, a second molecule of aldehyde can trap the intermediate, leading to a 1,3-dioxane[9].

    • NMR Signature: Characteristic signals for the acetal protons of the dioxane ring, often appearing as sharp singlets or AB quartets.

Table 2: Characteristic ¹H NMR Shifts (δ, ppm) for Pyran Scaffolds and Common Reactants in CDCl₃

Functional Group / CompoundProtonsTypical Chemical Shift (δ, ppm)
Tetrahydropyran (THP)[17]H-2, H-6 (next to O)3.6 - 4.0
H-3, H-4, H-5 (ring CH₂)1.5 - 1.9
3,4-Dihydro-2H-pyran (DHP)[18]H-2 (olefinic)6.2 - 6.4
H-6 (next to O)3.9 - 4.1
Aldehyde (Starting Material)Aldehydic H9.4 - 10.0
Homoallylic Alcohol (SM)Terminal vinyl H's5.0 - 5.2
Internal vinyl H5.7 - 5.9
Allylic Alcohol (Byproduct)Vinyl H's5.0 - 6.0
Carbinol H (CH-OH)4.0 - 4.5
Section 4: Purification & Verification Protocols

A clean spectrum starts with a pure sample. Proper purification and sample preparation are non-negotiable.

Protocol 1: Optimized Flash Column Chromatography for Pyran Purification

Objective: To remove polar starting materials (alcohols, aldehydes) and non-polar byproducts from a moderately polar pyran product.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade

  • TLC plates, TLC tank, UV lamp, and appropriate stain (e.g., permanganate)

Methodology:

  • Dry Loading (Recommended): Concentrate your crude mixture onto a small amount of silica gel (~2-3x the mass of the crude oil). This prevents streaking and improves separation. Dry the silica-adsorbed material under high vacuum until it is a free-flowing powder.

  • Solvent System Selection: Develop a solvent system using TLC. Aim for a retention factor (R_f) for your desired pyran product of ~0.25 - 0.35 . A good starting point for many pyrans is a gradient of 5% to 20% EtOAc in hexanes.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity solvent (e.g., 5% EtOAc/Hexanes). Ensure there are no air bubbles.

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with your starting solvent system, collecting fractions. Gradually increase the polarity of the eluent as needed to move your product off the column.

  • Monitoring: Monitor the fractions by TLC. Combine the fractions that contain your pure product.

  • Concentration: Remove the solvent under reduced pressure. To remove final traces of high-boiling solvents like EtOAc, co-evaporate with a more volatile solvent like DCM or diethyl ether three times. Place the final product on a high-vacuum line for at least one hour.

Protocol 2: Preparing a Contaminant-Free NMR Sample
  • Glassware: Use a clean, dry NMR tube. For highly sensitive samples, wash the tube sequentially with acetone, deionized water, and acetone again, then dry in an oven at >100 °C for several hours.

  • Sample Transfer: Use a clean glass pipette to transfer your purified, dry sample into the NMR tube. Avoid using plastic pipettes, as plasticizers can leach into your sample.

  • Solvent: Use a fresh ampule or a new bottle of deuterated solvent. Older bottles can accumulate water and other contaminants.

  • Filtering (Optional): If your sample contains any particulate matter, dissolve it in a small amount of a volatile solvent (e.g., DCM), filter it through a small plug of cotton or glass wool in a Pasteur pipette into the NMR tube, and then carefully evaporate the solvent with a gentle stream of nitrogen before adding the deuterated solvent.

Section 5: References
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • University of Washington. (n.d.). NMR Chemical Shifts of Trace Impurities. KGROUP.

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • O'Hagan, D., & Rzepa, H. S. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry, 6, 59.

  • Abraham, R. J., et al. (2002). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Magnetic Resonance in Chemistry, 40(8), 505-516.

  • ResearchGate. (1988). 1H NMR Study on the Isomerization of 2,4,6-Triphenyl-4H-Seleno(Thio)Pyrans.

  • National Institutes of Health. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. PMC.

  • BenchChem. (2025). Troubleshooting guide for the synthesis of pyran derivatives.

  • BenchChem. (n.d.). Troubleshooting low yields in pyran cyclization reactions.

  • Organic Chemistry Portal. (n.d.). Prins Reaction.

  • National Institutes of Health. (2012). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. PMC.

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.

  • Wikipedia. (n.d.). Diels–Alder reaction.

  • Wikipedia. (n.d.). Prins reaction.

  • Organic Syntheses. (n.d.). 2H-Pyran-2-one, 3-bromo-.

  • ACS Publications. (2018). Synthesis and Utility of 2,2-Dimethyl-2H-pyrans: Dienes for Sequential Diels–Alder/Retro-Diels–Alder Reactions. Organic Letters.

  • University of Regensburg. (n.d.). Chemical shifts.

  • ResearchGate. (2021). Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and SpiroPyrano[3,2-b]Pyrans.

  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only.

  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.

  • National Institutes of Health. (2021). Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework. PMC.

  • ChemicalBook. (n.d.). Tetrahydropyran(142-68-7) 1H NMR spectrum.

  • ChemicalBook. (n.d.). 3,4-Dihydro-2H-pyran(110-87-2) 1H NMR spectrum.

  • National Institutes of Health. (2004). Synthesis of Pyran and Pyranone Natural Products. PMC.

  • Organic Chemistry Portal. (n.d.). Synthesis of 4H-pyrans.

  • The University of Liverpool Repository. (n.d.). Enantioselective Diels-Alder reactions of 2H-pyrans.

  • National Institutes of Health. (2015). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. PMC.

  • Carbon. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy.

  • Pearson. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br....

  • Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones.

  • ResearchGate. (2014). One-pot, three-component, selective synthesis of the polyfunctionalized 4H-pyran and 4H-benzo[b]pyran derivatives....

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction.

  • Reddit. (2022). Common Sources of Trace, Non-Solvent Impurities in NMR Spectra.

  • Encyclopedia.pub. (2022). Synthesis of Pyran Derivatives.

  • Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances.

Sources

Technical Support Center: Improving the Solubility of Pyran Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with pyran dicarboxylic acids. As these scaffolds are integral to numerous bioactive molecules and therapeutic agents, understanding and overcoming their solubility limitations is critical for successful research and development.[1][2][3]

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common initial queries regarding the solubility of pyran dicarboxylic acids.

Q1: Why are pyran dicarboxylic acids often poorly soluble in common solvents?

The limited solubility of many pyran dicarboxylic acids stems from a combination of structural and intermolecular factors. The molecule's architecture, featuring two carboxylic acid groups, makes it highly polar and capable of forming strong, extensive intermolecular hydrogen bonds.[4][5] This leads to a highly stable and rigid crystal lattice structure, which requires a substantial amount of energy to disrupt and solvate. The interplay between the polar functional groups and the often-hydrophobic pyran backbone further complicates solvent selection.[6]

Q2: What are the primary factors that influence the solubility of these compounds?

Several key parameters govern the solubility of pyran dicarboxylic acids. A thorough understanding of these factors is the first step in developing an effective solubilization strategy:

  • Molecular Structure: The balance between the hydrophilic carboxylic acid groups and the lipophilicity of the pyran ring system and any other substituents is crucial. Longer aliphatic chains or more complex aromatic systems decrease aqueous solubility.[6]

  • Solvent Properties: The polarity of the solvent and its ability to act as a hydrogen bond donor or acceptor are critical. Polar solvents are generally preferred.[5]

  • Solution pH: As dicarboxylic acids, these molecules are ionizable. The pH of the aqueous medium is one of the most powerful determinants of their solubility.[7][8]

  • Temperature: Solubility is temperature-dependent, though the effect varies between compounds and solvent systems. For most solids, solubility increases with temperature.

  • Solid-State Properties: The crystalline form of the compound can dramatically impact its solubility. Different polymorphs or solvates of the same molecule can exhibit vastly different solubility profiles.[9]

Q3: What initial solvents should I screen when working with a new pyran dicarboxylic acid?

Given their polar nature, the most promising initial solvents are polar protic and aprotic varieties. A standard initial screening panel should include:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF).

  • Polar Protic Solvents: Methanol, Ethanol, and Water.

  • Acidic Solvents: Acetic acid can also be effective for dissolving other carboxylic acids and is worth considering.[4]

It has also been observed that for some carboxylic acids, the addition of a small, controlled amount of water to an organic solvent can significantly enhance solubility.[10] This effect is particularly noted in Lewis-base solvents and should be explored empirically.[10]

Part 2: Troubleshooting Guides & Advanced Strategies

This section provides detailed, question-driven guides for overcoming specific solubility challenges.

Q4: My compound has poor aqueous solubility. What is the most effective first step to improve it?

Strategy: pH Adjustment.

For an ionizable molecule like a pyran dicarboxylic acid, modulating the pH is the most fundamental and impactful strategy to enhance aqueous solubility.

Scientific Rationale: The solubility of a weak acid is highly dependent on its ionization state, which is dictated by the solution pH and the compound's pKa values. According to the Henderson-Hasselbalch equation, as the pH of the solution increases above the pKa of the carboxylic acid groups, the functional groups deprotonate to form carboxylate anions. These charged species are significantly more polar than the neutral acid form, leading to much stronger interactions with water molecules and a dramatic increase in aqueous solubility.[7][11][12]

This protocol will allow you to quantify the relationship between pH and the solubility of your compound.

  • Prepare a Series of Buffers: Create a range of buffers covering the desired pH range (e.g., pH 2 to pH 10). Use buffers with known compositions (e.g., phosphate, acetate, citrate) to ensure accurate pH control.

  • Add Excess Compound: Add an excess amount of the solid pyran dicarboxylic acid to a known volume of each buffer solution in separate vials. The solid should be clearly visible at the bottom to ensure saturation.

  • Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator. Equilibration time is critical; 24-48 hours is typical to ensure the solution is fully saturated.[13]

  • Phase Separation: After equilibration, allow the vials to stand so the excess solid can settle. Carefully withdraw a sample of the supernatant. It is crucial to filter the sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles.[14]

  • Quantify Concentration: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Measure Final pH: Measure the pH of the remaining saturated solution to confirm the final equilibrium pH.

  • Plot the Data: Plot the measured solubility (e.g., in mg/mL or µM) on a logarithmic scale against the final equilibrium pH.

The following diagram illustrates the typical relationship between pH, the ionization state of a dicarboxylic acid, and its resulting solubility.

pH_Solubility cluster_pH Solution pH cluster_Species Dominant Molecular Species cluster_Solubility Resulting Aqueous Solubility Low_pH Low pH (pH < pKa1) Neutral H₂A (Neutral) Fully Protonated Low_pH->Neutral Predominates Mid_pH Intermediate pH (pKa1 < pH < pKa2) Monoanion HA⁻ (Monoanion) Mid_pH->Monoanion Predominates High_pH High pH (pH > pKa2) Dianion A²⁻ (Dianion) Fully Deprotonated High_pH->Dianion Predominates Low_Sol Low (Intrinsic Solubility, S₀) Neutral->Low_Sol Mid_Sol Moderate Monoanion->Mid_Sol High_Sol High Dianion->High_Sol

Caption: Logical flow of pH's effect on dicarboxylic acid solubility.

Q5: My application requires a non-aqueous or mixed-solvent system. How can I improve solubility?

Strategy: Co-solvency.

When pH modification is not an option, co-solvency is a powerful and widely used technique.[15][16]

Scientific Rationale: Co-solvency involves adding a water-miscible organic solvent (the co-solvent) to an aqueous solution to increase the solubility of a non-polar or poorly water-soluble solute.[17] The co-solvent works by reducing the overall polarity of the solvent system and disrupting the highly ordered hydrogen-bonding network of water.[17][18] This creates a more favorable, lower-energy environment for the solute molecules to enter, effectively increasing solubility.[17]

Co-solventKey PropertiesCommon Applications
Ethanol Reduces solvent polarity; good solubilizer for many organic molecules.Oral and topical formulations.
Propylene Glycol Low toxicity; enhances solvation.[18]Oral, injectable, and topical formulations.
Polyethylene Glycol (PEG 400) Low molecular weight PEG; good solubilizing capacity.Oral and parenteral formulations.
Glycerin Viscous; non-toxic; often used in combination.[18]Oral liquids and topical preparations.
DMSO Very strong solubilizer; primarily for research/in-vitro use due to toxicity concerns.Pre-clinical studies, stock solutions.
  • Select Co-solvents: Choose 3-5 co-solvents from the table above based on your application's requirements (e.g., toxicity, viscosity).

  • Prepare Solvent Blends: For each selected co-solvent, prepare a series of blends with your primary solvent system (e.g., water or buffer). Typical blend ratios (v/v) to screen are 10%, 20%, 30%, 40%, and 50% co-solvent.

  • Determine Solubility: Using the Shake-Flask Method described in Part 3, determine the equilibrium solubility of your pyran dicarboxylic acid in each solvent blend.

  • Analyze and Plot: Plot the solubility of your compound as a function of the co-solvent percentage for each system. This will reveal the optimal co-solvent and concentration to maximize solubility.

  • Check for Precipitation upon Dilution: A critical test for co-solvent systems is to take the most concentrated solution and dilute it with the primary aqueous solvent. Observe for any precipitation, which can be a significant issue in applications like intravenous administration.[16]

Cosolvent_Workflow A Define Problem: Poor aqueous solubility B Select Candidate Co-solvents (e.g., EtOH, PG, PEG 400) A->B C Prepare Solvent Blends (10% to 50% v/v in water/buffer) B->C D Measure Equilibrium Solubility (Shake-Flask Method) C->D E Plot Solubility vs. % Co-solvent D->E F Identify Optimal System(s) E->F G Perform Dilution Test (Check for precipitation) F->G H Select Final Formulation G->H Stable I Re-evaluate Co-solvents or Try New Strategy G->I Precipitates

Caption: A systematic workflow for co-solvent selection and optimization.

Q6: I need a stable, solid material with better dissolution properties than the free acid. What should I do?

Strategy: Salt Formation.

Creating a salt is one of the most common and effective methods for improving the solubility and dissolution rate of acidic (and basic) drugs.[19][20]

Scientific Rationale: Salt formation involves reacting the acidic pyran dicarboxylic acid with a suitable base (counterion) to form an ion pair that crystallizes as a new solid entity.[20] This salt form often has significantly different—and typically better—physicochemical properties than the parent free acid. The key advantages are:

  • Higher Apparent Solubility: The salt dissolves to form ions, which are highly soluble in water.[11]

  • Faster Dissolution Rate: A salt can act as its own buffer, modifying the pH of the diffusion layer surrounding the dissolving particle, which can accelerate the dissolution process.[20]

The success of salt formation depends on the pKa difference between the drug and the counterion. A general rule of thumb is that a pKa difference (ΔpKa = pKa(base) - pKa(acid)) of greater than 3 is likely to form a stable salt.[21]

Counterion (Base)CationKey Characteristics
Sodium HydroxideNa⁺Forms highly soluble salts; can be hygroscopic.
Potassium HydroxideK⁺Similar to sodium; often highly soluble.
Calcium HydroxideCa²⁺Can form less soluble salts; may reduce hygroscopicity.
TromethamineOrganic AmineOften used to form stable, crystalline salts.[22]
MeglumineOrganic AmineProvides good solubility enhancement.[22]
  • Select Counterions: Choose a diverse set of counterions (e.g., 2-4 from the table above).

  • Stoichiometric Reaction: In a suitable solvent system where the free acid has some solubility, react the pyran dicarboxylic acid with an equimolar amount of the selected base.

  • Induce Crystallization: Attempt to crystallize the resulting salt by methods such as slow evaporation, cooling, or addition of an anti-solvent.

  • Isolate and Characterize: Isolate any resulting solids and characterize them using techniques like XRPD (X-ray Powder Diffraction) to confirm a new crystalline form, DSC (Differential Scanning Calorimetry) to determine the melting point, and TGA (Thermogravimetric Analysis) to check for solvates.

  • Measure Properties: For any new salt forms identified, measure their equilibrium solubility and dissolution rate to compare against the parent free acid.

Part 3: Standardized Experimental Methodologies

Accurate and reproducible data is the foundation of good science. This section provides a detailed protocol for the most fundamental solubility measurement.

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

This method is the gold standard for measuring the equilibrium solubility of a compound.[13]

Materials:

  • Calibrated analytical balance

  • Scintillation vials with Teflon-lined caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Calibrated pH meter

  • Analytical instrumentation for concentration analysis (e.g., HPLC-UV)

  • Your pyran dicarboxylic acid and selected solvent(s).

Procedure:

  • Preparation: Add an amount of solid compound to a vial that is well in excess of its expected solubility (e.g., 5-10 mg of compound to 1 mL of solvent). This ensures that a solid phase remains at equilibrium.

  • Solvent Addition: Accurately dispense a known volume of the desired solvent or buffer into the vial.

  • Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker. Agitate at a consistent speed for a predetermined time (typically 24-72 hours) to allow the system to reach equilibrium.

  • Sampling: After the equilibration period, stop the shaker and allow the vials to sit undisturbed for at least 1 hour to let the excess solid settle.

  • Filtration: Carefully draw a sample of the supernatant into a syringe. Attach a chemical-resistant syringe filter and discard the first few drops to saturate the filter membrane. Collect the clear filtrate into a clean analysis vial. This step is critical to separate the dissolved solute from any undissolved solid.[14]

  • Dilution (if necessary): Dilute the filtrate with a known volume of mobile phase or a suitable solvent to bring the concentration within the linear range of your analytical method.

  • Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method.[23]

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for any dilution factors. This value represents the equilibrium solubility.

References
  • Filo. (2025, November 14). How does co-solvency increase solubility.
  • Serajuddin, A. T. (2007, July 30). Salt formation to improve drug solubility. PubMed.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
  • Co-solvency: Significance and symbolism. (2025, July 31).
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
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  • solubility enhancement and cosolvency by madhavi. PPTX - Slideshare.
  • Why salt formation of weak acid increases the drug solubility? (2023, February 8).
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Technical Support Center: Overcoming Poor Solubility of 2-oxo-2H-pyran-4,6-dicarboxylic acid. Benchchem.
  • Improving API Solubility by Salt and Cocrystal Form
  • 2,4-Pyridinedicarboxylic acid. Solubility of Things.
  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14).
  • Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Solubility Measurement Techniques. Scribd.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2025, December 15). UNT Digital Library.
  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019, March 9). MDPI.
  • Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. (2021, April 10). YouTube.
  • A review on solubility enhancement technique for pharmaceutical drugs. (2024, February 29). GSC Online Press.
  • How to measure the solubility point of compounds in liquids using TURBIDI.T. Rheolution.
  • Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior.
  • Dicarboxylic acid solubility. (2023, January 5). Reddit.
  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. (2022, October 12). MDPI.
  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC - NIH.
  • Current Developments in the Pyran-Based Analogues as Anticancer Agents. PubMed.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, November 2).
  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials.
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  • 16.4: The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts.
  • Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. (2025, August 5).
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  • Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. (2024, May 28). PMC - NIH.
  • Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug.
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Technical Support Center: Optimizing Photoprotection Efficiency of Pyran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of pyran derivatives as photoprotective agents. This resource is designed for researchers, medicinal chemists, and formulation scientists dedicated to advancing UV-filter technology. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to navigate the complexities of enhancing the photoprotective efficacy of novel pyran-based compounds. Our guidance is grounded in established scientific principles and field-proven insights to accelerate your research and development efforts.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the development and evaluation of pyran derivatives for photoprotection.

Q1: What is the fundamental mechanism of photoprotection in pyran derivatives?

Pyran derivatives, like many organic UV filters, primarily function by absorbing high-energy ultraviolet (UV) radiation and dissipating it as less harmful thermal energy.[1] The core pyran scaffold, often part of a larger conjugated system in molecules like coumarins, flavonoids, and xanthones, contains chromophores that absorb UVA and UVB light.[2] Upon photon absorption, the molecule is promoted to an excited electronic state. Efficient photoprotective agents must then rapidly and harmlessly return to the ground state, minimizing the time spent in the excited state where detrimental photochemical reactions, such as the formation of reactive oxygen species (ROS), can occur.[3][4]

Q2: My pyran derivative shows good UV absorbance in initial spectroscopic scans, but its performance drops in formulations. Why?

Several factors can contribute to this discrepancy. The solvent environment significantly impacts the photophysical properties of a molecule.[5][6][7] A change in polarity from the initial solvent (e.g., ethanol or DMSO) to a complex formulation matrix can alter the absorption spectrum and the stability of the excited state. Furthermore, issues within the formulation itself, such as poor solubilization leading to crystallization of the derivative, or inadequate dispersion of other components, can reduce the overall efficacy.[8] Interactions with other ingredients in the formulation can also lead to degradation or quenching of the excited state through unintended pathways.

Q3: What are the primary pathways of photodegradation for pyran-based UV filters?

Photodegradation is a critical challenge for organic UV filters.[3][4] For pyran derivatives, photodegradation can occur through several mechanisms, including:

  • Photo-oxidation: The excited molecule can react with molecular oxygen to produce ROS, which can then degrade the filter itself or other components of the formulation.[9]

  • Isomerization: UV exposure can induce isomerization to forms that have lower UV absorbance or are less stable.[10]

  • Photochemical reactions: The excited state of the pyran derivative may undergo unintended chemical reactions, leading to the formation of by-products that lack photoprotective properties and could even be harmful.[11]

Q4: How can I quantitatively measure the photoprotective efficiency of my pyran derivative?

The most common in vitro method is determining the Sun Protection Factor (SPF), which primarily measures protection against UVB radiation. This is often done using a UV transmittance analyzer.[12][13] To assess broad-spectrum protection, it is also crucial to measure the UVA/UVB ratio and the critical wavelength (λc).[12][14] For a more biologically relevant assessment, in vitro cell-based assays can be employed to measure the compound's ability to protect human skin cells (like keratinocytes or fibroblasts) from UV-induced DNA damage, oxidative stress (ROS production), and cell death.[15][16]

Q5: What is the role of antioxidants in a formulation containing pyran derivatives?

Antioxidants play a dual role. Firstly, they can stabilize the pyran derivative by quenching ROS generated during UV exposure, thereby reducing photodegradation and improving the photostability of the UV filter.[3][10][17] Secondly, they provide an independent line of defense for the skin by neutralizing any ROS that are not blocked by the UV filter, thus mitigating oxidative stress-induced skin damage.[3] The addition of antioxidants like quercetin or vitamin E has been shown to significantly enhance the photostability of organic UV filters.[17]

Troubleshooting Guides

This section provides structured guidance for overcoming specific experimental challenges.

Guide 1: Low In Vitro SPF in a New Formulation

Problem: Your pyran derivative, which has a strong theoretical UV absorbance, is yielding a low Sun Protection Factor (SPF) value when formulated into a cream or lotion.

Potential Causes:

  • Insufficient solubilization of the pyran derivative.

  • Poor dispersion of the active ingredient within the formulation.

  • Incompatible formulation components leading to degradation.

  • Synergistic or antagonistic effects with other UV filters.

Troubleshooting Protocol:

  • Verify Solubility and Crystallization:

    • Action: After preparing the formulation, examine a thin film under a microscope for any signs of crystallization of the pyran derivative.

    • Rationale: Undissolved particles will not contribute effectively to UV absorption and will lead to a lower SPF.[8]

  • Optimize the Oil Phase:

    • Action: Experiment with different emollients and co-solvents in the oil phase to improve the solubility of your pyran derivative. High-polarity oils can often improve the solubilization of solid organic UV filters.[8]

    • Rationale: The choice of oil can significantly impact the solubility and, consequently, the efficacy of the UV filter.

  • Evaluate Dispersion:

    • Action: If your formulation includes inorganic filters like TiO2 or ZnO, ensure they are well-dispersed. Use appropriate dispersing agents and high-shear homogenization.

    • Rationale: Poorly dispersed inorganic filters can lead to agglomeration, reducing their ability to scatter UV light and potentially diminishing any synergistic effects with your pyran derivative.[8][18][19]

  • Assess Ingredient Compatibility:

    • Action: Prepare simplified formulations to test the compatibility of your pyran derivative with individual components of the final formulation. Monitor for any changes in UV absorbance over time.

    • Rationale: Some common cosmetic ingredients can interact with and degrade UV filters.

  • Investigate Synergistic Effects:

    • Action: If using a combination of UV filters, systematically vary the ratios of the filters.

    • Rationale: Combining organic and inorganic filters can have a synergistic effect, increasing the optical path length of photons and boosting absorption.[18][19] However, some combinations can be antagonistic.

Guide 2: Poor Photostability of the Pyran Derivative

Problem: The UV absorbance of your pyran derivative degrades rapidly upon exposure to a solar simulator.

Potential Causes:

  • Inherent photochemical instability of the molecular structure.

  • Generation of reactive oxygen species (ROS).

  • Lack of stabilizing agents in the formulation.

  • Influence of the solvent or formulation matrix.

Troubleshooting Protocol:

  • Incorporate an Antioxidant:

    • Action: Add a potent antioxidant, such as quercetin, ferulic acid, or vitamin E, to your formulation at an effective concentration (typically 0.1-2% by weight).[17][20]

    • Rationale: Antioxidants can quench triplet states and scavenge free radicals generated during UV exposure, thereby protecting the pyran derivative from photodegradation.[3][10]

  • Add a Triplet Quencher:

    • Action: Consider including a known triplet quencher, such as octocrylene, if compatible with your pyran derivative.

    • Rationale: Some UV filters can stabilize others by quenching their excited triplet states, preventing them from undergoing degradative reactions.[21]

  • Modify the Molecular Structure:

    • Action: Based on structure-activity relationship (SAR) studies, introduce electron-withdrawing or electron-donating groups to the pyran scaffold to modulate its electronic properties and enhance stability.

    • Rationale: The photostability of pyran derivatives is highly dependent on their chemical structure. SAR studies can guide the rational design of more stable analogues.[22][23]

  • Evaluate Solvent Effects:

    • Action: Test the photostability of your derivative in a range of solvents with varying polarities.

    • Rationale: The solvent can influence the energy levels of the excited state and the pathways available for de-excitation.[5][7] A more stable environment can be selected for formulation.

  • Monitor Degradation Products:

    • Action: Use analytical techniques like HPLC-MS or GC-MS to identify the by-products of photodegradation.[9]

    • Rationale: Understanding the degradation pathway can provide insights into the mechanism of instability and inform strategies for stabilization.

Experimental Protocols

Protocol 1: In Vitro SPF and Broad-Spectrum Assessment

This protocol outlines the measurement of in vitro SPF, UVA/UVB ratio, and critical wavelength using a UV transmittance analyzer.

  • Sample Preparation: Accurately weigh and apply a uniform film of the test formulation (2 mg/cm²) onto a polymethyl methacrylate (PMMA) plate.[13]

  • Spreading: Spread the sample evenly across the plate using a gloved finger for a consistent film.

  • Drying: Allow the plate to dry in the dark for at least 20 minutes to form a stable film.[13]

  • Measurement: Place the PMMA plate in a UV transmittance analyzer.

  • Data Acquisition: Measure the transmittance at multiple points on the plate across the UV spectrum (290-400 nm).

  • Calculation: The instrument's software will calculate the in vitro SPF, UVA/UVB ratio, and critical wavelength based on the transmittance data.[12][14]

Protocol 2: Photostability Testing

This protocol describes a method to assess the photostability of a pyran derivative in a formulation.

  • Initial Measurement: Prepare a sample on a PMMA plate as described in Protocol 1 and measure its initial UV absorbance profile.

  • UV Exposure: Expose the plate to a controlled dose of UV radiation from a solar simulator.

  • Post-Exposure Measurement: After exposure, re-measure the UV absorbance profile of the sample.

  • Analysis: Compare the pre- and post-exposure absorbance spectra. A significant decrease in absorbance indicates photodegradation.[24] The percentage of degradation can be calculated to quantify photostability.

Data Presentation & Visualization

Table 1: Hypothetical Impact of Antioxidants on the Photostability of Pyran Derivative X
Formulation BaseAntioxidant (1% w/w)Initial SPFSPF after UV Exposure% SPF Retention
CreamNone25.212.650%
CreamVitamin E25.520.480%
CreamQuercetin25.323.894%
CreamFerulic Acid25.622.889%

This table illustrates the potential improvement in photostability, measured by SPF retention, when different antioxidants are incorporated into a formulation with a pyran derivative.

Diagrams

Experimental_Workflow cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Formulation & In Vitro Efficacy cluster_2 Phase 3: Optimization & Stability Synthesis Synthesis of Pyran Derivatives Screening Initial UV-Vis Spectroscopy Synthesis->Screening Formulation Formulation Development Screening->Formulation Promising Candidates SPF_Test In Vitro SPF & Broad-Spectrum Test Formulation->SPF_Test Photostability Photostability Testing SPF_Test->Photostability Efficacious Formulations Antioxidant Antioxidant Synergy Photostability->Antioxidant SAR SAR-Guided Modification Antioxidant->SAR SAR->Synthesis Iterative Improvement

Caption: Experimental workflow for optimizing pyran derivative photoprotection.

SAR_Diagram cluster_R1 R1 Position cluster_R2 R2 Position cluster_R3 R3 Position Pyran Pyran Core EWG Electron-Withdrawing Group (e.g., -NO2, -CN) - May enhance photostability Pyran->EWG Modulates excited state EDG Electron-Donating Group (e.g., -OCH3, -N(CH3)2) - May shift λmax to longer wavelengths Pyran->EDG Influences absorption spectrum Bulky Bulky Substituent (e.g., t-butyl) - Can hinder dimerization & improve stability Pyran->Bulky Steric hindrance

Caption: Structure-activity relationships for enhancing pyran derivative photostability.

References

  • Evaluation of cell biomarkers as in vitro photoprotective assays for sunscreen formulations. (n.d.). Retrieved from [Link]

  • Highly sensitive biological assay for determining the photoprotective efficacy of sunscreen. (n.d.). Retrieved from [Link]

  • Antioxidants as stabilizers of UV filters: an example for the UV-B filter octylmethoxycinnamate. (n.d.). ResearchGate. Retrieved from [Link]

  • Photostabilization Effect of Quercetin on the UV Filter Combination, Butyl Methoxydibenzoylmethane-Octyl Methoxycinnamate. (n.d.). ResearchGate. Retrieved from [Link]

  • Antioxidants in Sunscreens: Which and What For? (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • In vitro approaches to antioxidant screening for the development of a sunscreen formulation. (n.d.). Retrieved from [Link]

  • US10729633B2 - Methods for boosting UVA photo-protection using antioxidants. (n.d.). Google Patents.
  • In vitro Efficacy of Photoprotection in Sunscreens: a Comparison Between Methods. (n.d.). ResearchGate. Retrieved from [Link]

  • In Vitro Photoprotection and Functional Photostability of Sunscreen Lipsticks Containing Inorganic Active Compounds. (2023). MDPI. Retrieved from [Link]

  • Spiropyran/Merocyanine Amphiphile in Various Solvents: A Joint Experimental–Theoretical Approach to Photophysical Properties and Self-Assembly. (n.d.). MDPI. Retrieved from [Link]

  • EP1492762B1 - Photostable cationic organic sunscreen compounds with antioxidant properties and compisitions obtained therefrom. (n.d.). Google Patents.
  • Solvent-dependent fluorescence enhancement and piezochromism of a carbazole-substituted naphthopyran. (n.d.). ResearchGate. Retrieved from [Link]

  • Study of naphthopyran derivatives: structure and photochromic properties in solution and in polymer film. (n.d.). ResearchGate. Retrieved from [Link]

  • On the photochromic activity of some diphenyl-3H-naphtho[2,1-b]pyran derivatives: Synthesis, NMR characterisation and spectrokinetic studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. (n.d.). Retrieved from [Link]

  • Assessment of the photo-degradation of UV-filters and radical-induced peroxidation in cosmetic sunscreen formulations. (n.d.). PubMed. Retrieved from [Link]

  • Solvent Trapping of Photochemically Generated Pyran4-one-Derived Oxyallyls: A Convenient Cyclopentannulation Method. (n.d.). ResearchGate. Retrieved from [Link]

  • A strategy for the design of photochromic naphthopyrans with large optical density at photosteady state and fast fading speed at ambient temperature in the dark. (n.d.). ResearchGate. Retrieved from [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (2023). PubMed. Retrieved from [Link]

  • Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors. (2015). PubMed. Retrieved from [Link]

  • A spectroscopic method for monitoring photochemical reactions in the gas phase. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synergy effects between organic and inorganic UV filters in sunscreens. (2005). PubMed. Retrieved from [Link]

  • The synergistic benefits of using organic and inorganic UV filters in sun care. (2020). Retrieved from [Link]

  • Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Recent advances in sunscreen agents and their formulations: A review. (n.d.). ResearchGate. Retrieved from [Link]

  • Suggested mechanism for synthesis of pyran derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • New Insight into the Degradation of Sunscreen Agents in Water Treatment Using UV-Driven Advanced Oxidation Processes. (n.d.). MDPI. Retrieved from [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A novel strategy for the functionalization and design of 4-methylene-4 H-pyran merocyanines via enamination and 1,8-conjugate addition. (2023). PubMed. Retrieved from [Link]

  • Relevant pathways of introduction of UV filters and their degradation... (n.d.). ResearchGate. Retrieved from [Link]

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Sources

"minimizing side reactions in dihydropyran synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Dihydropyran Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing dihydropyran scaffolds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your synthetic outcomes. Our approach is grounded in mechanistic principles and field-proven insights to ensure the scientific integrity and reliability of your work.

Introduction to Dihydropyran Synthesis Challenges

The synthesis of dihydropyrans, a critical heterocyclic motif in numerous natural products and pharmaceuticals, is often accomplished through several powerful transformations, including the Hetero-Diels-Alder reaction, Prins cyclization, and the acid-catalyzed dehydration of tetrahydrofurfuryl alcohol. While effective, these methods are not without their challenges. The reactive intermediates and forcing conditions often employed can lead to a variety of side reactions, compromising yield, purity, and stereochemical control. This guide will dissect these common issues and provide actionable solutions.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific problems you may encounter during dihydropyran synthesis, offering explanations of the underlying causes and practical steps for mitigation.

Issue 1: Low Yield and/or Complex Reaction Mixture in Hetero-Diels-Alder Reactions

Question: I am performing a Hetero-Diels-Alder reaction to synthesize a substituted dihydropyran, but I am observing low yields and a complex mixture of products by TLC and NMR. What are the likely causes and how can I improve my reaction?

Answer:

Low yields and complex mixtures in Hetero-Diels-Alder reactions for dihydropyran synthesis often stem from several factors, including catalyst inefficiency, suboptimal reaction conditions, and competing side reactions. Let's break down the potential culprits and their solutions.

Causality and Mechanistic Insight:

The Hetero-Diels-Alder reaction is a powerful [4+2] cycloaddition that forms the dihydropyran ring.[1] However, its success is highly dependent on the electronic nature of the diene and dienophile, as well as the choice of catalyst. Lewis acids are commonly employed to lower the LUMO of the dienophile, thereby accelerating the reaction.[2] Side reactions can arise from the decomposition of starting materials or products under the reaction conditions, or from alternative, undesired reaction pathways.

Troubleshooting Steps:

  • Catalyst Selection and Optimization:

    • Problem: The chosen Lewis acid may be too strong, leading to degradation, or too weak, resulting in low reactivity.

    • Solution: Screen a panel of Lewis acids with varying strengths. For instance, while strong Lewis acids like TiCl₄ can be effective, they may also promote side reactions. Milder Lewis acids such as ZnCl₂, Cu(II)-bis(oxazoline) complexes, or even Brønsted acids can offer better selectivity.[3][4] It is crucial to titrate the catalyst loading; often, a lower catalyst loading can minimize side product formation.

  • Solvent and Temperature Control:

    • Problem: The solvent polarity and reaction temperature significantly influence the reaction rate and selectivity.[5] High temperatures can favor the thermodynamically more stable but undesired exo product over the kinetically favored endo product.[6][7]

    • Solution: Experiment with a range of solvents. Non-polar solvents like toluene or dichloromethane are often good starting points. For controlling stereoselectivity, lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) is a standard strategy to enhance the formation of the kinetic product.[8]

  • Regioselectivity Issues:

    • Problem: With unsymmetrical dienes and dienophiles, the formation of regioisomers is a common challenge.[9][10]

    • Solution: The regioselectivity is governed by the electronic and steric properties of the substituents.[10] Employing dienes with strong electron-donating groups, such as Danishefsky's diene, can enhance regioselectivity.[11][12] If regioselectivity remains poor, consider modifying the substituents on your starting materials to electronically bias the desired outcome.

Visualizing the Hetero-Diels-Alder Reaction:

hetero_diels_alder Diene Diene TransitionState [4+2] Transition State Diene->TransitionState Dienophile Dienophile Dienophile->TransitionState Catalyst Lewis Acid Catalyst Catalyst->Dienophile activates Dihydropyran Dihydropyran Product TransitionState->Dihydropyran

Caption: The Hetero-Diels-Alder reaction pathway for dihydropyran synthesis.

Issue 2: Formation of Rearrangement Products in Prins Cyclization

Question: I am attempting a Prins cyclization to form a dihydropyran, but I am isolating a significant amount of a rearranged byproduct, which I suspect is from an oxonia-Cope rearrangement. How can I suppress this side reaction?

Answer:

The formation of rearranged products, particularly from the competing oxonia-Cope rearrangement, is a well-documented challenge in Prins cyclizations.[13][14] Suppressing this pathway requires careful selection of the Lewis acid catalyst and optimization of reaction conditions.

Causality and Mechanistic Insight:

The Prins cyclization involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde to form an oxocarbenium ion intermediate. This intermediate can then undergo cyclization to the desired dihydropyran. However, if the substituents on the homoallylic alcohol can stabilize a positive charge, the oxocarbenium ion can undergo a[13][13]-sigmatropic rearrangement known as the oxonia-Cope rearrangement. This leads to a different carbocation intermediate and ultimately a rearranged product.[14]

Troubleshooting Steps:

  • Lewis Acid Selection:

    • Problem: Certain Lewis acids can promote the oxonia-Cope rearrangement more than others.

    • Solution: The choice of Lewis acid is critical. While BF₃·OEt₂ is a common choice, it has been shown to promote racemization and side-chain exchange via the oxonia-Cope pathway.[14] In contrast, SnBr₄ has been found to be more efficient in promoting the desired cyclization while minimizing rearrangement.[14] Screening a variety of Lewis acids, including milder options like InCl₃ or TMSOTf, is recommended.[15]

  • Substrate Design:

    • Problem: The structure of the homoallylic alcohol can predispose the reaction to rearrangement.

    • Solution: If possible, modify the substrate to disfavor the stability of the intermediate that leads to the oxonia-Cope rearrangement. For example, avoiding substituents that can readily stabilize a positive charge adjacent to the alcohol may help.

  • Reaction Conditions:

    • Problem: Reaction temperature and time can influence the competition between the desired cyclization and the rearrangement.

    • Solution: Running the reaction at lower temperatures can sometimes favor the desired kinetic pathway over the rearrangement. Monitor the reaction closely by TLC or LC-MS to quench it as soon as the starting material is consumed to prevent further rearrangement of the product.

Visualizing the Competing Pathways:

prins_vs_oxonia_cope Start Homoallylic Alcohol + Aldehyde Oxocarbenium Oxocarbenium Ion Intermediate Start->Oxocarbenium Lewis Acid Prins Prins Cyclization Oxocarbenium->Prins OxoniaCope Oxonia-Cope Rearrangement Oxocarbenium->OxoniaCope Dihydropyran Desired Dihydropyran Prins->Dihydropyran Rearranged Rearranged Product OxoniaCope->Rearranged

Caption: Competing pathways in the Prins cyclization.

Issue 3: Polymerization and Tar Formation

Question: My dihydropyran synthesis, particularly when using strong acid catalysts, is resulting in a significant amount of dark, insoluble material (tar) and what appears to be polymer. How can I prevent this?

Answer:

Polymerization and tar formation are common issues in acid-catalyzed reactions of alkenes, and dihydropyrans are particularly susceptible due to the electron-rich nature of the enol ether double bond.[16][17]

Causality and Mechanistic Insight:

Strong acids can protonate the double bond of the dihydropyran product, generating a resonance-stabilized oxocarbenium ion. This electrophilic species can then be attacked by the nucleophilic double bond of another dihydropyran molecule, initiating a cationic polymerization cascade.[16] Tar formation is often a result of complex, uncontrolled side reactions and decomposition pathways at elevated temperatures or in the presence of strong acids.[18]

Troubleshooting Steps:

  • Catalyst Moderation:

    • Problem: Highly acidic catalysts promote polymerization.

    • Solution: Use the mildest acid catalyst that effectively promotes the desired reaction. For dehydration of tetrahydrofurfuryl alcohol, solid acid catalysts like γ-Al₂O₃ can be effective, but catalyst deactivation due to coke (tar) formation is a known issue.[15] Modifying the catalyst, for example with copper, and running the reaction under a hydrogen flow can help suppress coke formation.[19] In solution-phase reactions, switching from strong Brønsted acids to milder Lewis acids can be beneficial.

  • Temperature and Concentration Control:

    • Problem: High temperatures and high concentrations of reactants or products can accelerate polymerization and decomposition.

    • Solution: Run the reaction at the lowest effective temperature. Using a higher dilution can also disfavor the bimolecular polymerization reaction relative to the intramolecular cyclization.

  • Reaction Time and Quenching:

    • Problem: Extended reaction times can lead to product degradation and polymerization.

    • Solution: Monitor the reaction progress carefully and quench the reaction as soon as the starting material is consumed. A proper workup, including neutralization of the acid catalyst, is crucial.

Visualizing Cationic Polymerization:

polymerization DHP Dihydropyran Carbocation Oxocarbenium Ion DHP->Carbocation Protonation Proton H+ Proton->Carbocation Dimer Dimer Carbocation Carbocation->Dimer Nucleophilic Attack DHP2 Another Dihydropyran DHP2->Dimer Polymer Polymer Dimer->Polymer Propagation

Caption: Initiation and propagation steps of acid-catalyzed dihydropyran polymerization.

Frequently Asked Questions (FAQs)

Q1: How can I improve the diastereoselectivity of my Prins cyclization?

A1: Diastereoselectivity in the Prins cyclization is highly dependent on the reaction conditions.[20] To favor the formation of the cis-2,6-disubstituted dihydropyran, which arises from a chair-like transition state with equatorial substituents, you can:

  • Optimize the Lewis Acid: Different Lewis acids can have a profound effect on the transition state geometry.[15] It is advisable to screen a variety of Lewis acids.

  • Lower the Reaction Temperature: Performing the reaction at lower temperatures (e.g., -78 °C) often enhances diastereoselectivity by favoring the kinetically controlled product.[15]

  • Choice of Solvent: The solvent can influence the stability of the transition state. Experiment with solvents of varying polarity.

Q2: What are the best analytical techniques to identify side products in my dihydropyran synthesis?

A2: A combination of techniques is often necessary for unambiguous identification of side products:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. 2D NMR techniques like COSY, HSQC, and HMBC can help piece together the connectivity of unknown byproducts.

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique provides molecular weight information and fragmentation patterns that can help identify impurities.[21]

  • Infrared (IR) Spectroscopy: Can be useful for identifying functional groups present in the side products.

Q3: In the dehydration of tetrahydrofurfuryl alcohol, my catalyst deactivates quickly. What can I do?

A3: Catalyst deactivation, typically due to the formation of carbonaceous deposits (coke or tar), is a common problem in this gas-phase reaction.[15][18] Strategies to mitigate this include:

  • Catalyst Regeneration: The catalyst (e.g., γ-Al₂O₃) can often be regenerated by calcination at high temperatures to burn off the coke.[18]

  • Modified Catalysts: Using a modified catalyst, such as copper-impregnated alumina, can improve stability and reduce coke formation.[19]

  • Reaction Conditions: Running the reaction under a flow of hydrogen can help to remove coke precursors from the catalyst surface.[19]

Experimental Protocols

Protocol 1: Optimized Silyl-Prins Cyclization for cis-2,6-Disubstituted Dihydropyrans

This protocol is designed to favor the desired cyclization pathway over competing side reactions like the oxonia-Cope rearrangement.[22][23]

  • Materials:

    • E-vinylsilyl alcohol (1.0 equiv)

    • Aldehyde (1.2 equiv)

    • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 equiv)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure: a. To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the E-vinylsilyl alcohol and anhydrous DCM. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Add the aldehyde to the cooled solution. d. Add TMSOTf dropwise to the stirred solution over 5 minutes. e. Stir the reaction mixture at -78 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours. f. Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃. g. Allow the mixture to warm to room temperature, then separate the layers. h. Extract the aqueous layer three times with DCM. i. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. j. Filter and concentrate the solution under reduced pressure. k. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Lewis Acid TMSOTfEfficiently promotes the silyl-Prins cyclization while minimizing rearrangement.[15][22]
Temperature -78 °CEnhances diastereoselectivity and minimizes side reactions.[15]
Substrate E-vinylsilyl alcoholGenerally gives higher yields and selectivity compared to allylsilyl alcohols.[22]

References

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  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules. 2023. [Link]

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  • ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY'S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED CATALYSTS. Synth. Commun. 1995. [Link]

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Technical Support Center: Synthesis of 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols for the crucial work-up procedures in this synthesis.

Overview of the Synthetic Strategy

The synthesis of this compound typically proceeds through a multi-step sequence. A common and efficient route involves an initial Knoevenagel condensation, followed by cyclization and subsequent hydrolysis to yield the final carboxylic acid. This guide will focus on the potential challenges and critical parameters of the work-up and purification stages of this synthesis.

A plausible synthetic route begins with the Knoevenagel condensation of an active methylene compound, such as Meldrum's acid, with acetone.[1][2] This is followed by a reaction with an acetylating agent and subsequent cyclization. The final step is the hydrolysis of an ester precursor to the desired carboxylic acid. Each of these steps presents unique challenges in the work-up and purification, which this guide will address.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues that may be encountered during the synthesis and work-up of this compound.

Knoevenagel Condensation Work-up

Question 1: After my Knoevenagel condensation reaction, I have a low yield of the desired intermediate. What are the likely causes and how can I improve it?

Answer: Low yields in Knoevenagel condensations can often be attributed to several factors related to the reaction conditions and work-up procedure.

  • Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

  • Side Reactions: The formation of byproducts is a common issue. Self-condensation of the ketone starting material can occur, especially if too strong a base is used as a catalyst.[1] Using a milder base, such as piperidine or ammonium acetate, can mitigate this.

  • Product Solubility: The product may have some solubility in the wash solutions used during the work-up. If a precipitate is expected, ensure the wash solvent is ice-cold to minimize loss of product.

  • Work-up pH: The pH of the aqueous solution during extraction is critical. Ensure the pH is appropriately adjusted to ensure the product is in the desired layer (organic or aqueous).

Question 2: I am observing an oily product after the Knoevenagel condensation work-up, instead of the expected solid. What should I do?

Answer: The formation of an oil instead of a solid can be due to the presence of impurities or residual solvent.

  • Impurity Presence: The oil may be a mixture of your product and unreacted starting materials or byproducts. In this case, purification by column chromatography is recommended.

  • Residual Solvent: Ensure that the solvent has been completely removed under reduced pressure. Gentle heating may be necessary, but be cautious of potential product decomposition.

  • Trituration: You can try to induce crystallization by adding a small amount of a non-polar solvent in which your product is insoluble (e.g., hexanes) and scratching the side of the flask with a glass rod.

Cyclization and Intermediate Work-up

Question 3: The cyclization step to form the pyranone ring is not proceeding as expected, and I am isolating a complex mixture of products. How can I troubleshoot this?

Answer: The formation of a complex mixture during cyclization suggests that either the desired reaction is not favored or multiple side reactions are occurring.

  • Reaction Conditions: The temperature and reaction time are critical for successful cyclization. Optimization of these parameters may be necessary.

  • Purity of Starting Material: Impurities from the previous step can interfere with the cyclization. Ensure the intermediate from the Knoevenagel condensation is of sufficient purity before proceeding.

  • Work-up Procedure: The work-up for the cyclization will likely involve an extraction. Careful separation of the organic and aqueous layers is crucial. Emulsions can sometimes form; these can often be broken by the addition of a small amount of brine.

Final Hydrolysis and Product Isolation

Question 4: My final product, the carboxylic acid, has a low melting point and appears impure after the hydrolysis and work-up. How can I improve its purity?

Answer: Impurities in the final product often arise from incomplete hydrolysis or inefficient purification.

  • Incomplete Hydrolysis: Ensure the hydrolysis reaction has gone to completion by monitoring with TLC. If necessary, increase the reaction time or the amount of acid/base used for hydrolysis.

  • Purification by Extraction: The standard work-up for isolating a carboxylic acid is an acid-base extraction. The crude product is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer, leaving neutral organic impurities behind. The aqueous layer is then acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration or extracted into a fresh portion of organic solvent.

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for purification. The key is to find a solvent system in which the product is soluble at high temperatures but insoluble at low temperatures, while the impurities remain soluble at all temperatures.

Question 5: I am losing a significant amount of my carboxylic acid product during the acid-base extraction. What could be going wrong?

Answer: Product loss during extraction is a common issue and can be minimized by careful technique.

  • Insufficient Acidification/Basification: Ensure the pH of the aqueous layer is sufficiently basic (pH > pKa of the carboxylic acid + 2) during the base wash and sufficiently acidic (pH < pKa of the carboxylic acid - 2) during the acidification step. Use pH paper to verify.

  • Emulsion Formation: Vigorous shaking during extraction can lead to the formation of an emulsion, making layer separation difficult and leading to product loss. Gentle inversions of the separatory funnel are often sufficient. If an emulsion does form, adding a small amount of brine can help to break it.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. This is a more efficient way to recover the product.

Frequently Asked Questions (FAQs)

Q1: What is the role of Meldrum's acid in this synthesis? A1: Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly acidic active methylene compound, making it an excellent nucleophile in Knoevenagel condensations.[2] Its rigid cyclic structure enhances the acidity of the C-5 protons.

Q2: Why is a weak base typically used in the Knoevenagel condensation? A2: A weak base, such as piperidine or an amine salt, is used to deprotonate the active methylene compound without causing self-condensation of the ketone, which is a common side reaction with stronger bases.[1]

Q3: What is the mechanism of ester hydrolysis to a carboxylic acid? A3: Ester hydrolysis can be catalyzed by either acid or base. In base-catalyzed hydrolysis (saponification), a hydroxide ion attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and an alcohol. Subsequent acidification protonates the carboxylate to give the carboxylic acid.

Q4: How can I confirm the identity and purity of my final product? A4: The identity and purity of this compound can be confirmed using a variety of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (carboxylic acid O-H and C=O, ketone C=O).

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Experimental Protocols: Work-up Procedures

Protocol 1: General Work-up for Knoevenagel Condensation
  • Reaction Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Solvent Removal: If the reaction was performed in a solvent, remove it under reduced pressure using a rotary evaporator.

  • Acidification and Extraction:

    • To the residue, add an appropriate organic solvent (e.g., ethyl acetate) and water.

    • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying:

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.

Protocol 2: Acid-Base Extraction for Carboxylic Acid Purification
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Base Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).

    • Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution (if using bicarbonate).

    • Allow the layers to separate and drain the aqueous (bottom) layer into a clean flask.

    • Repeat the base extraction on the organic layer two more times, combining the aqueous extracts.

  • Acidification and Isolation:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add a concentrated acid (e.g., HCl) dropwise with stirring until the solution is acidic (pH ~2, check with pH paper).

    • The carboxylic acid should precipitate as a solid.

    • Collect the solid product by vacuum filtration, washing with a small amount of ice-cold water.

    • Dry the purified product in a desiccator or under vacuum.

    • Alternatively, if the product does not precipitate, extract the acidified aqueous solution with a fresh organic solvent, dry the organic layer, and remove the solvent to isolate the product.

Data Presentation

Work-up Step Parameter Recommended Range/Value Rationale
Knoevenagel Work-up Quenching TemperatureRoom TemperatureAvoids potential side reactions at elevated temperatures.
Extraction SolventEthyl Acetate, DichloromethaneGood solubility for many organic intermediates.
Wash Solution1M HCl, BrineRemoves basic catalyst and inorganic salts.
Carboxylic Acid Isolation Base for ExtractionSaturated NaHCO₃ or 1M NaOHDeprotonates the carboxylic acid for aqueous solubility.
Acid for Precipitation1M to 6M HClProtonates the carboxylate to precipitate the neutral acid.
Precipitation Temperature0-5 °C (Ice Bath)Maximizes the recovery of the precipitated solid.

Visualizations

Workup_Workflow cluster_Knoevenagel Knoevenagel Condensation Work-up cluster_Hydrolysis Final Hydrolysis & Purification K_Start Crude Reaction Mixture K_Quench Quench Reaction K_Start->K_Quench K_Solvent_Removal Solvent Removal K_Quench->K_Solvent_Removal K_Extraction Liquid-Liquid Extraction (Organic/Aqueous) K_Solvent_Removal->K_Extraction K_Wash Wash Organic Layer K_Extraction->K_Wash K_Dry Dry Organic Layer K_Wash->K_Dry K_Isolate Isolate Crude Intermediate K_Dry->K_Isolate H_Start Crude Ester Intermediate K_Isolate->H_Start To Final Step H_Hydrolysis Acid or Base Hydrolysis H_Start->H_Hydrolysis H_AcidBase_Extraction Acid-Base Extraction H_Hydrolysis->H_AcidBase_Extraction H_Precipitation Acidification & Precipitation H_AcidBase_Extraction->H_Precipitation H_Filtration Vacuum Filtration H_Precipitation->H_Filtration H_Drying Drying H_Filtration->H_Drying H_Final_Product Pure Carboxylic Acid H_Drying->H_Final_Product

Caption: General experimental workflow for the synthesis and purification.

AcidBase_Extraction Start Crude Product in Organic Solvent Add_Base Add Aqueous Base (e.g., NaHCO₃) Start->Add_Base Separate_Layers Separate Layers Add_Base->Separate_Layers Organic_Layer Organic Layer (Neutral Impurities) Separate_Layers->Organic_Layer Discard/Analyze Aqueous_Layer Aqueous Layer (Carboxylate Salt) Separate_Layers->Aqueous_Layer Acidify Acidify Aqueous Layer (e.g., HCl) Aqueous_Layer->Acidify Isolate Isolate Pure Product (Filtration/Extraction) Acidify->Isolate

Caption: Logic diagram for acid-base extraction of the final product.

References

  • Knoevenagel, E. (1898). Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619. [Link]

  • Hanzawa, Y., Hashimoto, K., Kasashima, Y., Takahashi, Y., Mino, T., Sakamoto, M., & Fujita, T. (2012). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Journal of Oleo Science, 61(11), 631-640. [Link]

  • Adnan, A. I., Pungot, N. H., & Ash'ari, N. A. N. (2021). A Convenient Synthesis of 5-Arylidene Meldrum's Acid Derivatives via Knoevenagel Condensation. Malaysian Journal of Fundamental and Applied Sciences, 17(2), 205-211. [Link]

  • Crimmins, M. T., Washburn, D. G., & Zawacki, F. J. (2003). Synthesis of 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Organic Syntheses, 80, 99. [Link]

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Validation & Comparative

A Comparative Guide to Validating the Photoprotective Efficacy of 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the photoprotective effects of the novel compound, 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid (DMDOPC). We will explore the fundamental mechanisms of ultraviolet (UV) radiation-induced skin damage and present a structured, multi-faceted approach to compare the efficacy of DMDOPC against established photoprotective agents. This document is intended to serve as a practical roadmap, grounded in scientific integrity, for the rigorous evaluation of new photoprotective candidates.

Introduction: The Unmet Need in Photoprotection

Solar ultraviolet (UV) radiation is a primary environmental stressor for human skin, precipitating a cascade of detrimental effects collectively known as photodamage. These effects range from acute responses like erythema (sunburn) to long-term consequences such as premature skin aging (photoaging) and the initiation of skin cancers.[1][2] The principal molecular mechanisms of UV-induced damage involve direct absorption of UV photons by cellular chromophores, most notably DNA, and the generation of reactive oxygen species (ROS).[3][4]

UVB (280-315 nm) radiation is directly absorbed by DNA, leading to the formation of mutagenic photoproducts like cyclobutane pyrimidine dimers (CPDs) and 6-4 pyrimidine-pyrimidone photoproducts (6-4PPs).[1][5] UVA (315-400 nm) radiation, which penetrates deeper into the dermis, primarily exerts its damaging effects indirectly through the generation of ROS, which can oxidize DNA, lipids, and proteins.[1][4][6] This oxidative stress is a key driver of photoaging.[2][4]

While a variety of photoprotective agents exist, from physical blockers to chemical UV filters and antioxidants, the search for novel, more effective, and safer compounds is ongoing.[7][8] This guide focuses on a systematic approach to validate the photoprotective potential of this compound (DMDOPC), a compound noted for its use as a photoprotective reagent in specific biochemical contexts.[9] Our objective is to delineate a series of experiments to characterize its efficacy in a dermatological context and compare it with established benchmarks.

Mechanistic Insights into Photodamage and Potential Intervention by DMDOPC

A thorough understanding of the molecular pathways activated by UV radiation is crucial for designing meaningful validation studies. The diagram below illustrates the key events in UV-induced skin damage.

UV_Damage_Pathway cluster_epidermis Epidermis cluster_dermis Dermis UVR UV Radiation (UVA, UVB) DNA_Damage Direct DNA Damage (CPDs, 6-4PPs) UVR->DNA_Damage UVB ROS_Generation ROS Generation UVR->ROS_Generation UVA, UVB ROS_Dermis ROS Generation UVR->ROS_Dermis UVA Apoptosis Apoptosis (Sunburn Cells) DNA_Damage->Apoptosis Carcinogenesis Carcinogenesis DNA_Damage->Carcinogenesis ROS_Generation->DNA_Damage Inflammation Inflammation ROS_Generation->Inflammation Photoaging Photoaging (Wrinkles, Laxity) ROS_Generation->Photoaging MMP_Activation MMP Activation ROS_Dermis->MMP_Activation Collagen_Degradation Collagen Degradation MMP_Activation->Collagen_Degradation Collagen_Degradation->Photoaging

Caption: UV-induced skin damage pathways.

The potential photoprotective mechanisms of a novel compound like DMDOPC can be multifactorial. It could act as a:

  • UV Filter: Directly absorbing or scattering UV radiation.

  • Antioxidant: Scavenging ROS to mitigate oxidative stress.[10]

  • DNA Damage Response Modulator: Enhancing DNA repair mechanisms or preventing the initial damage.

Our experimental design will aim to elucidate which of these, if any, are relevant for DMDOPC.

Comparative In Vitro Validation Workflow

In vitro models provide a controlled environment to dissect the cellular and molecular mechanisms of photoprotection. We propose a tiered approach, starting with simple cell culture and progressing to more complex 3D skin models.

Experimental Workflow

The following diagram outlines the proposed in vitro testing workflow.

In_Vitro_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Efficacy Assessment cluster_2 Phase 3: Advanced Model Validation start Human Keratinocytes (HaCaT) & Dermal Fibroblasts (HDF) toxicity Cytotoxicity Assay (MTT) Determine non-toxic dose of DMDOPC start->toxicity treatment Pre-treatment with: - DMDOPC - Vitamin C (Positive Control) - Vehicle (Negative Control) toxicity->treatment uv_setup UVB/UVA Irradiation Setup viability Cell Viability (MTT) post-UV uv_setup->viability treatment->viability ros Intracellular ROS (DCFDA Assay) viability->ros dna_damage DNA Damage (Comet Assay/ CPD ELISA) ros->dna_damage skin_model 3D Reconstructed Human Epidermis Model (e.g., EpiSkin™) dna_damage->skin_model topical_app Topical Application of Formulations skin_model->topical_app histology Histological Analysis (Sunburn Cell Count) topical_app->histology gene_expression Gene Expression Analysis (MMPs, Pro-inflammatory Cytokines) histology->gene_expression

Caption: In vitro validation workflow for DMDOPC.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment Post-UV Irradiation

  • Cell Culture: Culture human keratinocytes (HaCaT) or human dermal fibroblasts (HDF) in appropriate media until 80% confluency in 96-well plates.

  • Pre-treatment: Treat cells with varying non-toxic concentrations of DMDOPC, a positive control (e.g., 100 µM Vitamin C), and a vehicle control for 24 hours.

  • Irradiation: Wash cells with phosphate-buffered saline (PBS) and irradiate with a controlled dose of UVB (e.g., 30 mJ/cm²) or UVA (e.g., 10 J/cm²).

  • Post-incubation: Add fresh media (with or without the test compounds) and incubate for 24 hours.

  • MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm. Cell viability is expressed as a percentage relative to non-irradiated controls.

Protocol 2: Intracellular ROS Measurement

  • Cell Culture and Pre-treatment: As described in Protocol 1.

  • DCFDA Staining: After pre-treatment, incubate cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes.

  • Irradiation: Wash with PBS and irradiate with UVA (e.g., 10 J/cm²).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a plate reader. A decrease in fluorescence indicates ROS scavenging.

Comparative Data Presentation

The performance of DMDOPC should be benchmarked against known photoprotective agents. The following tables present hypothetical data to illustrate this comparison.

Table 1: Comparative Cell Viability in HaCaT Keratinocytes after UVB Irradiation

Treatment (50 µM)UVB (30 mJ/cm²)Cell Viability (%)
Vehicle Control-100 ± 5
Vehicle Control+45 ± 4
DMDOPC + 78 ± 6
Vitamin C+72 ± 5
Avobenzone+85 ± 4

Table 2: Comparative ROS Scavenging in HDF Fibroblasts after UVA Irradiation

Treatment (50 µM)UVA (10 J/cm²)Relative Fluorescence Units (RFU)
Vehicle Control-100 ± 8
Vehicle Control+350 ± 25
DMDOPC + 150 ± 15
Vitamin E+180 ± 20
N-acetylcysteine+135 ± 12

Comparative In Vivo Validation

In vivo studies are essential to confirm the photoprotective effects observed in vitro and to assess the compound's performance in a complex biological system.[11] Hairless mouse models are commonly used for this purpose.

Experimental Design
  • Animal Model: SKH-1 hairless mice.

  • Groups (n=8 per group):

    • Group 1: No treatment, no UV.

    • Group 2: Vehicle control + UV.

    • Group 3: DMDOPC formulation (e.g., 2% in a cream base) + UV.

    • Group 4: Commercial sunscreen (e.g., SPF 30) + UV.

  • Procedure:

    • Apply 100 mg of the respective formulation to a 4 cm² area on the dorsal skin of the mice.

    • After 30 minutes, expose the mice to a controlled dose of solar-simulated UV radiation.

    • Monitor for 72 hours.

  • Endpoints:

    • Erythema Assessment: Measure skin redness using a chromameter at 24, 48, and 72 hours post-irradiation.

    • Transepidermal Water Loss (TEWL): Assess skin barrier function.

    • Histopathology: At 72 hours, collect skin biopsies for H&E staining to quantify sunburn cells and inflammatory infiltrate.

    • Immunohistochemistry: Stain for CPDs to assess DNA damage and for MMP-1 to evaluate photoaging markers.

Comparative Data Presentation

Table 3: In Vivo Photoprotective Efficacy in SKH-1 Mice

TreatmentErythema Score (24h)Sunburn Cells/mm²CPD Positive Nuclei (%)
Vehicle + UV3.5 ± 0.450 ± 885 ± 7
DMDOPC (2%) + UV 1.2 ± 0.3 15 ± 4 25 ± 5
SPF 30 Sunscreen + UV0.8 ± 0.28 ± 312 ± 4

Conclusion and Future Directions

This guide outlines a rigorous, evidence-based pathway for validating the photoprotective effects of this compound. By employing a combination of in vitro and in vivo models and comparing its performance against established standards, researchers can build a robust data package to support its potential as a novel photoprotective agent.

The causality behind the experimental choices is rooted in the multi-faceted nature of photodamage. Addressing cell viability, oxidative stress, and DNA damage provides a holistic view of a compound's protective capabilities. The use of 3D skin models and subsequent in vivo testing ensures that the findings are translatable to the complex architecture of human skin.[12][13]

Future studies should focus on elucidating the precise molecular targets of DMDOPC, assessing its photostability, and evaluating its long-term safety profile. A comprehensive understanding of its mechanism of action will be pivotal for its potential development and application in dermatological formulations.

References

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A Researcher's Guide to Photoprotective Agents for Enzymes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Enzyme Photostability in Modern Research and Development

Enzymes are the workhorses of biotechnology and pharmacology, catalyzing reactions with unparalleled specificity and efficiency. Their applications are vast, ranging from diagnostics and industrial biocatalysis to their use as therapeutic agents. However, a significant vulnerability of these intricate protein machines is their susceptibility to photodegradation. Exposure to ultraviolet (UV) and even visible light can trigger a cascade of photochemical events, leading to irreversible inactivation and loss of function. This light-induced damage is a critical bottleneck in the formulation, storage, and application of many enzyme-based products, directly impacting their efficacy and shelf-life.

This guide is designed for researchers, scientists, and drug development professionals who grapple with the challenge of enzyme photostability. It moves beyond a mere catalog of photoprotective agents to provide a comparative analysis grounded in experimental evidence. Here, we delve into the "why" behind experimental choices, offering a framework for the rational selection and evaluation of photoprotective strategies. Our objective is to equip you with the knowledge to design self-validating experimental protocols and to choose the most effective photoprotective agents for your specific enzyme and application.

The Science of Light-Induced Enzyme Damage: Direct and Indirect Pathways

Understanding the mechanisms of photodegradation is paramount to devising effective protective strategies. Enzyme inactivation by light proceeds through two primary pathways:

  • Direct Photodegradation: This occurs when a chromophoric amino acid residue within the enzyme, most notably tryptophan, tyrosine, or cysteine, directly absorbs a photon.[1] This absorption elevates the residue to an excited state, from which it can undergo chemical reactions such as photoionization, leading to the formation of radicals.[1] These highly reactive species can then initiate further damaging reactions, including cleavage of the polypeptide backbone or modification of other amino acid residues, ultimately leading to a loss of the enzyme's three-dimensional structure and catalytic activity.[2]

  • Indirect Photodegradation: This pathway is mediated by photosensitizers present in the enzyme's environment. These molecules absorb light energy and transfer it to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals.[1] These ROS are indiscriminate in their reactivity and can diffuse to and oxidize various amino acid residues, leading to widespread protein damage. A common photoproduct of tryptophan, N-formylkynurenine, can itself act as an endogenous photosensitizer, perpetuating the cycle of damage.[1]

Caption: Direct and indirect pathways of enzyme photodegradation.

A Comparative Analysis of Common Photoprotective Agents

The choice of a photoprotective agent depends on its mechanism of action and its compatibility with the enzyme and the intended application. Here, we compare several common small molecule agents, with a focus on their efficacy in protecting the model enzyme lactate dehydrogenase (LDH).

Photoprotective AgentPrimary MechanismExample Application/StudyKey Findings & Rationale
Tryptophan UV Absorber & Sacrificial Target Protection of various proteins from UV damage.[3]Tryptophan has a strong UV absorbance at ~280 nm, acting as an "inner filter" to shield other residues.[3] It can also be preferentially oxidized, thus sacrificially protecting other critical residues within the protein structure.
Ascorbic Acid (Vitamin C) ROS Scavenger Prevention of enzymatic browning in fruits and vegetables.[4][5][6][7][8]Ascorbic acid is a potent antioxidant that readily donates electrons to neutralize free radicals and reactive oxygen species.[8] It can also reduce o-quinones, the products of polyphenol oxidase activity, back to their diphenol precursors, thus preventing browning.[5][6][7][8]
Sodium Azide (NaN₃) Singlet Oxygen Quencher Used in mechanistic studies of photodynamic therapy and chemiluminescence.[9][10][11][12][13]Sodium azide is a highly efficient physical quencher of singlet oxygen (¹O₂), a major mediator of indirect photodamage.[9][10][11][12][13] It deactivates excited singlet oxygen without being consumed in the process.
Reduced Glutathione (GSH) ROS Scavenger & Reducing Agent Protection of LDH from chemical inactivation.[14][15]GSH is a major intracellular antioxidant that can directly scavenge ROS and maintain a reducing cellular environment, protecting sulfhydryl groups of enzymes from oxidation.

Supporting Experimental Data:

The following table summarizes data on the photoprotective efficacy of various agents for lactate dehydrogenase (LDH) under different conditions. It is important to note that direct comparison between studies can be challenging due to variations in experimental setups.

EnzymePhotoprotective AgentConcentrationLight Source/ConditionsResidual Activity (%)Reference
Lactate Dehydrogenase (LDH)None (Control)-UV-B (~300 nm)~65% (in cornea after 0h)[16][17]
Lactate Dehydrogenase (LDH)Ascorbic Acid1 mMIn the presence of menadione (a chemical oxidant, not light)~19% (vs. 40% with menadione alone)[14][15]
Lactate Dehydrogenase (LDH)Reduced Glutathione (GSH)1 mMIn the presence of menadione (a chemical oxidant, not light)Partially protected[14][15]

Note: The data for ascorbic acid and GSH with LDH are from a chemical inactivation study, which, while not a direct photoinactivation experiment, demonstrates their protective potential against oxidative stress, a key component of photodamage.

Experimental Design and Protocols for Evaluating Photoprotective Agents

A robust and systematic experimental workflow is crucial for the selection and validation of a photoprotective agent. The following diagram and protocol outline a comprehensive approach using lactate dehydrogenase (LDH) as a model enzyme.

G cluster_0 1. Preparation Phase cluster_1 2. Irradiation Phase cluster_2 3. Analysis Phase Enzyme & Reagent\nPreparation Enzyme & Reagent Preparation Sample Preparation\n(Enzyme ± Agent) Sample Preparation (Enzyme ± Agent) Enzyme & Reagent\nPreparation->Sample Preparation\n(Enzyme ± Agent) Light Exposure Light Exposure Sample Preparation\n(Enzyme ± Agent)->Light Exposure Dark Controls Dark Controls Light Exposure->Dark Controls Irradiated Samples Irradiated Samples Light Exposure->Irradiated Samples Enzyme Activity Assay Enzyme Activity Assay Dark Controls->Enzyme Activity Assay Irradiated Samples->Enzyme Activity Assay Data Analysis Data Analysis Enzyme Activity Assay->Data Analysis

Caption: A step-by-step workflow for the evaluation of enzyme photoprotective agents.

Detailed Protocol: Photoprotection of Lactate Dehydrogenase (LDH)

This protocol provides a framework for assessing the efficacy of various photoprotective agents against UV-induced inactivation of LDH.

1. Materials and Reagents:

  • Lactate Dehydrogenase (LDH) from a suitable source (e.g., rabbit muscle)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Pyruvate solution (substrate)

  • NADH solution (cofactor)

  • Photoprotective agents (e.g., L-tryptophan, L-ascorbic acid, sodium azide)

  • UV lamp with a defined wavelength output (e.g., 300 nm)

  • Quartz cuvettes or microplates

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

  • Aluminum foil

2. Experimental Procedure:

  • Enzyme and Reagent Preparation:

    • Prepare a stock solution of LDH in phosphate buffer. The final concentration in the assay will need to be optimized.

    • Prepare stock solutions of each photoprotective agent in phosphate buffer at various concentrations.

    • Prepare the LDH assay reaction mixture containing pyruvate and NADH in phosphate buffer. The concentrations should be optimized based on standard LDH assay protocols.[18][19][20]

  • Sample Preparation for Irradiation:

    • In quartz cuvettes or a quartz-bottom microplate, prepare the following samples in triplicate:

      • Dark Control: LDH solution + buffer (wrap in aluminum foil).

      • Light Control: LDH solution + buffer.

      • Test Samples: LDH solution + each photoprotective agent at each concentration.

    • Ensure the final volume and LDH concentration are the same in all samples.

  • UV Irradiation:

    • Place the "Light Control" and "Test Samples" under the UV lamp at a fixed distance.

    • Irradiate the samples for a predetermined time. This time should be optimized to cause a significant (e.g., 50-80%) loss of activity in the "Light Control" sample.

    • Maintain the "Dark Control" samples at the same temperature as the irradiated samples.

  • LDH Activity Assay:

    • Following irradiation, add an aliquot of each sample to the pre-warmed LDH assay reaction mixture.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADH, which is proportional to LDH activity.[18][19][20]

    • The rate of the reaction (change in absorbance per minute) is a measure of the enzyme activity.

3. Data Analysis:

  • Calculate the initial rate of reaction for each sample.

  • Determine the residual activity of each sample relative to the "Dark Control" (which represents 100% activity).

    • Residual Activity (%) = (Rate of Sample / Rate of Dark Control) * 100

  • Plot the residual activity against the concentration of each photoprotective agent to determine its protective effect.

Concluding Remarks and Future Directions

The selection of an appropriate photoprotective agent is a critical step in ensuring the stability and efficacy of enzyme-based products. This guide has provided a framework for understanding the mechanisms of photodegradation and for the systematic evaluation of photoprotective agents. While small molecules like tryptophan and ascorbic acid offer significant protection through various mechanisms, the field is continually evolving.

Future research will likely focus on the development of novel, multifunctional photoprotective agents that can simultaneously absorb UV light, quench excited states, and scavenge a broad range of reactive oxygen species. Furthermore, advances in protein engineering to enhance the intrinsic photostability of enzymes hold great promise. By combining a thorough understanding of the underlying photochemical principles with rigorous experimental validation, researchers can successfully mitigate the deleterious effects of light and unlock the full potential of their enzyme systems.

References

  • Energetics of tryptophan residues in electron transfer and photoprotection of type-II photosynthetic reaction centers. PMC. [Link]

  • Inactivation of lactate dehydrogenase by UV radiation in the 300 nm wavelength region. Radiat Environ Biophys. [Link]

  • The Science Behind Preventing Browning: How Ascorbic Acid Works. Preserve & Package. [Link]

  • Sodium azide as a specific quencher of singlet oxygen during chemiluminescent detection by luminol and Cypridina luciferin analogues. ResearchGate. [Link]

  • Quenching of Singlet Molecular Oxygen (1O2) by Azide Anion in Solvent Mixtures. ResearchGate. [Link]

  • Browning inhibition mechanisms by cysteine, ascorbic acid and citric acid, and identifying PPO-catechol-cysteine reaction products. PMC. [Link]

  • LDH-P. Wiener Lab. [Link]

  • LDH (L-P). Labcare diagnostics. [Link]

  • LDH Pyruvate Kinetic UV DGKC Liquid. Atlas Medical. [Link]

  • Photochemistry of proteins: a review. PubMed. [Link]

  • Paradoxical potentiation of methylene blue-mediated antimicrobial photodynamic inactivation by sodium azide: Role of ambient oxygen and azide radicals. NIH. [Link]

  • Recent Trends in Controlling the Enzymatic Browning of Fruit and Vegetable Products. Molecules. [Link]

  • Mechanism of the Efficient Tryptophan Fluorescence Quenching in Human γD-Crystallin Studied by Time-Resolved Fluorescence. NIH. [Link]

  • Role of Ascorbic Acid in the Extraction and Quantification of Potato Polyphenol Oxidase Activity. PMC. [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]

  • Role of aromatic amino acid tryptophan UVA-photoproducts in the determination of drug photosensitization mechanism: a comparison between methylene blue and naproxen. PubMed. [Link]

  • Lens Lactate Dehydrogenase Inactivation after UV-B Irradiation: An In Vivo Measure of UVR-B Penetration. IOVS. [Link]

  • Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. PMC. [Link]

  • Sodium azide as a specific quencher of singlet oxygen during chemiluminescent detection by luminol and Cypridina luciferin analogues. PubMed. [Link]

  • Lens lactate dehydrogenase inactivation after UV-B irradiation: an in vivo measure of UVR-B penetration. PubMed. [Link]

  • Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction. OncoTarget. [Link]

  • Protein UV absorption - starring tryptophan, Beer's Law, & more. YouTube. [Link]

  • The effect of sodium azide on the chemiluminescence of granulocytes--evidence for the generation of multiple oxygen radicals. PubMed. [Link]

  • Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. Frontiers. [Link]

  • Small molecule cores demonstrate non-competitive inhibition of lactate dehydrogenase. Medchemcomm. [Link]

  • Small molecule cores demonstrate non-competitive inhibition of lactate dehydrogenase. Royal Society of Chemistry. [Link]

  • Tryptophan metabolites from young human lenses and the photooxidation of ascorbic acid by UVA light. PubMed. [Link]

  • Small-molecule inhibitors of human LDH5. PMC. [Link]

  • INACTIVATION OF LACTATE DEHYDROGENASE BY SEVERAL CHEMICALS: IMPLICATIONS FOR IN VITRO TOXICOLOGY STUDIES. PMC. [Link]

  • Inactivation of lactate dehydrogenase by several chemicals: implications for in vitro toxicology studies. PubMed. [Link]

  • The role of ascorbic acid in the oxidation of tryptophan to 5-hydroxytryptophan. ResearchGate. [Link]

  • Influence of iron and ascorbic acid on tryptophan metabolism in man. PubMed. [Link]

  • Regulation of embryonic neurotransmitter and tyrosine hydroxylase protein levels by ascorbic acid. PMC. [Link]

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A Comparative Guide to the Biological Efficacy of 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, offering a versatile framework for the development of novel therapeutic agents. Analogs of this core structure have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. This guide provides a comparative analysis of the biological efficacy of these analogs, supported by experimental data, to inform future research and drug development endeavors.

Introduction: The Versatile Pyran Nucleus

The 4H-pyran ring is a fundamental structural unit found in numerous natural products and synthetic compounds, endowing them with diverse pharmacological properties.[1] The inherent chemical features of the pyran scaffold, including the oxygen heterocycle and the potential for various substitutions, make it an attractive starting point for the design of new bioactive molecules. The focus of this guide, this compound, and its derivatives, have been the subject of considerable interest due to their potential to address critical needs in infectious diseases and oncology. While the parent compound itself has been used as a photoprotective reagent, its analogs have shown significant therapeutic promise.

Comparative Biological Efficacy

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the pyran ring. This section provides a comparative overview of their efficacy in key therapeutic areas.

Antimicrobial Activity

Derivatives of the pyran scaffold have been extensively evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. The mechanism of action is often attributed to their ability to interfere with essential cellular processes in microorganisms.

A study on novel pyran derivatives demonstrated moderate to good antimicrobial effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as the fungus Candida albicans.[2] The antimicrobial susceptibility of these compounds is typically determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Comparative Antimicrobial Activity of Pyran Derivatives

Compound/AnalogTarget OrganismMIC (µg/mL)Reference
Pyrano[4,3-b]pyran derivativeBacillus subtilisActive (Specific MIC not provided)[3]
Pyrano[4,3-b]pyran derivativeClostridium tetaniActive (Specific MIC not provided)[3]
Pyrano[4,3-b]pyran derivativeCandida albicansActive (Specific MIC not provided)[3]
3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivativeStaphylococcus aureus-[4]
3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivativeEscherichia coli-[4]
3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivativeCandida krusei-[4]

Note: Specific MIC values from the cited literature were not available in the provided search results. "Active" indicates reported activity without a specific value.

The data suggests that strategic modifications to the pyran ring can yield compounds with potent antimicrobial properties. For instance, the introduction of a 2-thiophenoxyquinoline nucleus in pyrano[4,3-b]pyran derivatives led to significant activity against Bacillus subtilis, Clostridium tetani, and Candida albicans.[3] Similarly, 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives have shown notable antibacterial and antifungal efficacy.[4] The causality behind these observations lies in how different functional groups interact with microbial targets, such as enzymes or cell membranes, leading to the inhibition of growth or cell death.

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and pyran-containing compounds have emerged as a promising class of molecules with potent cytotoxic effects against various cancer cell lines.[1] The primary mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

The antiproliferative activity of these compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A lower IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) indicates greater potency.

Table 2: Comparative Anticancer Activity of Pyran Derivatives

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Dihydropyrano[4,3-b]pyran derivative (4g)SW-480 (Colon cancer)34.6[5]
Dihydropyrano[4,3-b]pyran derivative (4i)SW-480 (Colon cancer)35.9[5]
Dihydropyrano[4,3-b]pyran derivative (4j)SW-480 (Colon cancer)38.6[5]
Dihydropyrano[4,3-b]pyran derivative (4g)MCF-7 (Breast cancer)42.6[5]
Dihydropyrano[4,3-b]pyran derivative (4i)MCF-7 (Breast cancer)34.2[5]
Dihydropyrano[4,3-b]pyran derivative (4j)MCF-7 (Breast cancer)26.6[5]
2-amino-pyran derivative (I32)MCF-7 (Breast cancer)161.4[1]

Structure-activity relationship (SAR) studies have shown that substitutions on the pyran ring play a crucial role in determining the anticancer potency. For example, in a series of dihydropyrano[4,3-b]pyran derivatives, compounds with 4-NO2, 4-Cl, and 3,4,5-(OCH3)3 substitutions on a C4-phenyl ring were found to be the most potent against both SW-480 and MCF-7 cancer cell lines.[5] These findings underscore the importance of electronic and steric factors in the interaction of these molecules with their biological targets, which can include key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs).[6]

Antiviral Activity

Certain pyran derivatives have shown promise as antiviral agents, particularly against viruses like SARS-CoV-2. The mechanism of action can involve the inhibition of viral enzymes that are essential for replication. For instance, some pyranopyrazole derivatives have been identified as potent inhibitors of the SARS-CoV main protease (Mpro), a crucial enzyme in the viral life cycle.[7]

Table 3: Comparative Antiviral Activity of Pyranopyrazole Derivatives against SARS-CoV Mpro

Compound/AnalogIC50 (µM)Reference
Pyranopyrazole 222.01[7]
Pyranopyrazole 271.83[7]
Pyranopyrazole 314.60[7]
GC-376 (Reference)12.85[7]
Lopinavir (Reference)82.17[7]

The significantly lower IC50 values of the pyranopyrazole derivatives compared to the reference compounds highlight their potential as effective antiviral agents.[7] The design of these compounds is a prime example of rational drug design, where the pyran scaffold is strategically functionalized to fit into the active site of the target enzyme, thereby inhibiting its function and disrupting viral replication.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings presented, this section outlines the detailed methodologies for the key biological assays used to evaluate the efficacy of this compound analogs.

Synthesis of Pyran Analogs

The synthesis of pyran derivatives often involves multi-component reactions, which are efficient one-pot protocols where three or more reactants combine to form the final product. For example, 2-amino-pyran derivatives can be synthesized by reacting chalcone derivatives with malononitrile in ethanol.[1]

General Synthesis Workflow:

SynthesisWorkflow Reactants Starting Materials (e.g., Chalcones, Malononitrile) Reaction Reaction (Stirring at Room Temperature) Reactants->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization FinalProduct Final Pyran Analog Characterization->FinalProduct

Caption: General workflow for the synthesis of pyran analogs.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Step-by-Step Protocol:

  • Preparation of Stock Solution: A stock solution of the test compound is prepared in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilution: The stock solution is serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The microtiter plate is incubated at an appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow for Broth Microdilution Assay:

BrothMicrodilution A Prepare compound stock solution B Perform serial dilutions in 96-well plate A->B C Inoculate wells with microbial suspension B->C D Incubate the plate C->D E Visually assess for growth inhibition D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow of the broth microdilution assay.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Workflow for MTT Assay:

MTTAssay A Seed cancer cells in 96-well plate B Treat cells with test compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate IC50 value G->H

Caption: Workflow of the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological efficacy of this compound analogs is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

Key SAR Observations:

  • Substituents on the Pyran Ring: The nature and position of substituents significantly impact activity. For instance, electron-withdrawing groups at specific positions can enhance anticancer activity.[5]

  • Lipophilicity: The overall lipophilicity of the molecule can influence its ability to cross cell membranes and reach its intracellular target.

  • Stereochemistry: The stereochemistry of chiral centers within the pyran ring can be critical for specific receptor or enzyme interactions.

Proposed Mechanisms of Action:

  • Antimicrobial: Inhibition of essential enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis. Some pyran derivatives have been shown to inhibit bacterial biofilm formation.[8]

  • Anticancer: Induction of apoptosis through pathways involving caspases, and cell cycle arrest at different phases. Inhibition of key signaling proteins like cyclin-dependent kinases (CDKs) is a proposed mechanism for some pyran-containing compounds.[6]

  • Antiviral: Inhibition of viral enzymes such as proteases or polymerases, which are essential for viral replication.[7]

Illustrative Signaling Pathway (Hypothetical for Anticancer Activity):

AnticancerPathway PyranAnalog Pyran Analog CDK2 Cyclin-Dependent Kinase 2 (CDK2) PyranAnalog->CDK2 Inhibition Apoptosis Apoptosis Induction PyranAnalog->Apoptosis Induces CellCycle Cell Cycle Progression CDK2->CellCycle Promotes CancerCell Cancer Cell Proliferation CellCycle->CancerCell Leads to Apoptosis->CancerCell Inhibits

Caption: Hypothetical pathway of anticancer action for a pyran analog.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of new therapeutic agents. The diverse biological activities exhibited by its analogs underscore the potential of this chemical class. Future research should focus on:

  • Systematic SAR studies: Synthesizing and evaluating a wider range of analogs with systematic structural modifications to build a comprehensive SAR profile.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In vivo efficacy and safety profiling: Advancing the most promising candidates to preclinical in vivo models to assess their therapeutic potential and safety.

By leveraging the insights from comparative biological efficacy studies and detailed mechanistic investigations, the scientific community can unlock the full therapeutic potential of this versatile pyran scaffold.

References

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  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety.
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A-Z Guide to In Vitro Photoprotection Assays for Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the quest for novel photoprotective agents, robust and reliable in vitro assays are paramount. They serve as the foundational screening tools that precede costly and ethically complex in vivo studies, providing critical data on a compound's ability to mitigate the deleterious effects of ultraviolet (UV) radiation. This guide offers a comprehensive comparison of key in vitro methodologies, grounded in scientific principles and practical expertise, to empower researchers in drug development and cosmetic science to make informed decisions.

The Rationale: Why In Vitro Testing is a Cornerstone of Photoprotection Research

Before delving into specific assays, it's crucial to understand the scientific rationale underpinning in vitro photoprotection studies. UV radiation, primarily UVA (320-400 nm) and UVB (290-320 nm), inflicts a cascade of damaging events upon the skin at a molecular and cellular level. These include direct DNA damage, the generation of reactive oxygen species (ROS), and the induction of inflammatory responses, all of which contribute to photoaging and carcinogenesis.[1][2][3] In vitro assays provide a controlled environment to dissect these mechanisms and quantify the protective efficacy of novel compounds. These methods are favored in the initial stages of research due to their speed, cost-effectiveness, and the absence of need for human volunteers.[1][4]

Spectrophotometric Assays: The First Line of Defense

Spectrophotometric methods are the workhorses of in vitro photoprotection analysis, providing a direct measure of a compound's ability to absorb, reflect, or scatter UV radiation.

In Vitro Sun Protection Factor (SPF) and UVA Protection Factor (UVAPF)

The in vitro SPF is a quantitative measure of a product's ability to protect against UVB-induced erythema (sunburn).[5][6] The UVA Protection Factor (UVAPF) , on the other hand, quantifies protection against UVA radiation, which is more associated with deeper skin penetration and photoaging.[5][6]

The standardized method, ISO 24443:2021 , provides a globally recognized protocol for determining in vitro UVA protection.[6][7][8] This method involves applying a thin, uniform film of the test product onto a roughened polymethylmethacrylate (PMMA) plate, which mimics the surface of the skin.[5][9] The absorbance of the product is measured using a UV spectrophotometer before and after a controlled dose of UV radiation to account for photostability.[5][7]

Causality Behind Experimental Choices:

  • PMMA Plates: The roughened surface of PMMA plates provides a consistent and reproducible substrate for sunscreen application, mimicking the micro-topography of the skin.[5][9]

  • Pre-irradiation: Exposing the sample to a controlled dose of UV radiation is critical for assessing the photostability of the compound. A photoprotective agent that degrades upon UV exposure will lose its efficacy.[5][7]

  • Mathematical Adjustment: The in vitro data is often mathematically adjusted using in vivo SPF results to improve the correlation between the two methods.[5][7]

Workflow for In Vitro SPF/UVAPF Determination

cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Calculation prep Weigh & Apply Compound (2 mg/cm²) onto PMMA plate spread Spread Uniformly prep->spread dry Dry for 15 min in the dark spread->dry pre_irr Measure Initial UV Transmittance (290-400 nm) dry->pre_irr irr Expose to Controlled UV Radiation Dose pre_irr->irr post_irr Measure Final UV Transmittance irr->post_irr calc Calculate SPF & UVAPF using Standard Equations post_irr->calc

Caption: Workflow for in vitro SPF and UVAPF determination.

Critical Wavelength and UVA/UVB Ratio

Beyond SPF and UVAPF, other spectrophotometric parameters provide a more nuanced understanding of a compound's protective profile.

  • Critical Wavelength (λc): This is the wavelength at which the integral of the spectral absorbance curve from 290 nm reaches 90% of the total integral from 290 to 400 nm. A critical wavelength of 370 nm or greater is indicative of broad-spectrum protection.[4]

  • UVA/UVB Ratio: This ratio compares the absorption in the UVA range to the absorption in the UVB range, providing a simple measure of the breadth of protection.[4][5]

Table 1: Comparison of Spectrophotometric Methods

ParameterDescriptionKey AdvantageKey Limitation
In Vitro SPF Quantifies protection against UVB radiation.[1][10]Rapid and cost-effective for initial screening.[1]Can have variable correlation with in vivo results.[10]
In Vitro UVAPF Quantifies protection against UVA radiation.[5][11]Standardized method (ISO 24443) ensures reproducibility.[6][7][8]Requires specialized equipment and substrates.
Critical Wavelength Indicates the breadth of UV protection.[4]Simple, single-value indicator of broad-spectrum efficacy.Does not quantify the magnitude of protection.
UVA/UVB Ratio Compares UVA and UVB absorption.[4][5]Provides a quick assessment of protection balance.Can be misleading if overall absorbance is low.

Cellular-Based Assays: Unveiling Biological Protection

While spectrophotometric assays measure the physical properties of a compound, cellular-based assays provide crucial insights into its ability to protect living cells from UV-induced damage. Human keratinocyte (e.g., HaCaT) and fibroblast cell lines are commonly used models for these studies.[3][12]

Cytotoxicity and Phototoxicity Assays

The first step in cellular analysis is to determine the compound's intrinsic toxicity and its potential to become toxic upon UV exposure (phototoxicity).

  • Cytotoxicity Assays (e.g., MTT, Neutral Red Uptake): These assays determine the concentration range at which the compound is non-toxic to cells in the absence of UV radiation.[3][13]

  • Phototoxicity Assays (e.g., 3T3 Neutral Red Uptake Phototoxicity Test - OECD 432): This validated assay assesses whether a compound becomes cytotoxic after UV exposure.[14][15]

Experimental Workflow for Phototoxicity Assessment

cluster_uv UV Exposure seed Seed 3T3 Fibroblasts in 96-well plates treat Treat cells with varying concentrations of the novel compound seed->treat incubate1 Incubate for 1 hour treat->incubate1 uv_expose Expose one set of plates to non-cytotoxic dose of UVA incubate1->uv_expose no_uv Keep duplicate plates in the dark incubate1->no_uv incubate2 Incubate both sets of plates for 24 hours uv_expose->incubate2 no_uv->incubate2 nru Perform Neutral Red Uptake (NRU) Assay incubate2->nru measure Measure Absorbance to Determine Cell Viability nru->measure compare Compare viability between irradiated and non-irradiated cells measure->compare

Caption: OECD 432 3T3 NRU Phototoxicity Test Workflow.

DNA Damage Assays

UVB radiation is a primary cause of direct DNA damage, leading to the formation of cyclobutane pyrimidine dimers (CPDs) and 6-4 photoproducts (6-4PPs).[3][16]

  • ELISA-based Assays: These assays use specific antibodies to quantify the levels of CPDs or 6-4PPs in DNA isolated from UV-exposed cells.[16]

  • Comet Assay (Single Cell Gel Electrophoresis): This technique visualizes and quantifies DNA fragmentation in individual cells.

  • Gel-based Electrophoretic Assays: These methods measure DNA damage by observing changes in the mobility of plasmid DNA on an agarose gel after UV exposure.[17][18]

Reactive Oxygen Species (ROS) Generation

UVA radiation, in particular, leads to the generation of ROS, which can cause oxidative damage to cellular components.[19]

  • Fluorescent Probe Assays (e.g., DCFH-DA): Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that becomes fluorescent upon oxidation by ROS. The intensity of fluorescence is proportional to the amount of intracellular ROS.[20][21]

Table 2: Comparison of Cellular-Based Assays

Assay TypeEndpoint MeasuredKey AdvantageKey Limitation
Phototoxicity Cell viability after UV exposure.[14][22]Validated and regulatory-accepted (OECD 432).[14][15]Does not provide mechanistic information.
DNA Damage Formation of CPDs, 6-4PPs, or DNA strand breaks.[16][17]Directly measures a key event in photocarcinogenesis.[3]Can be technically demanding and require specific antibodies.
ROS Generation Levels of intracellular reactive oxygen species.[19][21]Provides insight into the antioxidant capacity of the compound.[20]ROS are often transient and difficult to quantify accurately.[19]

Acellular Assays: Focusing on Antioxidant Capacity

For compounds that may not be direct UV absorbers but possess antioxidant properties, acellular assays are invaluable for assessing their ability to neutralize free radicals.[23]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

This is a simple and rapid spectrophotometric assay that measures a compound's ability to scavenge the stable DPPH free radical.[4][24] The reduction of DPPH is observed as a color change from violet to yellow.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Similar to the DPPH assay, the ABTS assay measures the scavenging of the ABTS radical cation. It is applicable to both hydrophilic and lipophilic compounds.[4][24]

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of a compound to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[4][24]

Signaling Pathway of UV-Induced Skin Damage

cluster_direct Direct Damage cluster_indirect Indirect Damage UV UV Radiation (UVA & UVB) DNA_damage DNA Damage (CPDs, 6-4PPs) UV->DNA_damage ROS Reactive Oxygen Species (ROS) Generation UV->ROS Apoptosis Apoptosis (Cell Death) DNA_damage->Apoptosis Carcinogenesis Carcinogenesis DNA_damage->Carcinogenesis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Inflammation Inflammation Oxidative_Stress->Inflammation Oxidative_Stress->Apoptosis Photoaging Photoaging (Wrinkles, Laxity) Oxidative_Stress->Photoaging Inflammation->Photoaging

Caption: UV radiation induces direct and indirect cellular damage pathways.

Experimental Protocols

Protocol: In Vitro SPF Determination (Adapted from ISO 24443)
  • Plate Preparation: Use roughened PMMA plates.

  • Sample Application: Apply the test compound at a concentration of 2.0 mg/cm².

  • Spreading: Spread the sample evenly across the plate using a gloved finger.

  • Drying: Allow the plate to dry in the dark for at least 15 minutes.

  • Initial Measurement: Measure the UV transmittance of the sample from 290 to 400 nm using a spectrophotometer equipped with an integrating sphere.

  • Irradiation: Expose the plate to a controlled dose of UV radiation from a solar simulator.

  • Final Measurement: Re-measure the UV transmittance of the irradiated sample.

  • Calculation: Calculate the in vitro SPF using the following formula:

    SPFin vitro = ∫290400 E(λ)I(λ)dλ / ∫290400 E(λ)I(λ)T(λ)dλ

    Where E(λ) is the erythema action spectrum, I(λ) is the spectral irradiance of the UV source, and T(λ) is the spectral transmittance of the sample.

Protocol: Cellular ROS Detection using DCFH-DA
  • Cell Seeding: Seed HaCaT keratinocytes in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with non-toxic concentrations of the novel compound for 1-2 hours.

  • Probe Loading: Add DCFH-DA solution (final concentration 10-20 µM) to each well and incubate for 30 minutes in the dark.

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

  • UVB Exposure: Expose the cells to a non-lethal dose of UVB radiation.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader.

  • Data Analysis: Compare the fluorescence intensity of compound-treated cells to untreated, UVB-exposed control cells.

Conclusion: An Integrated Approach for Comprehensive Evaluation

No single in vitro assay can fully capture the complexity of photoprotection. A comprehensive evaluation of novel compounds necessitates an integrated approach that combines spectrophotometric, cellular, and acellular assays. This tiered strategy allows for the initial screening of UV-filtering capabilities, followed by a deeper investigation into the biological mechanisms of protection at the cellular level, and finally, an assessment of antioxidant potential. By understanding the strengths and limitations of each method and applying them judiciously, researchers can build a robust data package to support the development of the next generation of safe and effective photoprotective agents.

References

  • Soares, B. dos S., Diniz, R. R., de Paiva, J. P., de Pádula, M., dos Santos, E. P., & Monteiro, M. S. de S. de B. (2021). In vitro approaches to antioxidant screening for the development of a sunscreen formulation. Brazilian Journal of Pharmaceutical Sciences, 57, e18509. [Link]

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  • Charles River Laboratories. (n.d.). In Vitro and In Vivo Phototoxicity Testing. Retrieved from [Link]

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  • Vogelman, J. H., et al. (1985). A Spectrophotometric Method for Determining Relative SPF Values of Sunscreen Preparations. Journal of Applied Cosmetology, 3(1), 1-11. [Link]

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  • Li, Y., et al. (2025). Comparative Evaluation of UV Spectrophotometry for Sun Protection Factor (SPF) Determination in a Reproducible in Vitro Method. Clausius Scientific Press. [Link]

  • Vitro Biotech. (n.d.). Ultraviolet (UV) Damage and Protection: How HaCaT Cells Aid in Understanding Photoaging and Skin Cancer Risk. Retrieved from [Link]

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  • Solar Light Company. (2024, August 11). Guide to Performing ISO 24443:2021 In Vitro UVAPF Measurements. [Link]

  • Lynch, K. (2010). In vitro Method to Quantify UV Mediated DNA Damage. Journal of Young Investigators, 20(1). [Link]

  • Lynch, K. (2010). In vitro Method to Quantify UV mediated DNA Damage. Journal of Young Investigators. [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Models. Retrieved from [Link]

  • Bernerd, F., et al. (2017). In Vitro Skin Models for the Evaluation of Sunscreen-Based Skin Photoprotection: Molecular Methodologies and Opportunities. Current Medicinal Chemistry, 24(999), 1-1. [Link]

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  • Sage, E., et al. (2012). Highly Sensitive Biological Assay for Determining the Photoprotective Efficacy of Sunscreen. Environmental Science & Technology, 46(10), 5576-5583. [Link]

  • Michalak, M., et al. (2024). Assessment of the Antioxidant and Photoprotective Properties of Cornus mas L. Extracts on HDF, HaCaT and A375 Cells Exposed to UVA Radiation. Antioxidants, 13(10), 1234. [Link]

  • Wang, Y., et al. (2023). Photoprotective Effect and Potential Mechanisms of Gardeniae Fructus Extract in UVB-Irradiated HaCaT Cells. Molecules, 28(19), 6826. [Link]

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  • Singh, M., et al. (2015). FORMULATION AND IN-VITRO EVALUATION OF ANTIOXIDANT ACTIVITY OF O/W SUNSCREEN CREAM CONTAINING HERBAL OIL AS DISPERSED PHASE. ResearchGate. [Link]

  • Wolska-Kiełczyk, K., et al. (2025). Photoactive Hydrogels Containing Merocyanine/Spiropyran Units for Wound Dressing Applications. Biomacromolecules. [Link]

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  • BMG LABTECH. (2019, June 3). Reactive Oxygen Species (ROS) Detection. [Link]

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  • Sharma, P., et al. (2023). Reactive Oxygen Species: Generation, Damage, and Quenching in Plants During Stress. ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyran Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyran isomers, specifically 2H-pyran and 4H-pyran, are foundational heterocyclic compounds whose derivatives are integral to numerous bioactive molecules and synthetic intermediates.[1][2] Differentiating between these positional isomers is a critical analytical challenge in drug development and organic synthesis. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used for their unambiguous identification: Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. By delving into the theoretical underpinnings of why each technique can distinguish between the isomers and providing detailed, field-tested experimental protocols, this document serves as a practical resource for researchers. We present comparative data in structured tables and illustrate key concepts and workflows with custom diagrams to ensure clarity and support robust, self-validating analytical systems.

Introduction: The Structural Nuances of Pyran Isomers

Pyran is a six-membered, non-aromatic heterocyclic ring containing one oxygen atom and two carbon-carbon double bonds.[3] Its structural diversity arises from the position of the sp³-hybridized, or saturated, carbon atom. The two principal isomers are 2H-pyran, where the saturated carbon is at position 2 (adjacent to the heteroatom), and 4H-pyran, where it is at position 4.[2][3] This seemingly subtle difference in the placement of a single saturated carbon profoundly impacts the molecule's symmetry, electron distribution, and, consequently, its spectroscopic fingerprint. Accurate structural elucidation is paramount, as the isomeric form dictates the molecule's chemical reactivity and biological activity.

This guide focuses on the practical application of spectroscopic methods to resolve this common analytical challenge. We will explore how the unique electronic and vibrational environments within each isomer give rise to distinct and predictable spectral features.

Integrated_Workflow cluster_0 Initial Analysis cluster_1 Primary Identification cluster_2 Definitive Confirmation cluster_3 Complementary Data Unknown Unknown Sample GCMS GC-MS Analysis Unknown->GCMS Purity Assess Purity & RT GCMS->Purity MS_Spec Analyze Mass Spectrum (M⁺ at m/z 82?) Purity->MS_Spec Frag Compare Fragmentation (m/z 81, 54, 43) MS_Spec->Frag Hypothesis Formulate Hypothesis: 2H- or 4H-Pyran? Frag->Hypothesis NMR_Acq Acquire ¹H and ¹³C NMR Hypothesis->NMR_Acq Confirmation Step IR_Acq Acquire FT-IR Spectrum Hypothesis->IR_Acq UV_Acq Acquire UV-Vis Spectrum Hypothesis->UV_Acq NMR_Analysis Analyze Chemical Shifts (Aliphatic region: ~2.5 vs ~4.1 ppm?) NMR_Acq->NMR_Analysis Final_ID Confirm Structure NMR_Analysis->Final_ID IR_Analysis Check C=C Stretch Region (~1680 vs ~1640 cm⁻¹?) IR_Acq->IR_Analysis UV_Analysis Check λ_max (<220 nm vs ~265 nm?) UV_Acq->UV_Analysis IR_Analysis->Final_ID UV_Analysis->Final_ID

Sources

A Researcher's Guide to the Structural Confirmation of 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Scientists and Drug Development Professionals

In the pursuit of novel therapeutics and functional molecules, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. For researchers working with 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid and its derivatives, a multifaceted analytical approach is paramount. This guide provides a comprehensive comparison of state-of-the-art analytical techniques, offering field-proven insights and detailed experimental protocols to ensure the confident identification of this important class of heterocyclic compounds.

The pyran scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic compounds. The specific substitution pattern of the this compound core dictates its physicochemical properties and biological activity, making precise structural elucidation a critical step in the drug discovery and development process.

This guide will navigate the primary analytical methodologies, from the unparalleled detail of Nuclear Magnetic Resonance (NMR) spectroscopy to the sensitive and definitive fragmentation patterns of Mass Spectrometry (MS). We will also explore the complementary roles of Fourier-Transform Infrared (FTIR) spectroscopy and elemental analysis, alongside a comparative look at chromatographic techniques.

The Analytical Toolkit: A Comparative Overview

A combination of spectroscopic and analytical techniques is essential for the complete and accurate characterization of this compound derivatives. Each method provides a unique piece of the structural puzzle.

Analytical TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity, and stereochemistry.Unrivaled for detailed structural elucidation in solution.Lower sensitivity compared to MS; complex spectra for mixtures.
Mass Spectrometry Precise molecular weight and elemental composition (HRMS); fragmentation patterns for structural clues.High sensitivity; definitive molecular formula with HRMS.Isomers can be difficult to distinguish without chromatography.
FTIR Spectroscopy Presence of key functional groups (e.g., C=O, C-O, O-H).Fast, non-destructive, and provides a functional group "fingerprint".Provides limited information on the overall molecular framework.
Elemental Analysis Percentage composition of C, H, N, S, etc.Confirms the empirical and molecular formula.Does not provide structural information; requires high purity.[1][2]
Chromatography (HPLC/GC) Separation of mixtures, purity assessment, and quantification.Excellent for analyzing complex mixtures and determining purity.[3]Primarily a separation technique; requires coupling with a detector for identification.
X-ray Crystallography Unambiguous 3D molecular structure in the solid state.The "gold standard" for absolute structure determination.Requires a suitable single crystal, which can be challenging to obtain.[4]

Deep Dive into Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provides a detailed map of the molecular structure.

Expected ¹H and ¹³C NMR Spectral Features for the Core Structure:

For the parent compound, this compound (C₈H₁₀O₄, Mol. Wt.: 170.16 g/mol )[5][6], the following NMR signals can be predicted. The exact chemical shifts will be influenced by the solvent and any derivatization.

  • ¹H NMR:

    • A singlet for the two equivalent methyl groups at C2.

    • A singlet for the methylene protons at C3.

    • A singlet for the vinylic proton at C5.

    • A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.

  • ¹³C NMR:

    • Signals for the two equivalent methyl carbons at C2.

    • A signal for the quaternary carbon at C2.

    • A signal for the methylene carbon at C3.

    • A signal for the ketone carbonyl carbon at C4.

    • A signal for the vinylic carbon at C5.

    • A signal for the quaternary carbon at C6.

    • A signal for the carboxylic acid carbonyl carbon.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and can influence chemical shifts.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 8-16.

    • Relaxation delay (D1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation delay (D1): 2-5 seconds.

  • 2D NMR Acquisition (for complex derivatives):

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings (e.g., through the dihydropyran ring).[7]

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.[7]

  • Data Processing and Interpretation: Process the raw data (FID) using appropriate software. Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, coupling constants, and 2D correlations to assemble the molecular structure.

Logical Workflow for NMR-based Structure Elucidation

A flowchart illustrating the logical progression of NMR-based structural elucidation.
Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable clues about the compound's structure.

Expected Fragmentation Patterns:

For this compound and its derivatives, key fragmentation pathways may include:

  • Loss of the carboxylic acid group: A prominent fragment corresponding to the loss of COOH (45 Da).[8]

  • Decarboxylation: Loss of CO₂ (44 Da).

  • Retro-Diels-Alder reaction: Cleavage of the dihydropyran ring.

  • Loss of methyl groups: Fragments corresponding to the loss of one or both methyl groups from the C2 position.

  • McLafferty rearrangement: If an appropriate alkyl chain is present on a derivative (e.g., an ester), this rearrangement can be a characteristic fragmentation.

Experimental Protocol: GC-MS Analysis

For volatile derivatives (e.g., esters), Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both separation and identification.

  • Derivatization (if necessary): Carboxylic acids can be derivatized to their more volatile methyl or trimethylsilyl (TMS) esters prior to GC-MS analysis.

  • GC Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injection: Split or splitless injection depending on the concentration.

    • Temperature Program: An optimized temperature ramp to ensure good separation of the analyte from any impurities.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap for mass-to-charge ratio analysis.

    • Data Analysis: Compare the obtained mass spectrum with spectral libraries and analyze the fragmentation pattern to confirm the structure.

Hypothetical Fragmentation Pathway

G M [M]+• (Molecular Ion) F1 [M - CH₃]+ M->F1 - •CH₃ F2 [M - COOH]+ M->F2 - •COOH F3 [M - C₃H₆O]+• (Retro-Diels-Alder) M->F3 - C₃H₆O

A simplified diagram showing potential fragmentation pathways in mass spectrometry.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Characteristic IR Absorptions:

  • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • C=O stretch (ketone): A strong, sharp absorption around 1680-1660 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp absorption around 1725-1700 cm⁻¹.

  • C=C stretch (alkene): A medium intensity absorption around 1650-1600 cm⁻¹.

  • C-O stretch (ether and carboxylic acid): Absorptions in the fingerprint region, typically between 1300-1000 cm⁻¹.

Experimental Protocol: FTIR Analysis

  • Sample Preparation:

    • Solid Samples: Can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

    • Liquid/Solution Samples: A thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding 16-32 scans is usually sufficient to obtain a good signal-to-noise ratio.

  • Spectral Interpretation: Identify the characteristic absorption bands corresponding to the expected functional groups.

Orthogonal and Complementary Techniques

To build a self-validating system for identity confirmation, it is crucial to employ orthogonal techniques that measure different properties of the molecule.

Chromatographic Methods: Purity and Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the synthesized derivatives and for separating them from starting materials, byproducts, and isomers.[3]

  • HPLC: Particularly useful for non-volatile or thermally labile carboxylic acids and their derivatives. A reversed-phase C18 column with a buffered aqueous-organic mobile phase is a common starting point. Detection can be achieved using a UV detector, as the pyranone chromophore will absorb UV light.

  • GC: Best suited for volatile and thermally stable derivatives, such as esters. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification.[9]

Elemental Analysis: The Fundamental Composition

Elemental analysis provides the percentage of carbon, hydrogen, and other elements in a pure sample. The experimentally determined percentages should match the calculated values for the proposed molecular formula within a narrow margin (typically ±0.4%).[1] This technique provides fundamental confirmation of the compound's elemental composition.

X-ray Crystallography: The Definitive Structure

For crystalline derivatives, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including relative and absolute stereochemistry.[4] While obtaining suitable crystals can be a bottleneck, the resulting structural information is unparalleled.

Conclusion: A Multi-faceted Approach to Certainty

Confirming the identity of this compound derivatives requires a synergistic application of multiple analytical techniques. While NMR spectroscopy provides the most detailed structural information, its findings should be corroborated by mass spectrometry for molecular weight and fragmentation data, and FTIR for functional group confirmation. Chromatographic methods are indispensable for ensuring sample purity, a prerequisite for accurate spectroscopic analysis. By integrating these powerful analytical tools, researchers can confidently and unequivocally establish the structure of their synthesized molecules, paving the way for further investigation into their biological and chemical properties.

References

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Safety Operating Guide

Mastering Chemical Lifecycle Management: A Guide to the Safe Disposal of 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in an experiment. The final stage—disposal—is a critical responsibility that ensures the safety of laboratory personnel, the integrity of your facility, and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid (CAS Number: 80866-93-9), grounding every recommendation in established safety principles and regulatory standards.

Pre-Disposal Hazard Assessment: Understanding the Compound

Key Hazard Information:

PropertyClassificationSource
Physical State Solid[1]
Acute Toxicity Category 4 Oral (Harmful if swallowed)[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Storage Class 11 (Combustible Solids)[1]

This hazard profile dictates that this compound must be treated as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.[2][3][4]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This workflow is designed to be a self-validating system, ensuring that each stage is executed with the highest degree of safety and regulatory adherence.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Always handle this chemical waste within a well-ventilated area, preferably inside a chemical fume hood.[5][6] The minimum required PPE includes:

  • Eye Protection: Safety goggles with side shields or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: For operations that may generate dust, a dust mask (e.g., N95) is recommended.[1]

Step 2: Waste Segregation and Containerization

Proper segregation of chemical waste is a cornerstone of laboratory safety.[7][8]

  • Designate a Waste Stream: This compound should be collected in a designated hazardous waste container for non-halogenated solid organic waste . Do not mix it with incompatible waste streams such as strong oxidizing agents or acids.[8][9]

  • Select a Compatible Container: Use a container that is in good condition, free of leaks or cracks, and made of a material compatible with the waste.[7][10][11] A high-density polyethylene (HDPE) container with a secure, screw-top cap is a suitable choice.

  • Labeling: The moment the first quantity of waste is added, the container must be labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[3][11][12] The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[11]

    • The accumulation start date.[12]

    • The specific hazards (e.g., "Toxic," "Combustible").

Step 3: Waste Accumulation and Storage

Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][12]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[13]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[2][10][11]

  • Secondary Containment: Store the waste container within a secondary containment bin or tray to contain any potential leaks or spills.[2][10]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste (or one quart of acutely hazardous waste) in your SAA.[10][13]

Step 4: Arranging for Disposal

The most compliant and secure method for the disposal of this chemical is through your institution's professional hazardous waste management program.[5]

  • Contact EHS: Once the waste container is full or approaching the accumulation time limit (typically 90 days for large quantity generators), submit a collection request to your EHS office.[14]

  • Provide Documentation: Ensure all information on the hazardous waste tag is accurate and complete to facilitate a smooth pickup process.

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_contain Containment & Storage cluster_disposal Final Disposition start Start: Waste Generation assess Assess Hazards: - Acute Toxicity (Oral) - Combustible Solid start->assess ppe Don Appropriate PPE: - Gloves, Goggles, Lab Coat assess->ppe container Select Compatible Container (e.g., HDPE) ppe->container label_waste Label with 'Hazardous Waste' Tag (Full Name, Date, Hazards) container->label_waste store Store in Designated SAA - Closed Container - Secondary Containment label_waste->store pickup Request Pickup from EHS / Hazardous Waste Contractor store->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for the compliant disposal of this compound.

Empty Container Management

An "empty" container that held this compound must be decontaminated before being discarded as regular trash.

  • Triple-Rinsing: Rinse the container three times with a suitable solvent (e.g., water or a solvent capable of removing the chemical residue).[14]

  • Collect Rinsate: The rinsate from this process must be collected and disposed of as hazardous waste.[11][14] It can typically be added to a container of compatible aqueous or solvent waste.

  • Final Disposal: Once the container is triple-rinsed and air-dried, deface or remove the original labels and the hazardous waste tag.[14] The container can then be disposed of in the regular trash or recycling bin, depending on institutional policies.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: As the material is a combustible solid, remove any potential ignition sources.

  • Contain the Spill: For a small spill of solid material, carefully sweep it up using a non-sparking tool and place it in a labeled hazardous waste container.[15] Avoid creating dust.

  • Decontaminate: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety and environmental stewardship. This guide empowers you to manage the complete lifecycle of this compound with the expertise and trustworthiness expected of a leading scientific professional.

References

  • Safe Disposal of 3-hydroxy-2H-pyran-2-one: A Procedural Guide. Benchchem.
  • Proper Disposal of 6-methyl-5,6-dihydro-2H-pyran-2-one: A Guide for Labor
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
  • Managing Hazardous Chemical Waste in the Lab.
  • This compound Safety D
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA).
  • Safety Data Sheet for this compound. XiXisys.
  • Safety Data Sheet for a similar compound. CymitQuimica.
  • Safety Data Sheet for 3,4-Dihydro-2-methoxy-2H-pyran. Thermo Fisher Scientific.
  • Safety Data Sheet for 3,4-Dihydro-2H-pyran. Thermo Fisher Scientific.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • How to Minimize Toxic Emissions in Carboxylic Acid Production?
  • Regulation of Labor
  • Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%. Cole-Parmer.
  • Safety Data Sheet: 3,4-dihydro-2H-pyran. Chemos GmbH&Co.KG.
  • Chemical Waste Disposal. Stanford Environmental Health & Safety.
  • Chemical Waste Disposal. Georgia Tech Environmental Health & Safety.
  • Safety Data Sheet for a similar compound. Santa Cruz Biotechnology.
  • Safe storage and disposal of chemical waste. Sem 6th chemistry hons.
  • Factsheet: Disposal of Piranha solution. ETH Zürich.
  • Hazardous Waste Disposal Procedures Handbook. Lehigh University.
  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.

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3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid
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3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.